m-PEG6-O-CH2COOH
Descripción
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Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSXISOALMMMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG6-O-CH2COOH
Abstract: This technical guide provides a comprehensive overview of m-PEG6-O-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery, and pharmaceutical research. The document details its physicochemical properties, core applications, and detailed experimental protocols for its use and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of biomolecules.
Introduction to this compound
This compound, more commonly known as m-PEG6-CH2COOH, is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative.[1][2] Its structure consists of a methoxy (B1213986) group (-OCH3) capping one end of a six-unit ethylene (B1197577) glycol chain, with a terminal carboxymethyl group (-O-CH2COOH) at the other end. This discrete linker provides a defined and uniform spacer length, which is critical for ensuring the homogeneity of the final bioconjugate.[3]
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a gold-standard strategy in the pharmaceutical industry.[4] It is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5][6] Key advantages conferred by PEGylation include:
-
Enhanced Solubility: The hydrophilic PEG spacer increases the aqueous solubility of hydrophobic molecules.[7][8]
-
Prolonged Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, extending its circulation time in the body.[4][6]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on a therapeutic protein, lowering the potential for an immune response.[6][7]
-
Improved Stability: PEGylation can protect biomolecules from enzymatic degradation.[6]
m-PEG6-CH2COOH serves as a versatile tool for achieving these benefits, offering a reactive carboxylic acid handle for stable conjugation to proteins, peptides, and other amine-containing molecules.
Core Physicochemical Properties
The fundamental properties of m-PEG6-CH2COOH are summarized in the table below. This data is essential for handling, storage, and designing experimental conditions.
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid | [9] |
| Synonyms | m-PEG6-CH2COOH, m-PEG6-acid | [9] |
| CAS Number | 16142-03-3 | [9][10] |
| Molecular Formula | C13H26O8 | [9][10] |
| Molecular Weight | 310.34 g/mol | [9][11] |
| Exact Mass | 310.1628 Da | [9] |
| Purity | Typically ≥98% | [9][10][11] |
| Appearance | Solid powder | [9] |
| Solubility | Soluble in water, DMSO, and other aqueous media | [9][10] |
| Storage Conditions | -20°C, dry and protected from light | [9][10] |
Applications in Bioconjugation and Drug Development
m-PEG6-CH2COOH is primarily used as a non-cleavable, hydrophilic linker to connect a biomolecule to another molecule of interest, such as a drug, a targeting ligand, or a functional moiety.[2]
-
PEGylation of Proteins and Peptides: The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus or the ε-amine of lysine (B10760008) residues on proteins and peptides, forming a stable amide bond.[9][10] This application is fundamental to improving the therapeutic profile of protein-based drugs.[5]
-
Antibody-Drug Conjugates (ADCs): In ADC development, hydrophilic linkers like m-PEG6-CH2COOH can be used to attach potent cytotoxic payloads to a monoclonal antibody. The PEG spacer helps to mitigate the aggregation often caused by hydrophobic drugs, improving the ADC's overall solubility and pharmacokinetic properties.[12]
-
PROTACs: This linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit an E3 ubiquitin ligase to a target protein for degradation.[13]
-
Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility and reduce non-specific protein adsorption.[11]
Experimental Protocols
General Protocol for Protein Conjugation via EDC/NHS Chemistry
This protocol details the covalent attachment of m-PEG6-CH2COOH to primary amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
m-PEG6-CH2COOH
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of m-PEG6-CH2COOH (e.g., 100 mM) in anhydrous DMSO.[14]
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 100 mM) in Activation Buffer or ultrapure water.[15]
-
Ensure the protein solution (e.g., 1-10 mg/mL) is in the Coupling Buffer.[14]
-
-
Activation of m-PEG6-CH2COOH:
-
Conjugation to Protein:
-
Immediately add the activated m-PEG6-CH2COOH solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the PEG linker relative to the protein.[14]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[16] The purified PEGylated protein can be stored under appropriate conditions.
-
Characterization of m-PEG6-CH2COOH and Conjugates
Confirming the identity and purity of the linker and the success of the conjugation reaction is critical. Standard analytical techniques are summarized below.
| Technique | Purpose | Expected Results for m-PEG6-CH2COOH |
| ¹H NMR | Structural Confirmation | Appearance of a singlet peak for the methoxy (-OCH3) protons, characteristic repeating signals for the ethylene glycol (-OCH2CH2O-) protons, and a singlet for the methylene (B1212753) (-CH2COOH) protons.[17][18] |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Detection of ions corresponding to the calculated exact mass, such as [M+H]+, [M+Na]+, or [M-H]-.[19] For m-PEG6-CH2COOH, the [M+H]+ ion would be expected at m/z 311.17. |
| HPLC | Purity Assessment | A single major peak indicating high purity (>95-98%). A detector like ELSD or CAD is often used as PEGs lack a strong UV chromophore.[19] |
For characterization of the PEGylated protein , techniques like SDS-PAGE will show an increase in molecular weight compared to the unconjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the conjugate and help determine the degree of PEGylation (the number of PEG chains attached per protein).[20]
Conclusion
This compound is a high-purity, monodisperse PEG linker that serves as a vital tool for researchers in drug development and biotechnology. Its well-defined structure and versatile reactivity enable the synthesis of homogenous bioconjugates with improved therapeutic properties. The protocols and data presented in this guide provide a foundational framework for the successful application of this linker, facilitating the development of next-generation therapeutics with enhanced stability, solubility, and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 11. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
An In-Depth Technical Guide to the Chemical Properties and Applications of m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (6)-acetic acid (m-PEG6-O-CH2COOH), a discrete PEGylation reagent pivotal in bioconjugation, drug delivery, and surface modification. This document elucidates its core chemical and physical properties, details experimental protocols for its application, and explores its role in influencing biological pathways through conjugation.
Core Chemical and Physical Properties
This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene (B3416737) glycol chain of six ethylene (B1197577) glycol units and a terminal carboxylic acid group. This structure imparts both hydrophilicity, enhancing the aqueous solubility of conjugated molecules, and a reactive handle for covalent modification.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing bioconjugation strategies, formulating drug delivery systems, and developing functionalized surfaces.
| Property | Value | Source(s) |
| Chemical Name | 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid | |
| Synonyms | m-PEG6-acid, Methoxy(hexaethylene glycol) acetic acid | |
| CAS Number | 16142-03-3 | [1] |
| Molecular Formula | C13H26O8 | [1] |
| Molecular Weight | 310.34 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Boiling Point | 455.8 ± 40.0 °C (Predicted) | |
| Melting Point | Not available | |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | |
| Storage Conditions | -20°C, desiccated and protected from light | [1] |
Solubility Profile
The hydrophilic nature of the six-unit polyethylene glycol chain confers excellent solubility in aqueous solutions and a range of polar organic solvents. This broad solubility is a significant advantage in bioconjugation reactions, offering flexibility in solvent selection to accommodate the properties of the molecule being modified.
| Solvent | Solubility |
| Water | Soluble |
| Phosphate-Buffered Saline (PBS) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Reactivity and Bioconjugation
The terminal carboxylic acid of this compound is the primary site for conjugation. It readily reacts with primary amines to form stable amide bonds, a cornerstone of its utility in bioconjugation. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS ester. The NHS ester subsequently reacts with a primary amine on the target molecule to yield a stable amide linkage.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound. These are intended as starting points and may require optimization for specific molecules and applications.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the covalent attachment of this compound to primary amine groups (e.g., lysine (B10760008) residues) on a protein surface using EDC/NHS chemistry.[2][3][4][5]
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 2-5 mg/mL).
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column equilibrated with PBS.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the PEGylation of nanoparticles presenting primary amine groups on their surface with this compound.[6][7][8]
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS/Sulfo-NHS
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Coupling Buffer (PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
Centrifuge
Procedure:
-
Nanoparticle and Reagent Preparation:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.
-
-
Activation of this compound:
-
Activate the carboxylic acid group of this compound with EDC and NHS in Activation Buffer for 15-30 minutes at room temperature.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle dispersion. A 50- to 100-fold molar excess of the PEG linker relative to the estimated surface amine groups is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Purification:
-
Pellet the functionalized nanoparticles by centrifugation (conditions will depend on nanoparticle size and density).
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of excess reagents.
-
Finally, resuspend the purified PEGylated nanoparticles in a suitable storage buffer.
-
Influence on Biological Signaling Pathways
This compound itself is not known to directly interact with signaling pathways. However, as a linker in drug delivery systems, it plays a crucial role in the efficacy and cellular uptake of the conjugated therapeutic agent, thereby indirectly influencing its downstream signaling effects. For instance, when conjugated to a chemotherapeutic drug like doxorubicin (B1662922), the PEG linker can alter the drug's pharmacokinetic profile and cellular entry mechanism.
PEGylated nanoparticles or drug conjugates are often internalized by cells through endocytosis. The specific pathway, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can depend on the size, shape, and surface chemistry of the nanoparticle. Upon internalization, the payload is released into the cytoplasm and can then interact with its intracellular targets to modulate signaling pathways.
For example, a doxorubicin-PEG conjugate, once inside the cell, releases doxorubicin, which is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the activation of apoptotic pathways. Key signaling pathways affected by doxorubicin include the p53, MAPK, and PI3K/Akt pathways.[9][10]
Conclusion
This compound is a versatile and valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and reactive carboxylic acid group enable the precise engineering of complex biomolecular constructs. A thorough understanding of its chemical properties and reaction kinetics is essential for its successful application in developing next-generation therapeutics and advanced functional materials. The protocols and information provided in this guide serve as a comprehensive resource for researchers to effectively utilize this powerful PEG linker in their scientific endeavors.
References
- 1. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular signaling pathways in doxorubicin-induced nephrotoxicity and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG6-O-CH2COOH: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy(polyethylene glycol)6 acetic acid (m-PEG6-O-CH2COOH), a discrete PEG linker widely utilized in bioconjugation and drug delivery. This document details its chemical structure, physicochemical properties, and a detailed synthesis protocol. Furthermore, it explores its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), complete with experimental workflows.
Core Concepts: Structure and Properties
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid group. The PEG chain, comprising six ethylene (B1197577) glycol units, imparts hydrophilicity, which can significantly enhance the solubility and stability of conjugated molecules, as well as reduce their immunogenicity.[1][2] The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins and peptides, through the formation of a stable amide bond.[1][3]
Chemical Structure
The chemical structure of this compound is characterized by a methoxy (B1213986) group at one terminus and a carboxymethyl group at the other, connected by a hexa(ethylene glycol) spacer.
Diagram 1: Chemical Structure of this compound
References
A Technical Guide to m-PEG6-O-CH2COOH: A Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of m-PEG6-O-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule and its close derivatives are pivotal in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its properties, including hydrophilicity and a reactive carboxylic acid terminus, make it a critical component for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Core Physicochemical Properties
The nomenclature for PEG derivatives can vary between suppliers, leading to slight differences in molecular structure and weight. The "-O-" in the requested "this compound" signifies an ether linkage before the acetic acid moiety, which is a common structural feature. Below is a summary of the quantitative data for the most probable structures corresponding to this nomenclature and its close analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| m-PEG6-acid | C14H28O8 | 324.37 | 1347750-72-4 |
| m-PEG6-CH2COOH | C13H26O8 | 310.3 | 16142-03-3[1] |
| mPEG6-CH2COOH | C15H30O9 | 354.39 | 75427-75-7 |
Applications in Drug Development
PEG linkers like this compound are extensively used in pharmacological and biotechnological research.[2] Their primary application is in PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, or small molecule drugs.[3] This modification enhances the therapeutic properties of these molecules by:
-
Increasing solubility and stability.
-
Extending circulating half-life by reducing renal clearance.
-
Decreasing immunogenicity.
These linkers are integral to the creation of sophisticated drug delivery systems such as ADCs and PROTACs, where they serve as a flexible, hydrophilic spacer between the targeting moiety and the payload.[2][4]
Experimental Protocol: Protein PEGylation
The following is a representative two-step protocol for the covalent conjugation of a carboxylated PEG linker to a protein via its primary amine groups (e.g., lysine (B10760008) residues). This method first activates the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, which then reacts with the protein.
Step 1: Activation of this compound
This step involves the conversion of the terminal carboxylic acid to a more reactive NHS ester using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Activation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer immediately before use.
-
Reaction Mixture: In a reaction vessel, dissolve this compound in the anhydrous solvent.
-
Activation: Add the EDC and NHS solutions to the PEG linker solution. The molar ratio of PEG:EDC:NHS should be optimized, but a common starting point is 1:1.2:1.2.
-
Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring.
Step 2: Conjugation of Activated PEG to the Target Protein
The activated PEG-NHS ester is then introduced to the protein solution to form a stable amide bond.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.0-8.5)
-
Activated m-PEG6-NHS Ester from Step 1
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer at a concentration that is optimal for the reaction.
-
Conjugation: Add the activated PEG-NHS ester solution to the protein solution. The molar excess of the activated PEG will determine the degree of labeling and should be optimized for each specific protein (a 10 to 50-fold molar excess is a typical starting range).[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts to isolate the PEGylated protein. Size Exclusion Chromatography (SEC) is a commonly used method for this purification step.[5]
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in the experimental protocol.
Caption: Workflow for the activation of the PEG linker's carboxylic acid group.
Caption: General workflow for the conjugation of the activated PEG linker to a target protein.
References
An In-depth Technical Guide to CAS Number 75427-75-7: Properties and Applications of a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 75427-75-7 identifies the compound 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid , commonly known in the scientific community as mPEG6-CH2COOH or mPEG6-Acetic acid . This molecule is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its structure, featuring a discrete hexaethylene glycol chain terminated with a methoxy (B1213986) group at one end and a carboxylic acid at the other, imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.
This technical guide provides a comprehensive overview of the chemical and physical properties of mPEG6-CH2COOH, its primary applications in research and drug development, and detailed methodologies for its use.
Core Properties of mPEG6-CH2COOH
The utility of mPEG6-CH2COOH as a linker stems from its well-defined chemical and physical characteristics. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 75427-75-7 | N/A |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | N/A |
| Synonyms | mPEG6-CH2COOH, mPEG6-Acetic acid, m-PEG6-O-CH2COOH | N/A |
| Molecular Formula | C15H30O9 | N/A |
| Molecular Weight | 354.39 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point (Predicted) | 455.8 ± 40.0 °C | [1][2] |
| Density (Predicted) | 1.123 ± 0.06 g/cm3 | [1][2] |
| pKa (Predicted) | 3.39 ± 0.10 | [2] |
Applications in Drug Development and Research
The primary application of mPEG6-CH2COOH is as a hydrophilic linker in the synthesis of complex biomolecules, including:
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. mPEG6-CH2COOH serves as a flexible spacer connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG linker enhances the solubility and cell permeability of the PROTAC molecule.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The mPEG6 linker can be used to attach the drug to the antibody, improving the ADC's pharmacokinetic profile and reducing aggregation.
-
Drug Delivery Systems: The hydrophilic nature of the PEG chain can be exploited to improve the solubility and stability of hydrophobic drugs, facilitating their formulation and delivery.
-
Surface Modification: The carboxylic acid terminus allows for the covalent attachment of mPEG6-CH2COOH to surfaces, such as nanoparticles or medical implants, to enhance their biocompatibility and reduce non-specific protein adsorption.
-
Hydrogel Formation: This compound can be incorporated into hydrogel networks, where the carboxylic acid group can participate in cross-linking reactions to create biocompatible materials for applications like tissue engineering and controlled drug release.
Experimental Protocols
The versatile reactivity of the terminal carboxylic acid group of mPEG6-CH2COOH allows for its conjugation to a variety of molecules, most commonly through amide bond formation with primary amines.
General Protocol for Amide Bond Formation via EDC/NHS Coupling
This protocol describes the general procedure for conjugating mPEG6-CH2COOH to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
mPEG6-CH2COOH
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve mPEG6-CH2COOH in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or ultrapure water.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the mPEG6-CH2COOH stock solution with the Activation Buffer.
-
Add a molar excess of EDC (typically 2-10 fold) to the mPEG6-CH2COOH solution.
-
Immediately add a molar excess of NHS or sulfo-NHS (typically 2-10 fold) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Amine:
-
Add the activated mPEG6-CH2COOH solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule should be optimized for the desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted linker, coupling agents, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Visualization of Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker such as mPEG6-CH2COOH, induces the degradation of a target protein.
Caption: PROTACs facilitate the ubiquitination and subsequent degradation of target proteins.
Experimental Workflow for Bioconjugation
The diagram below outlines the key steps in a typical bioconjugation experiment using mPEG6-CH2COOH.
Caption: Key stages in the covalent attachment of mPEG6-CH2COOH to a target molecule.
Pharmacokinetics, Safety, and Toxicity
Pharmacokinetics:
-
Increased Half-life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer circulation half-life.
-
Reduced Immunogenicity: The hydrophilic PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.
-
Enhanced Solubility: The inherent water solubility of the PEG linker improves the overall solubility of hydrophobic molecules, which can enhance their bioavailability.
Studies comparing ADCs with varying PEG linker lengths have shown that increasing the number of PEG units generally leads to decreased clearance. It can be reasonably extrapolated that a PEG6 linker would offer a significant improvement in pharmacokinetic properties compared to non-PEGylated or shorter PEG-chain counterparts.
Safety and Toxicity:
Polyethylene glycol is generally considered biocompatible and has a long history of safe use in FDA-approved pharmaceuticals. The low toxicity of PEG makes mPEG6-CH2COOH an attractive linker for the development of therapeutic agents. However, as with any chemical entity, a thorough toxicological assessment of the final conjugate is essential.
Conclusion
CAS number 75427-75-7, or mPEG6-CH2COOH, is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure and favorable physicochemical properties make it an ideal hydrophilic linker for a wide range of bioconjugation applications. From enhancing the properties of next-generation therapeutics like PROTACs and ADCs to the development of advanced biomaterials, mPEG6-CH2COOH continues to be a key enabler of innovation in the life sciences. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory.
References
A Technical Guide to the Aqueous Solubility of m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of m-PEG6-O-CH2COOH (Methoxy-Polyethylene Glycol (6)-Acetic Acid), a heterobifunctional linker widely used in bioconjugation, drug delivery systems, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). An understanding of its solubility is critical for ensuring optimal reaction conditions, formulation, and overall success in research and development.
Core Concepts: Understanding the Solubility of this compound
This compound, with a molecular weight of approximately 310.3 g/mol , is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] Its structure is inherently amphiphilic, featuring:
-
A Hydrophilic Poly(ethylene glycol) Chain: The six repeating ethylene (B1197577) glycol units form a flexible, hydrophilic backbone that readily forms hydrogen bonds with water molecules. This PEG chain is the primary driver of the molecule's aqueous solubility.[1][2][3]
-
A Terminal Carboxylic Acid Group: This polar functional group can be ionized depending on the pH of the aqueous medium, further enhancing its interaction with water.[1][2] It also serves as a reactive handle for conjugation to primary amine groups.[1][4]
-
A Methoxy (B1213986) Cap: A terminal methoxy group renders one end of the PEG chain inert, preventing non-specific binding and undesirable cross-linking during conjugation reactions.[5]
The combination of these structural features leads to the well-established qualitative assessment that this compound has good solubility in aqueous media.[1][6]
Quantitative and Qualitative Solubility Data
While extensive quantitative solubility data for this compound is not widely published, its structural analogues and the general properties of short-chain PEG derivatives provide a strong basis for its expected solubility profile. The hydrophilic nature of the PEG spacer is known to significantly enhance aqueous solubility.[3][7] For many practical applications, it is recommended to first prepare a concentrated stock solution in a polar organic solvent like DMSO or DMF, which can then be diluted into the desired aqueous buffer.[8]
For comparison, data and estimates for similar PEG compounds are summarized below. It is strongly recommended that researchers experimentally determine the solubility for their specific application, buffer system, and conditions.
Table 1: Estimated and Known Solubility of this compound and Related PEG Derivatives
| Compound | Solvent System | Temperature (°C) | Solubility | Source/Notes |
| This compound | Water | ~25 | Expected to be high / Soluble | [1][9] Based on structural properties and supplier information. |
| This compound | DMSO | ~25 | Soluble | [4] |
| m-PEG5-CH2COOH | Water | ~25 | > 10 mg/mL | [3] General estimate from supplier data. |
| m-PEG5-CH2COOH | Ethanol | ~25 | > 10 mg/mL | [3] General estimate from supplier data. |
| m-PEG20-alcohol | Water | 25 | > 50 g/100 mL | [10] Estimated based on similar molecular weight PEGs. |
| m-PEG20-alcohol | Phosphate-Buffered Saline (PBS) | 25 | > 50 g/100 mL | [10] Estimated based on similar molecular weight PEGs. |
| HO-PEG15-OH (PEG 1500) | Water | ~20-25 | 650 g/L | [11] |
Factors Influencing Aqueous Solubility
Several factors can influence the solubility of this compound in aqueous media:
-
pH: The ionization state of the terminal carboxylic acid group is pH-dependent. At pH values above its pKa, the carboxylate form will predominate, which can increase its interaction with water and potentially enhance solubility.
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature. Heating can be used to increase both the rate of dissolution and the saturation point.[10]
-
Presence of Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect.[10] These salts compete for water molecules for hydration, which can reduce the solubility of PEG compounds.[10]
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data for this compound in a specific aqueous medium, standardized experimental protocols are essential. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[8][10]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent at a specific temperature.[8][10]
Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous medium at a set temperature to form a saturated solution at equilibrium.[3]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, PBS, Tris buffer) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[10]
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the sample for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved between the dissolved and undissolved compound.[8][10]
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.[10]
-
Filtration: Carefully withdraw the supernatant using a syringe. Filter it through a 0.22 µm syringe filter compatible with the aqueous medium to remove any remaining solid microparticles. This step is critical to prevent overestimation of the solubility.[10][11]
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same aqueous medium to a concentration that falls within the linear range of the chosen analytical method.[3][10]
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, LC-MS, or a quantitative NMR) to determine the concentration of this compound.[10]
-
Calculation: Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility. The experiment should be performed in triplicate to ensure reliability.[3]
Application in Drug Development: The Role of Solubility
The high aqueous solubility imparted by the PEG6 linker is a key advantage in drug development.[5][12]
-
Improved Drug Formulation: Hydrophobic drug molecules can be conjugated to this compound to enhance their solubility in aqueous formulations for administration.[5][13]
-
Enhanced Pharmacokinetics: PEGylation, the process of conjugating PEG chains to molecules, increases the hydrodynamic radius of the resulting conjugate. This can reduce renal clearance, prolonging circulation half-life.[5]
-
Bioconjugation Reactions: Many bioconjugation reactions with proteins, antibodies, and peptides are performed in aqueous buffers. The solubility of the PEG linker is essential for ensuring efficient reaction kinetics.[7]
The terminal carboxylic acid of this compound is typically activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This process often involves activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 2. mPEG6-CH2COOH - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG6-(CH2CO2H)2, 77855-76-6 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
The Architect's Toolkit: An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of PEG Linkers in Modern Biotherapeutics
In the intricate world of bioconjugation, the linker molecule is not merely a passive bridge but an active architect of a therapeutic's ultimate success. Among the most powerful tools in this molecular construction kit are polyethylene (B3416737) glycol (PEG) linkers. The process of covalently attaching PEG chains to a biomolecule, known as PEGylation, has become an indispensable strategy in the development of advanced therapeutics, diagnostics, and research agents.[1]
This technical guide provides a comprehensive exploration of PEG linkers, delving into their core principles, diverse classifications, and strategic applications. We will examine the quantitative impact of different linker characteristics on bioconjugate performance, provide detailed experimental protocols for key conjugation and characterization techniques, and present visual workflows and pathways to illuminate the underlying principles of this transformative technology.
The foundational benefits of PEGylation are multi-faceted and profound. The hydrophilic, flexible, and biocompatible nature of the PEG chain imparts a range of advantageous properties to the conjugated molecule.[1][2] These include:
-
Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can shield them from enzymatic degradation.[1][2]
-
Reduced Immunogenicity: PEG chains can mask immunogenic epitopes on a biomolecule's surface, creating a "stealth" effect that reduces the likelihood of an adverse immune response.[1]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which in turn reduces its renal clearance and prolongs its circulation half-life.[1][3] This can lead to more sustained therapeutic effects and a reduced dosing frequency.[3]
-
Controlled Drug Release: By employing cleavable PEG linkers, the release of a therapeutic payload can be engineered to occur under specific physiological conditions.[1]
A Classification of PEG Linkers: Tailoring the Bridge to the Task
The versatility of PEG linkers stems from the wide array of available architectures and functional groups, allowing for highly tailored bioconjugation strategies.[1] PEG linkers can be broadly classified based on their structure, the reactivity of their functional groups, and their stability in biological environments.
Structural Classification
-
Linear PEG Linkers: These are the most common type, consisting of a straight chain of repeating ethylene (B1197577) glycol units with functional groups at one or both ends.[4] They are valued for their simplicity and predictable behavior.[1]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[4][5] This architecture provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, which can further enhance circulation half-life.[6][7]
-
Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often utilized in the creation of hydrogels and for developing bioconjugates with a high payload capacity, such as antibody-drug conjugates (ADCs).[8]
Functional Group Classification
-
Homobifunctional PEG Linkers: These possess identical reactive groups at each terminus, making them ideal for crosslinking similar molecules.
-
Heterobifunctional PEG Linkers: Featuring two different reactive functional groups, these linkers allow for the sequential and specific conjugation of two distinct molecules.[9] This specificity is highly advantageous in the development of complex bioconjugates like ADCs and Proteolysis Targeting Chimeras (PROTACs).[10]
Stability-Based Classification
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules.[11][12] Drug release from such conjugates typically relies on the degradation of the entire carrier molecule, for example, within the lysosome.[12][13] This approach minimizes premature drug release and can lead to a wider therapeutic window.[12][14]
-
Cleavable PEG Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release their payload in response to specific triggers within the target microenvironment.[12][13] This allows for more controlled and targeted drug release.[11][15] Common cleavage mechanisms include:
-
Acid-Sensitivity (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[15]
-
Enzyme-Sensitivity (e.g., Peptides): Cleaved by specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.[15]
-
Redox-Sensitivity (e.g., Disulfide Bonds): Cleaved in the reducing environment inside cells, which have a high concentration of glutathione.[15]
-
Quantitative Insights: The Impact of PEG Linker Properties on Bioconjugate Performance
The choice of PEG linker architecture and length has a quantifiable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key data from various studies, providing a comparative analysis to guide linker selection.
Table 1: Effect of PEG Linker Architecture on Hydrodynamic Radius and Pharmacokinetics
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule | Hydrodynamic Radius (Rh) (nm) | In Vivo Half-Life (h) | Reference(s) |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 | - | [7] |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 | - | [16] |
| Linear | 10 | Human Serum Albumin (HSA) | 5.1 | - | [16] |
| Branched | 10 | Human Serum Albumin (HSA) | 5.8 | - | [16] |
| Linear | 20 | Interferon | - | 2-3 | [7] |
| Branched | 20 | Interferon | - | 30-40 | [7] |
| Linear | 5 | TNF Nanobody | - | ~2 | [7] |
| Branched | 10 | TNF Nanobody | - | ~70 | [7] |
Note: Data is compiled from multiple sources and is intended to illustrate general trends.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| Linker Length | ADC Model | Animal Model | Plasma Half-Life (t½) (h) | In Vivo Antitumor Efficacy | Reference(s) |
| Short (PEG2-PEG4) | Trastuzumab-MMAE | Mouse Xenograft | Shorter | Less Effective | [5][17] |
| Intermediate (PEG8-PEG12) | Trastuzumab-MMAE | Mouse Xenograft | Longer | More Effective | [5][17] |
| Long (PEG24) | Trastuzumab-MMAE | Mouse Xenograft | Longest | Most Effective | [5][17] |
Note: A general trend observed is that increasing PEG linker length can lead to a longer plasma half-life and improved in vivo efficacy, though this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[5][17]
Table 3: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers | Reference(s) |
| Release Mechanism | Environmentally triggered (e.g., enzymes, pH) | Relies on lysosomal degradation of the antibody | [12][13] |
| Plasma Stability | Generally lower | Generally higher | [13][14] |
| "Bystander Effect" | High potential | Low to negligible | [12] |
| Off-Target Toxicity | Higher potential | Lower potential | [13] |
| Therapeutic Window | Potentially narrower | Potentially wider | [12][14] |
Visualizing the Concepts: Diagrams of Key Pathways and Workflows
To further elucidate the principles discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships in the context of PEG linkers in bioconjugation.
Experimental Protocols: A Practical Guide to PEGylation and Characterization
A successful bioconjugation strategy relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for common PEGylation reactions and the subsequent characterization of the resulting bioconjugates.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.[11]
-
Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.[18][19]
-
Immediately before use, dissolve the required amount of mPEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][18] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[19]
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein (typically 5- to 20-fold).[11][19]
-
Add the PEG-NHS ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[18][20]
-
Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[11][19]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Analyze the purified PEGylated protein to confirm conjugation and assess purity.
-
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol details the site-specific conjugation of a maleimide-activated PEG to a protein via a free thiol group (e.g., a cysteine residue).
Materials:
-
Thiol-containing protein (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, HEPES, pH 6.5-7.5)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., SEC column)
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution in a degassed, thiol-free buffer.[3] If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[3]
-
Immediately before use, prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.[3]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Confirm successful site-specific conjugation and assess product homogeneity using appropriate analytical techniques.
-
Protocol 3: Characterization of PEGylated Bioconjugates
A combination of analytical techniques is often necessary to fully characterize the reaction products.
A. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
-
Objective: To separate and quantify PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic size.[23]
-
Instrumentation: HPLC system with a UV detector (and optionally a refractive index detector for PEG).[23]
-
Column: A size-exclusion column suitable for the molecular weight range of the analytes.[23]
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).[23]
-
Procedure:
-
Data Analysis: Identify and integrate the peak areas corresponding to the aggregated protein (if any), the PEGylated conjugate, the native protein, and free PEG based on their elution times.[23]
B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Objective: To determine the molecular weight of the PEGylated protein and thereby the number of attached PEG chains (degree of PEGylation).[24]
-
Procedure:
-
Data Analysis:
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To separate different PEGylated species based on hydrophobicity. The addition of PEG can alter the retention time of the protein.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) is commonly used.[25]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[25]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Elute the sample using a linear gradient of increasing acetonitrile concentration.[25]
-
-
Data Analysis: The retention time of the PEGylated protein will be influenced by the number and location of the attached PEG chains. The relative abundance of each isoform can be determined from the corresponding peak area.
Conclusion: The Future of Bioconjugation is Precisely Engineered
PEG linkers are a versatile and powerful class of tools that have become fundamental to the advancement of biotherapeutics.[9] By providing a hydrophilic and biocompatible spacer, these linkers can significantly improve the therapeutic properties of a wide range of biomolecules.[5] The choice between a linear or branched architecture, a cleavable or non-cleavable design, and the specific length of the PEG chain must be carefully considered based on the intended application. A thorough understanding of the different types of PEG linkers and their respective characteristics, coupled with robust experimental and analytical methodologies, is crucial for the rational design of effective and safe next-generation bioconjugates. As our ability to precisely engineer these molecular bridges continues to evolve, so too will the potential to create novel therapeutics with enhanced efficacy and improved patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 9. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. purepeg.com [purepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
function of methoxy group in m-PEG linkers
An In-Depth Technical Guide to the Core Function of the Methoxy (B1213986) Group in m-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and bioconjugation. The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, can dramatically improve their pharmacokinetic and pharmacodynamic properties. Benefits include enhanced solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity.[1]
A key player in modern PEGylation is the monofunctional, methoxy-terminated PEG (m-PEG). These linkers possess a chemically inert methoxy group (-OCH3) at one terminus and a reactive functional group at the other, allowing for controlled conjugation to proteins, peptides, and nanoparticles.[1] This guide delves into the core function of the terminal methoxy group, its impact on the linker's properties, and the practical considerations for its use in research and drug development.
The Pivotal Role of the Methoxy Group
The primary and most critical function of the methoxy group is to render one end of the PEG chain inert, ensuring monofunctional reactivity. This "capping" of the terminus is fundamental to preventing the most common side reaction in bioconjugation with linear polymers: intermolecular cross-linking.
Preventing Cross-Linking and Aggregation
When using traditional di-functional PEGs (such as PEG-diols), both ends of the polymer chain possess reactive hydroxyl groups. When these are activated (e.g., as di-NHS esters), they can react with two separate protein molecules, leading to the formation of large, often insoluble, cross-linked aggregates. This process is difficult to control and results in a heterogeneous product with diminished therapeutic activity and increased potential for adverse immune reactions.
The m-PEG linker, by design, has only one reactive site. The methoxy-capped end is non-reactive towards common functional groups on biomolecules, ensuring a 1:1 stoichiometric conjugation.[2] This prevents the formation of protein-PEG-protein bridges and subsequent aggregation, leading to a more homogenous and well-defined final product.
Impact on Solubility and Stability
The methoxy group, in concert with the entire PEG chain, contributes to the excellent water solubility and biocompatibility of the linker.[3][4] PEGs are soluble in a wide range of solvents, including water, PBS, and many organic solvents like DMF and DMSO, which provides flexibility during conjugation reactions.[4] The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, which can help to stabilize the protein's tertiary structure and prevent aggregation.[5]
The "Stealth" Effect and Steric Hindrance
Once conjugated to a therapeutic molecule, the long, flexible m-PEG chain creates a neutral, hydrophilic cloud that sterically hinders the approach of other macromolecules.[6] This "stealth" effect is responsible for many of the therapeutic benefits of PEGylation:
-
Reduced Renal Clearance: The increased hydrodynamic volume of the PEGylated molecule exceeds the glomerular filtration threshold, dramatically extending its circulation half-life.
-
Protection from Proteolysis: The PEG chain physically blocks access for proteolytic enzymes, enhancing the protein's stability in vivo.[6]
-
Reduced Immunogenicity: The polymer can mask epitopes on the protein surface, preventing recognition by the immune system and the formation of anti-drug antibodies.[1]
A Note on Immunogenicity of the Methoxy Group
While PEGylation generally reduces the immunogenicity of the attached protein, studies have revealed that the PEG polymer itself, and specifically the methoxy terminus, can be immunogenic.[7][8] Pre-existing and treatment-induced anti-PEG antibodies have been observed in patients. These antibodies can bind to the methoxy group, potentially leading to the accelerated blood clearance (ABC) of the PEGylated therapeutic and reducing its efficacy.[7] Research has shown that antibodies raised against m-PEG conjugates can have a significantly higher affinity for the methoxy-terminated form compared to a hydroxyl-terminated (HO-PEG) equivalent.[9][10] This has led to investigations into using alternative end-caps, such as hydroxyl groups, to potentially mitigate this immune response.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of m-PEG linkers.
Table 1: Solubility of PEG Derivatives
| Solvent | Solubility | Notes |
|---|---|---|
| Water / Aqueous Buffers (e.g., PBS) | Highly Soluble | Liquid PEGs are miscible in any ratio; solid PEGs have high but limited solubility.[4][11] |
| Dichloromethane (DCM), Chloroform | Soluble | --- |
| Dimethylformamide (DMF), DMSO | Soluble | Often used as solvents for activating and reacting PEG-NHS esters.[4] |
| Ethanol, Toluene, Isopropanol | Less Soluble | Solubility can be increased by raising the temperature.[4] |
| Diethyl Ether, Aliphatic Hydrocarbons | Insoluble | --- |
Data synthesized from multiple sources.[4][11][12]
Table 2: Comparative Immunogenicity Data (m-PEG vs. HO-PEG/Diol-PEG)
| Parameter | Value | Comparison Context | Reference |
|---|---|---|---|
| Antibody Affinity | ~70x higher for m-PEG | Affinity of rabbit antibodies raised against mPEG-uricase for 10 kDa m-PEG vs. 10 kDa PEG diol. | [9][10] |
| Relative Antibody Titer (mPEG/HO-PEG) | Median: 1.1 (Range: 0.9-1.5) | For antibodies induced by HO-PEG conjugates, tested on an mPEG-coated plate. | [13] |
| Relative Antibody Titer (mPEG/HO-PEG) | Median: 3.0 (Range: 1.1-20) | For antibodies induced by m-PEG conjugates, showing higher reactivity towards the m-PEG structure. |[7] |
Experimental Protocols
Successful PEGylation requires careful planning and execution. Below are detailed methodologies for a typical protein PEGylation experiment using an m-PEG-NHS ester, followed by characterization.
Protocol 1: Protein PEGylation with m-PEG-NHS Ester
This protocol outlines the covalent attachment of an amine-reactive m-PEG-NHS ester to a protein's lysine (B10760008) residues and/or N-terminus.
1. Materials and Reagents:
-
Protein of interest
-
m-PEG-NHS Ester (e.g., m-PEG5-NHS ester)
-
Amine-free reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Anhydrous, amine-free solvent for PEG reconstitution (e.g., DMSO or DMF)
-
Quenching buffer: 1 M Tris-HCl or Glycine (B1666218), pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Dialysis cassettes or centrifugal filters (e.g., 10 kDa MWCO)
2. Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester.[1] If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the final protein concentration to 1-10 mg/mL.[14]
-
Reagent Preparation: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14] Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF. Do not store the reconstituted reagent, as the NHS ester readily hydrolyzes.[1]
-
Conjugation Reaction:
-
Calculate the desired molar excess of m-PEG-NHS ester to protein. A starting point is often a 20-fold molar excess, but this must be optimized for each specific protein and desired degree of PEGylation.[1][14]
-
Add the calculated volume of the m-PEG-NHS ester solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume.[15]
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[1][3] The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted m-PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts.
-
Size-Exclusion Chromatography (SEC): This is the most common method. The larger, PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG reagent.[16]
-
Ion-Exchange Chromatography (IEX): PEGylation often changes the surface charge of the protein, allowing for separation of species with different degrees of PEGylation (mono-, di-, etc.).[3]
-
-
Final Formulation: Transfer the purified PEGylated protein into a suitable storage buffer using dialysis or a centrifugal filter. Store under conditions appropriate for the native protein.[1]
Protocol 2: Characterization by SEC-MALS
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molecular weight of the PEGylated species without relying on column calibration standards.[16] This allows for precise determination of the degree of PEGylation.
1. System Setup:
-
HPLC system with an SEC column appropriate for the size range of the conjugate.
-
In-line detectors: UV (for protein), MALS, and differential Refractive Index (dRI, for both protein and PEG).[6]
-
Mobile Phase: A buffer that minimizes non-specific column interactions, such as PBS.
2. Procedure:
-
System Equilibration: Equilibrate the SEC column and detectors with filtered and degassed mobile phase until stable baselines are achieved for all detectors.[16]
-
Sample Preparation: Dilute the purified PEGylated protein sample in the mobile phase to a concentration suitable for the detectors.
-
Data Acquisition: Inject the sample onto the column and collect data from the UV, MALS, and dRI detectors simultaneously.[17]
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.[17]
-
The software uses the signals from the UV (protein concentration) and dRI (total concentration) detectors, along with the known refractive index increments (dn/dc) and extinction coefficients of the protein and PEG, to calculate the mass of protein and mass of PEG at each point across the elution peak.[6]
-
This allows for the determination of the average molecular weight of the conjugate and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[18]
-
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and assess the heterogeneity of the product.
1. Materials:
-
Purified PEGylated protein sample
-
MALDI Matrix (e.g., sinapinic acid or HCCA)
-
MALDI target plate
-
Mass spectrometer
2. Procedure:
-
Sample Desalting: It is crucial to remove non-volatile salts from the sample, as they can suppress ionization. Use a C4 ZipTip or perform a buffer exchange into a volatile buffer like ammonium (B1175870) acetate.[19]
-
Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and 0.1% TFA in water).[20]
-
Spotting (Dried-Droplet Method):
-
MS Analysis:
-
Load the target plate into the MALDI-TOF instrument.
-
Acquire spectra in positive ion, linear mode, which is generally preferred for large, heterogeneous molecules to maximize sensitivity.[8][19]
-
Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the conjugate.
-
-
Data Interpretation: The resulting spectrum will show a series of peaks. The unmodified protein will appear as a single peak, while the PEGylated species will appear as a distribution of broader peaks at higher masses, with each peak corresponding to the addition of one PEG chain. This allows for direct visualization of the degree of PEGylation and the sample's heterogeneity.[7]
Impact on Pharmacokinetics
The ultimate goal of PEGylation, enabled by the core function of the m-PEG linker, is to favorably alter the pharmacokinetic profile of a therapeutic agent. The inert, monofunctional nature of the linker ensures the creation of a stable conjugate that can realize these benefits in vivo.
Conclusion
The methoxy group in an m-PEG linker serves a simple yet profound function: it provides an inert cap that ensures monofunctional reactivity. This fundamental property prevents the uncontrolled cross-linking and aggregation that can plague bifunctional linkers, enabling the reliable production of well-defined bioconjugates. By facilitating a controlled conjugation process, the methoxy group is the silent enabler of the many therapeutic benefits of PEGylation—from improved stability and solubility to the extended circulation and reduced immunogenicity that have transformed numerous protein drugs into clinical successes. Understanding its role is therefore critical for any scientist or researcher working in the field of drug delivery and development.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. nanocs.net [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol derivatives [m.chemicalbook.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
- 17. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. covalx.com [covalx.com]
The Core Principles of PEGylation for Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of recombinant protein technology has revolutionized the treatment of numerous diseases. However, the therapeutic efficacy of many protein-based drugs is often hampered by inherent limitations such as short circulating half-lives, susceptibility to proteolytic degradation, and the potential to elicit an immunogenic response. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein therapeutic, has emerged as a leading strategy to overcome these challenges. This well-established bioconjugation technique enhances the pharmacokinetic and pharmacodynamic properties of proteins, leading to improved clinical outcomes.[1][2]
This technical guide provides a comprehensive overview of the core principles of protein PEGylation, delving into the underlying chemistry, the impact on protein characteristics, and the analytical methodologies required for thorough characterization. Detailed experimental protocols for key PEGylation and analysis techniques are provided to assist researchers in the practical application of this technology.
The Fundamentals of PEGylation
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] When conjugated to a protein, the PEG moiety imparts several beneficial properties. The increased hydrodynamic size of the PEGylated protein reduces renal clearance and shields it from proteolytic enzymes, thereby extending its circulating half-life.[1][2] This protective hydrophilic cloud also masks surface epitopes on the protein, which can lead to a significant reduction in its immunogenicity.[4]
The evolution of PEGylation technology has progressed from "first-generation" approaches, which involved the random attachment of PEG chains to multiple sites on the protein, to "second-generation" site-specific methods.[3] While random PEGylation can be effective in shielding the protein, it often results in a heterogeneous mixture of conjugates with varying degrees of PEGylation and positional isomers, which can lead to a loss of biological activity if the PEG is attached at or near the active site.[4] Site-specific PEGylation aims to attach a single PEG chain at a predetermined location on the protein, resulting in a more homogenous and well-defined product with preserved bioactivity.[5]
The Impact of PEGylation on Protein Therapeutics: A Quantitative Look
The effects of PEGylation are most profoundly observed in the altered pharmacokinetic and pharmacodynamic profiles of the modified protein. The following tables summarize the quantitative impact of PEGylation on several key therapeutic proteins.
Table 1: Impact of PEGylation on Protein Pharmacokinetics
| Protein | Native Half-Life | PEGylated Half-Life | PEG Molecular Weight (kDa) | Fold Increase in Half-Life | Reference(s) |
| Interferon-α2a | 2.3 hours | 50 hours | 40 (branched) | ~22 | [6] |
| Interferon-α2b | 4 hours | 40 hours | 20 (linear) | 10 | [6] |
| G-CSF (Filgrastim) | 3.5 hours | 15-80 hours (Pegfilgrastim) | 20 | ~4-23 | [7] |
| Erythropoietin (EPO) | 8.5 hours (in rats) | 25.3 hours (in rats) | 20 | ~3 | [8] |
| Asparaginase (B612624) | 1.28 days | 5.23 days | 5 (linear, multiple) | ~4 | [9] |
Table 2: Impact of PEGylation on In Vitro Biological Activity
| Protein | Native In Vitro Activity | PEGylated In Vitro Activity | PEG Molecular Weight (kDa) | % Retained Activity | Reference(s) |
| Interferon-α2a | 100% | ~7% | 40 (branched) | 7% | [10] |
| Pichia-derived Erythropoietin (PPEpo) | Higher than rHuEPO | Comparable to rHuEPO | 20 | Not explicitly stated, but comparable | [3][11] |
| Asparaginase | Not explicitly stated | Comparable to native | 5 (linear, multiple) | Not explicitly stated, but comparable | [12] |
Key PEGylation Chemistries and Experimental Protocols
The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein and the desired outcome (random vs. site-specific). The two most common strategies target primary amines (N-terminus and lysine (B10760008) residues) and free thiols (cysteine residues).
Amine-Reactive PEGylation using NHS Esters
N-hydroxysuccinimide (NHS) esters of PEG are widely used for random PEGylation by targeting the abundant primary amines on the protein surface. The reaction forms a stable amide bond.
Experimental Protocol: NHS Ester PEGylation of a Protein
-
Protein Preparation:
-
The protein of interest should be in an amine-free buffer at a pH of 7.2-8.5. A commonly used buffer is 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.5.[1]
-
Ensure the protein concentration is between 1-10 mg/mL.
-
-
PEG-NHS Ester Reagent Preparation:
-
Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of mPEG-NHS ester in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein (a 5 to 20-fold molar excess is a common starting point).[1]
-
Add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[1]
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unmodified protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Thiol-Reactive PEGylation using Maleimides
For site-specific PEGylation, a free cysteine residue can be engineered into the protein sequence. PEG-maleimide reagents react specifically with the thiol group of cysteine at a pH of 6.5-7.5 to form a stable thioether bond.
Experimental Protocol: Maleimide PEGylation of a Protein
-
Protein Preparation:
-
The protein containing a free cysteine residue should be in a thiol-free buffer at a pH of 6.5-7.5. A suitable buffer is 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0.[13]
-
If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
PEG-Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Purify the PEGylated protein using SEC or IEX to remove unreacted PEG-maleimide and unmodified protein.
-
Characterization of PEGylated Proteins
Thorough characterization of the PEGylated product is essential to ensure its quality, consistency, and safety. A multi-faceted analytical approach is typically required.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a simple and rapid method for the initial assessment of a PEGylation reaction. The PEGylated protein will exhibit a significant increase in its apparent molecular weight, resulting in slower migration through the gel compared to the unmodified protein.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a powerful technique for separating the PEGylated protein from the native protein and free PEG, as well as for detecting any aggregation.
Experimental Protocol: SEC Analysis of PEGylated Proteins
-
System and Column:
-
Use an HPLC or UPLC system equipped with a UV detector.
-
Select a size-exclusion column appropriate for the molecular weight range of the protein and its PEGylated form.
-
-
Mobile Phase:
-
A common mobile phase is 150 mM sodium phosphate buffer, pH 7.0. Other options include phosphate-buffered saline (PBS). The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the PEGylation reaction mixture or purified product in the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample and monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
The PEGylated protein will elute earlier than the unmodified protein due to its larger size. The presence of multiple peaks can indicate different degrees of PEGylation or the presence of aggregates.
-
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a key technique for determining the molecular weight of the PEGylated protein and the degree of PEGylation. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
Experimental Protocol: MALDI-TOF MS Analysis of PEGylated Proteins
-
Matrix Preparation:
-
Prepare a matrix solution appropriate for proteins, such as sinapinic acid (10 mg/mL in 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid) or α-cyano-4-hydroxycinnamic acid (saturated solution in 30% acetonitrile in water with 0.1% TFA).[16][17]
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a concentration of approximately 1-10 pmol/µL in a low-salt buffer.
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.
-
Allow the spot to air-dry completely.
-
-
MS Data Acquisition:
-
Acquire the mass spectrum in linear positive ion mode.
-
Calibrate the instrument using a protein standard of a similar mass range.
-
-
Data Analysis:
-
The spectrum will show a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of the PEG monomer (44 Da). This allows for the determination of the number of PEG chains attached to the protein.
-
Visualizing Key Processes in PEGylation
Diagrams created using the DOT language help to visualize the complex workflows and chemical reactions involved in PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of bioactivity and pharmacokinetic characteristics of PEGylated P.pastoris-expressed erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of PEGylated Recombinant Human Erythropoietin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of Native Escherichia coli L-Asparaginase versus Pegylated Asparaginase, in Combination with Ifosfamide, Methotrexate, Etoposide, and Prednisolone, in Extranodal NK/T-Cell Lymphoma, Nasal Type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com [confluore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to m-PEG6-O-CH2COOH for Drug Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEGylation in Modern Therapeutics
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2][3] This modification can lead to prolonged systemic circulation time, improved stability, increased water solubility, and reduced immunogenicity.[4][5][6] Among the vast array of PEGylation reagents, m-PEG6-O-CH2COOH, a monodisperse PEG linker, has emerged as a versatile and valuable tool.
This technical guide provides a comprehensive overview of this compound for professionals in drug development. It covers its core properties, mechanism of bioconjugation, applications, and detailed experimental protocols for its use.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain and a terminal carboxylic acid group.[7][8] The six repeating ethylene (B1197577) glycol units provide a discrete and defined spacer length, ensuring homogeneity in the final conjugate, a significant advantage over traditional polydisperse PEGs.[9] The terminal carboxylic acid serves as a reactive handle for conjugation to primary amines, while the methoxy (B1213986) group renders the other end of the PEG chain inert, preventing non-specific binding.[7][9]
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid | [10] |
| Synonyms | m-PEG6-acid, Methoxy-PEG6-acetic acid | [7][11] |
| CAS Number | 16142-03-3 | [7][12] |
| Molecular Formula | C13H26O8 | [7] |
| Molecular Weight | 310.34 g/mol | [7][10] |
| Appearance | Solid powder or liquid | [10][13] |
| Purity | Typically >98% | [7][10] |
| Solubility | Soluble in DMSO, water, DCM | [3][10] |
Mechanism of Bioconjugation: Amide Bond Formation
The primary application of this compound in bioconjugation involves the formation of a stable amide bond with primary amine groups (-NH2), which are abundantly found on proteins (e.g., lysine (B10760008) residues) and many small molecule drugs.[7][14] This reaction is not spontaneous and requires the activation of the carboxylic acid group. The most common method utilizes carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3][5]
The process occurs in two main steps:
-
Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[5]
-
NHS Ester Formation & Amine Coupling: This unstable intermediate is stabilized by NHS, which forms a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide linkage.[3][5]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Applications in Drug Delivery Systems
The properties of this compound make it a versatile tool for various drug delivery strategies.
-
PEGylation of Proteins, Peptides, and Small Molecules: By conjugating this compound, hydrophobic drugs can be rendered more water-soluble, improving their formulation and bioavailability.[4][6] For therapeutic proteins and peptides, PEGylation can shield them from enzymatic degradation and reduce their immunogenicity, thereby extending their circulation half-life.[5]
-
Surface Modification of Nanoparticles and Liposomes: Modifying the surface of drug carriers like nanoparticles and liposomes with this compound creates a hydrophilic "stealth" coating.[15][16] This layer minimizes the adsorption of plasma proteins (opsonization), which reduces clearance by the reticuloendothelial system (RES).[15][17] This leads to longer circulation times, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[17][18] The terminal carboxylic acid can also be used for further functionalization, such as attaching targeting ligands.[19]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when characterizing drug delivery systems incorporating this compound. The values are illustrative and will vary depending on the specific drug, carrier, and analytical methods used.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification
| Parameter | Before PEGylation (Bare Nanoparticles) | After PEGylation (m-PEG6-Modified) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | Dynamic Light Scattering (DLS) |
| Surface Zeta Potential (mV) | +25 ± 3 (for amine-NP) | -15 ± 4 | Laser Doppler Velocimetry |
| PEGylation Efficiency (%) | N/A | > 80% | HPLC, NMR, or XPS |
Table 2: Drug Loading and In Vitro Release Characteristics
| Parameter | Value Range | Method of Determination |
| Drug Loading Capacity (DLC, w/w%) | 5 - 15% | HPLC or UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE, %) | > 90% | HPLC or UV-Vis Spectroscopy |
| Cumulative Release at 24h (pH 7.4) | 15 - 25% | Dialysis Method with HPLC/UV-Vis |
| Cumulative Release at 24h (pH 5.5) | 40 - 60% | Dialysis Method with HPLC/UV-Vis |
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines the general procedure for conjugating this compound to primary amines (e.g., lysine residues) on a model protein using EDC/sulfo-NHS chemistry in an aqueous environment.
Materials:
-
This compound
-
Model Protein (e.g., BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Deionized water, DMSO (if needed for initial PEG dissolution)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Dissolve the protein in Coupling Buffer to a final concentration of 2-10 mg/mL.
-
Prepare a 100 mM stock solution of this compound in Activation Buffer (or DMSO, if necessary).
-
Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in cold Activation Buffer.[5]
-
-
Activation of this compound:
-
In a new reaction tube, add the this compound stock solution.
-
Add the EDC stock solution, followed immediately by the sulfo-NHS stock solution. A common starting molar ratio is 1:2:2 (PEG:EDC:sulfo-NHS).[3][5]
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.[20]
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 20-fold molar excess of the PEG linker relative to the protein is a typical starting point.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted sulfo-NHS esters.[3]
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using an SEC column equilibrated with PBS.[3]
-
Analyze the collected fractions using SDS-PAGE to confirm an increase in molecular weight and by UV-Vis spectroscopy to determine protein concentration.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles (NPs) that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) or PLGA-based)
-
This compound
-
EDC and NHS
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Reaction Buffer (PBS, pH 7.4)
-
Anhydrous DMSO
-
Centrifugation equipment or dialysis system for purification
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized NPs in Activation Buffer to a known concentration (e.g., 5 mg/mL).
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare concentrated stock solutions.
-
In a separate tube, add this compound to Activation Buffer. Add a 5-fold molar excess of EDC and NHS relative to the amount of PEG linker.[21]
-
Vortex briefly and let the activation proceed for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG-NHS ester solution to the nanoparticle dispersion. The amount should be calculated to achieve the desired PEG density on the NP surface.
-
Adjust the pH of the mixture to 7.4 using the Reaction Buffer.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
-
Purification:
-
Characterization:
-
Confirm successful PEGylation by measuring the change in hydrodynamic size and zeta potential using DLS.
-
Further characterization can be performed using techniques like XPS or Fourier-transform infrared spectroscopy (FTIR).
-
Visualization of Workflows and Pathways
Caption: General experimental workflow for bioconjugation.
Caption: Targeted drug delivery via a PEGylated nanoparticle.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the field of drug delivery. Its defined length, hydrophilicity, and reactive carboxylic acid handle allow for the creation of homogenous and effective bioconjugates. By improving the solubility, stability, and pharmacokinetic profiles of therapeutic agents and their carriers, this PEG linker plays a critical role in the development of next-generation medicines with enhanced efficacy and reduced side effects. The protocols and data presented in this guide provide a solid foundation for scientists beginning to explore the potential of this compound in their research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 8. mPEG6-CH2COOH - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. m-PEG6-acid | C14H28O8 | CID 60146169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 13. m-PEG6-CH2COOH 75427-75-7 - ChemicalBook [chemicalbook.com]
- 14. Bioconjugation application notes [bionordika.fi]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Role of PEG Spacers in Reducing Immunogenicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of therapeutic proteins has marked a significant advancement in the treatment of a multitude of diseases. However, the inherent immunogenicity of these biologics poses a substantial challenge, often leading to the generation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect, alter pharmacokinetic profiles, and, in some instances, induce severe adverse reactions.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) spacers to therapeutic proteins, has emerged as a leading strategy to mitigate these immune responses.[1][2] This technical guide provides a comprehensive analysis of the core mechanisms by which PEG spacers reduce immunogenicity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanisms of Immunogenicity Reduction via PEGylation
The efficacy of PEGylation in reducing the immunogenicity of therapeutic proteins stems from several interconnected mechanisms, primarily centered around the physicochemical properties of the PEG polymer.[1] The large, hydrophilic, and flexible PEG chains form a protective "hydrated shield" around the protein, sterically hindering its interaction with components of the immune system.[1][2][3]
Key Mechanisms:
-
Steric Hindrance and Epitope Masking: The most critical mechanism is the physical masking of antigenic epitopes on the protein surface by the PEG cloud.[1][2] This steric barrier significantly reduces the recognition of the therapeutic protein by B-cell receptors and subsequent uptake by antigen-presenting cells (APCs), thereby curtailing both humoral and cellular immune responses.[1][3] The effectiveness of this shielding is influenced by factors such as the molecular weight and architecture (linear vs. branched) of the PEG chains.[4][5] Higher molecular weight and branched PEGs generally offer more effective shielding.[4][5]
-
Inhibition of Proteolytic Degradation and Antigen Processing: The PEG shield also protects the protein from degradation by proteolytic enzymes.[1] This is a crucial step as protein degradation is a prerequisite for processing by APCs, which internalize the protein, break it down into smaller peptides, and present them on Major Histocompatibility Complex (MHC) class II molecules to activate T-helper cells. By limiting proteolysis, PEGylation diminishes the efficiency of antigen processing and presentation, thus dampening the T-cell-dependent immune response.[1]
-
Reduced Uptake by Antigen-Presenting Cells: PEGylation can decrease the uptake of the therapeutic protein by APCs, such as dendritic cells and macrophages.[1] This reduced cellular uptake further limits the initiation of an immune response.
-
Prevention of Aggregation: Protein aggregates are known to be potent inducers of immunogenicity. PEGylation increases the hydrophilicity and stability of therapeutic proteins, which significantly reduces their propensity to form aggregates.[1]
Quantitative Impact of PEGylation on Immunogenicity
Experimental and clinical data consistently demonstrate a significant reduction in the immunogenicity of therapeutic proteins upon PEGylation. This is typically observed as a lower incidence of ADA formation and a decreased frequency of hypersensitivity reactions.
| Therapeutic Protein | Parameter | Non-PEGylated | PEGylated | Key Findings & References |
| Asparaginase (B612624) | Incidence of Hypersensitivity Reactions | Common | Significantly Reduced | PEGylation lowers the incidence of allergic reactions.[2] |
| Neutralizing Antibody Formation | Common | Less Frequent | The formation of antibodies that neutralize asparaginase activity is less frequent with the PEGylated form.[2] | |
| Interferon-α | Incidence of Anti-Interferon Antibodies | Reported in a significant percentage of patients | Lower incidence compared to non-PEGylated forms | PEG-IFN-α formulations show a reduced rate of ADA development. A study on PEG-IFN-λ and PEG-IFN-α showed persistent anti-interferon antibodies in 60% and 33% of subjects, respectively, while persistent anti-PEG antibodies were observed in 6% and 9% of subjects, respectively.[6] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Incidence of Anti-G-CSF Antibodies | Low but detectable | Similar to non-PEGylated, but often directed against the PEG moiety | The incidence of treatment-emergent ADAs is generally low for both forms. For the PEGylated version, antibodies are often directed against the PEG moiety itself.[2] A study in mice showed that PEG-G-CSF administered at doses above 0.06 mg/kg induced anti-PEG IgM antibodies in a dose-dependent manner.[7] |
| Adenosine Deaminase (ADA) | Immunogenicity | Immunogenic | Reduced Immunogenicity | PEG-ADA (Adagen®) was the first PEGylated protein approved and demonstrated reduced immunogenicity. |
| Uricase | Immunogenicity | Highly Immunogenic | Reduced but still can elicit a response | PEG-uricase shows reduced immunogenicity compared to the native enzyme, but anti-PEG antibodies can still be a concern. |
| Albumin | Antibody Production | Observed with intravenous and intramuscular injection | Reduced antibody levels | PEGylation masked antigenic sites on albumin, inhibiting an immune response.[3] |
Signaling Pathways and Experimental Workflows
T-Cell Dependent B-Cell Activation
The activation of B-cells to produce high-affinity antibodies against a therapeutic protein is often a T-cell dependent process. This intricate signaling cascade begins with the uptake and processing of the antigen by an APC.
Caption: T-Cell dependent B-cell activation leading to anti-drug antibody production.
Impact of PEGylation on Antigen Presentation
PEGylation directly interferes with the initial steps of the immune response by masking the therapeutic protein.
Caption: Mechanism of how PEGylation reduces immunogenicity by hindering APC uptake.
Experimental Workflow for Immunogenicity Assessment
A systematic approach is crucial for evaluating the immunogenic potential of a PEGylated therapeutic.
Caption: A typical workflow for assessing the immunogenicity of PEGylated drugs.
Detailed Experimental Protocols
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a standard method for detecting ADAs in patient samples.[8][9][10]
Principle: In a bridging ELISA, the bivalent ADA in the sample forms a "bridge" between the therapeutic drug coated on the plate and a labeled version of the same drug, generating a detectable signal.[8][10]
Methodology:
-
Coating: Coat a 96-well high-binding microplate with the therapeutic drug (unlabeled) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient serum or plasma samples and controls (positive and negative) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the labeled therapeutic drug (e.g., biotinylated or HRP-conjugated) at an optimized concentration. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: If using a biotinylated detection drug, add streptavidin-HRP and incubate for 30 minutes. Then, add a TMB substrate and incubate in the dark until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection
SPR is a sensitive technique for the real-time, label-free detection of binding events, making it suitable for quantifying anti-PEG antibodies.[11]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (anti-PEG antibody) to a ligand (immobilized PEG).[11]
Methodology:
-
Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate it. Immobilize a PEG derivative (e.g., mPEG-thiol) onto the sensor surface.
-
System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).
-
Ligand Immobilization: Inject the PEG derivative over the sensor surface to achieve a stable baseline, indicating successful immobilization.
-
Analyte Injection: Inject diluted serum or plasma samples containing potential anti-PEG antibodies at a constant flow rate. Monitor the association phase in real-time.
-
Dissociation: Inject running buffer to monitor the dissociation of the antibody from the PEGylated surface.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody and prepare the surface for the next sample.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity of the anti-PEG antibodies. A standard curve can be generated using known concentrations of monoclonal anti-PEG antibodies to quantify the antibody levels in the samples.[11]
Cytokine Release Assay (CRA)
CRAs are used to assess the potential of a biotherapeutic to induce a "cytokine storm," a severe inflammatory response.[12][13][14][15]
Principle: This assay measures the release of cytokines from immune cells (typically PBMCs or whole blood) upon stimulation with the therapeutic drug.[12][13]
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation or use fresh whole blood.
-
Cell Seeding: Seed the PBMCs or whole blood into a 96-well culture plate.
-
Stimulation: Add the PEGylated therapeutic at various concentrations to the wells. Include positive (e.g., PHA, LPS) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a panel of relevant cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[14][16]
-
Data Analysis: Compare the cytokine levels in the drug-treated wells to the negative control to determine the potential for cytokine release.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the potential of a therapeutic to modulate T-cell activation and proliferation.[17][18][19][20][21]
Principle: The assay co-cultures immune cells from two different donors. The genetic differences, particularly in the HLA antigens, cause the T-cells from one donor to recognize the cells from the other donor as foreign and become activated.[17][19] The effect of the therapeutic on this activation is then measured.
Methodology:
-
Cell Isolation: Isolate PBMCs from two healthy, HLA-mismatched donors.
-
One-Way MLR Setup: In a one-way MLR, treat the "stimulator" PBMCs from one donor with an agent (e.g., mitomycin C or irradiation) to prevent their proliferation.
-
Co-culture: Co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs.
-
Drug Treatment: Add the PEGylated therapeutic at various concentrations to the co-culture.
-
Incubation: Incubate the plate for 5-7 days.
-
Readouts: Assess T-cell proliferation using methods such as [³H]-thymidine incorporation or a fluorescent dye like CFSE. Measure cytokine production in the supernatant as described in the CRA protocol. Analyze the expression of T-cell activation markers (e.g., CD25, CD69) by flow cytometry.
-
Data Analysis: Compare the T-cell proliferation, cytokine levels, and activation marker expression in the drug-treated cultures to the untreated control to evaluate the immunomodulatory potential of the therapeutic.
The Double-Edged Sword: Immunogenicity of PEG
Despite its success in reducing the immunogenicity of conjugated proteins, PEG itself is not entirely immunologically inert.[2][17] Pre-existing and treatment-induced anti-PEG antibodies have been detected in a significant portion of the human population, likely due to exposure to PEG in various consumer products.[4] These anti-PEG antibodies can have several clinical consequences:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly of the IgM isotype, can bind to PEGylated therapeutics upon subsequent administrations, leading to their rapid clearance from the bloodstream, a phenomenon known as the ABC effect.[4] This can significantly reduce the therapeutic's efficacy.
-
Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and the PEGylated drug can activate the complement system, leading to the release of anaphylatoxins and potentially causing hypersensitivity reactions.[22]
-
Reduced Efficacy: Neutralizing anti-PEG antibodies can sterically hinder the interaction of the therapeutic protein with its target, thereby reducing its biological activity.
The immunogenicity of PEG is influenced by factors such as its molecular weight, with higher molecular weight PEGs being potentially more immunogenic.[4][7] The structure of the PEG (linear vs. branched) can also play a role, with some studies suggesting that branched PEGs may be associated with a more pronounced immune response in certain contexts.[4][5]
Conclusion
PEGylation is a powerful and well-established strategy for reducing the immunogenicity of therapeutic proteins, thereby enhancing their safety and efficacy. The primary mechanisms of action revolve around steric hindrance, which masks antigenic epitopes and prevents recognition by the immune system. However, the potential for PEG itself to be immunogenic necessitates a thorough immunogenicity risk assessment for any new PEGylated therapeutic. A comprehensive evaluation using a combination of in vitro assays, such as ADA ELISAs, SPR, cytokine release assays, and MLRs, along with in vivo studies, is essential to fully characterize the immunogenic profile and ensure the clinical success of these valuable biotherapeutics. The careful selection of PEG characteristics and a deep understanding of the underlying immunological pathways are critical for designing the next generation of safer and more effective PEGylated drugs.
References
- 1. Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minded-cofund.eu [minded-cofund.eu]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 14. proimmune.com [proimmune.com]
- 15. criver.com [criver.com]
- 16. fda.gov [fda.gov]
- 17. sartorius.com [sartorius.com]
- 18. marinbio.com [marinbio.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. revvity.com [revvity.com]
- 21. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 22. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
m-PEG6-O-CH2COOH: A Versatile Linker for Advanced Proteomics Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics and drug development, the ability to precisely modify and control the behavior of proteins is paramount. Methoxy-poly(ethylene glycol)6-O-carboxymethyl (m-PEG6-O-CH2COOH) has emerged as a critical tool, offering a versatile and hydrophilic linker for a range of bioconjugation applications. Its defined length, biocompatibility, and chemical tractability make it an ideal component in the design of sophisticated proteomic tools and therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of the core applications of this compound in proteomics. It details the underlying principles of its use, presents quantitative data to inform experimental design, and offers detailed protocols for key applications. Visual diagrams of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of its utility.
Core Properties and Advantages
This compound is a heterobifunctional linker featuring a methoxy-terminated six-unit polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid. This structure confers several advantageous properties:
-
Enhanced Hydrophilicity: The PEG chain significantly increases the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic proteins or small molecule payloads, reducing aggregation and improving handling.[1][2][3]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[1][2][4]
-
Reduced Immunogenicity: The hydrophilic PEG chain can create a shield around the conjugated molecule, masking epitopes and potentially reducing an immune response.[1][2][4]
-
Defined Spacer Length: As a discrete PEG linker, this compound provides a precise and uniform spacer arm between the conjugated molecules, which is crucial for optimizing steric hindrance and biological activity.[4][5]
-
Biocompatibility: PEG is a well-established biocompatible polymer, making it suitable for in vivo applications.[2]
Key Applications in Proteomics
The unique properties of this compound have led to its widespread adoption in several key areas of proteomics research and development:
Protein Labeling and PEGylation
The covalent attachment of PEG chains (PEGylation) to proteins is a widely used strategy to improve their therapeutic properties.[2][6] The carboxylic acid group of this compound can be activated to react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein's surface, forming stable amide bonds.[7] This modification can enhance a protein's stability, solubility, and in vivo residence time.[2]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[4][8] The linker connecting the antibody and the drug is a critical component influencing the ADC's efficacy and safety.[3][8] Hydrophilic linkers like this compound can improve the physicochemical properties of ADCs, particularly when hydrophobic payloads are used, by reducing aggregation and improving their pharmacokinetic profile.[3][9][10]
Targeted Protein Degradation (TPD) with PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][12][13] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[11][14] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.[12][15] PEG-based linkers like this compound are frequently used in PROTAC design to improve solubility and optimize the ternary complex formation.[12][16]
Quantitative Data on PEG Linker Performance
The selection of a linker is a critical design parameter in bioconjugation. The following tables summarize quantitative data on the impact of PEG linkers in proteomics applications.
Table 1: Impact of PEG Linker Length on PROTAC Performance for BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PEG3 | 55 | 85 | VHL | MV4-11 |
| PEG4 | 20 | 95 | VHL | MV4-11 |
| PEG5 | 15 | >98 | VHL | MV4-11 |
| PEG6 | 30 | 92 | VHL | MV4-11 |
Data adapted from a study on BRD4 degradation, illustrating how linker length can be optimized to maximize degradation efficiency (Dmax) and potency (DC50).[15]
Table 2: Physicochemical and Pharmacokinetic Properties of ADCs with Different Linkers
| Linker Type | Hydrophilicity | Plasma Half-Life | In Vitro Potency | Tendency for Aggregation |
| Non-PEG | Low | Shorter | High | Higher |
| Short PEG (e.g., PEG6) | Moderate | Intermediate | Moderate-High | Lower |
| Long PEG | High | Longer | Potentially Lower | Lowest |
This table provides a generalized comparison of how PEG linker length can influence the properties of an ADC. Shorter PEG linkers like this compound offer a balance between improved hydrophilicity and pharmacokinetics without a significant loss of in vitro potency.[3][17]
Experimental Protocols
The following are detailed protocols for common applications of this compound and related compounds. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Protein Labeling via Amine Coupling
This two-step protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the this compound solution.
-
Incubate the reaction for 15-60 minutes at room temperature to form the m-PEG6-NHS ester. This activated linker should be used immediately.
-
-
Conjugation to Protein:
-
Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.
-
Slowly add a 10- to 50-fold molar excess of the freshly activated m-PEG6-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[18]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[18]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[7]
-
-
Purification and Characterization:
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC).[7]
-
Analyze the purified conjugate by SDS-PAGE, where the PEGylated protein will show an increased apparent molecular weight.[18][19]
-
Confirm the mass and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[18]
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis of a PROTAC, first by coupling the linker to an E3 ligase ligand and then to a target protein ligand.
Materials:
-
This compound
-
E3 ligase ligand with an available amine group (e.g., a pomalidomide (B1683931) derivative)
-
Target protein ligand with an available amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Purification equipment (e.g., preparative HPLC)
Procedure:
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[15]
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.[15]
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0°C.[15]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.[15]
-
Upon completion, purify the E3 ligase ligand-linker intermediate by preparative HPLC.
-
-
Coupling of Intermediate to Target Protein Ligand:
-
Dissolve the purified E3 ligase ligand-linker intermediate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF.[15]
-
Add DIPEA (3.0 eq) and stir for 5 minutes.[15]
-
Add HATU (1.2 eq) dropwise at 0°C.[15]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.[15]
-
Purify the final PROTAC product by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.[15]
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. Session 5: Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrophilicity of m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)6-O-acetic acid (m-PEG6-O-CH2COOH), a discrete polyethylene (B3416737) glycol (PEG) derivative, is a critical component in modern bioconjugation, drug delivery systems, and surface modification applications. Its utility is intrinsically linked to its well-defined structure, which features a methoxy-terminated PEG chain of six ethylene (B1197577) glycol units and a terminal carboxylic acid. This unique architecture imparts significant hydrophilicity, a property essential for enhancing the aqueous solubility, improving the pharmacokinetic profiles, and reducing the immunogenicity of conjugated molecules.
This technical guide provides a comprehensive exploration of the hydrophilicity of this compound. It summarizes its key physicochemical properties, details established experimental protocols for quantifying its hydrophilic character, and presents visual workflows to aid in experimental design. While specific experimental quantitative data for this molecule is not extensively available in public literature, this guide equips researchers with the necessary methodologies to determine these parameters.
Core Physicochemical Properties
The inherent hydrophilicity of this compound arises from the repeating ether oxygen atoms in its PEG backbone, which readily form hydrogen bonds with water molecules. The terminal carboxylic acid group further contributes to its polar nature.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | [1] |
| Molecular Formula | C13H26O8 | [2] |
| Molecular Weight | 310.3 g/mol | [2] |
| Appearance | Solid powder or liquid | |
| Solubility | Soluble in aqueous media, DMSO.[3] Expected to be soluble in other polar solvents such as DMF and alcohols. | [4] |
Quantifying Hydrophilicity
The hydrophilicity of a molecule like this compound can be quantitatively assessed through several key parameters. Although specific experimental values for this compound are not readily found in published literature, the following sections detail the standard protocols for their determination.
Aqueous Solubility
A fundamental measure of hydrophilicity is a compound's solubility in water. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[5]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method) [5]
-
Objective: To determine the maximum concentration of this compound that dissolves in an aqueous buffer at a specific temperature to reach equilibrium.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed containers (e.g., glass vials)
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
-
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to separate the undissolved solid from the saturated solution.
-
Sample Collection: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of this compound using a validated analytical method like HPLC.
-
Calculation: The measured concentration represents the equilibrium solubility. The experiment should be performed in triplicate.
-
Partition Coefficient (LogP)
The n-octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity versus hydrophilicity.[6] It is expressed as the logarithm (LogP). A negative LogP value indicates higher hydrophilicity.
Experimental Protocol: Octanol-Water Partition Coefficient Determination [7]
-
Objective: To measure the ratio of the concentration of this compound in n-octanol versus an aqueous phase at equilibrium.
-
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV)
-
-
Procedure:
-
Preparation: Prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a vial, combine a known volume of the aqueous stock solution with a known volume of n-octanol.
-
Equilibration: Vortex the mixture vigorously for several minutes and then agitate at a constant temperature for a set period (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Contact Angle Measurement
The contact angle is a measure of the wettability of a surface and provides a direct indication of its hydrophilicity.[8] A surface functionalized with this compound would be expected to have a low water contact angle.
Experimental Protocol: Sessile Drop Contact Angle Measurement [8]
-
Objective: To determine the static contact angle of a water droplet on a surface modified with this compound.
-
Materials:
-
A substrate surface functionalized with this compound
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle
-
High-purity water
-
-
Procedure:
-
Surface Preparation: Prepare a flat, smooth substrate and covalently attach a monolayer of this compound.
-
Instrument Setup: Place the functionalized substrate on the goniometer stage and ensure it is level.
-
Droplet Deposition: Carefully dispense a small droplet of high-purity water (e.g., 5 µL) onto the surface.
-
Image Capture and Analysis: Immediately capture a high-resolution image of the droplet profile. Use the accompanying software to measure the angle formed at the three-phase (solid-liquid-vapor) interface.
-
Replication: Repeat the measurement at multiple locations on the surface to obtain an average contact angle.
-
Applications Driven by Hydrophilicity
The hydrophilic nature of the this compound linker is fundamental to its utility in various advanced applications:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker enhances the overall solubility of the conjugate, which is often challenged by the hydrophobicity of the cytotoxic payload. This can prevent aggregation and improve the ADC's stability and pharmacokinetic properties.
-
PROTACs: For Proteolysis Targeting Chimeras (PROTACs), the linker's hydrophilicity can improve the solubility and cell permeability of the entire molecule, facilitating its therapeutic action.
-
Surface Modification: Covalently attaching this compound to surfaces (e.g., nanoparticles, medical devices) creates a hydrophilic layer that can reduce non-specific protein adsorption and biofouling.
Conclusion
This compound is a valuable molecular tool whose efficacy is deeply rooted in its hydrophilic properties. While specific quantitative data on its solubility and partitioning behavior require experimental determination, the protocols provided in this guide offer a clear pathway for researchers to obtain these critical values. Understanding and quantifying the hydrophilicity of this and similar PEG linkers are paramount for the rational design and optimization of next-generation therapeutics and advanced biomaterials.
References
- 1. spectrabase.com [spectrabase.com]
- 2. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 7. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. users.aalto.fi [users.aalto.fi]
An In-depth Technical Guide on the Safety and Toxicity of m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for m-PEG6-O-CH2COOH and related polyethylene (B3416737) glycol (PEG) compounds. It is intended for informational purposes for research, scientific, and drug development professionals. Specific quantitative toxicity data for this compound is limited in publicly accessible literature. The information presented should be interpreted in the context of the broader safety profile of PEG compounds.
Introduction
This compound, with the CAS number 16142-03-3, is a monofunctional polyethylene glycol (PEG) derivative commonly utilized as a linker in bioconjugation, drug delivery systems, and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its hydrophilic nature enhances the solubility and pharmacokinetic properties of conjugated molecules. Understanding the safety and toxicity profile of such linkers is paramount in the development of novel therapeutics. This guide summarizes the available toxicological data, outlines relevant experimental protocols for safety assessment, and visualizes key signaling pathways potentially influenced by PEG compounds.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | N/A |
| Synonyms | m-PEG6-acid, 6-O-(carboxymethyl)-O'-(methyl)hexaethylene glycol | [3] |
| CAS Number | 16142-03-3 | [1] |
| Molecular Formula | C13H26O8 | [1] |
| Molecular Weight | 310.3 g/mol | [1] |
Toxicological Data Summary
Table 1: Acute Oral Toxicity of a Related PEG Compound
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Mixture containing 3,6,9,12-Tetraoxahexadecan-1-ol | Rat | Oral | 5,170 mg/kg | [8] |
General Safety Profile of PEG Compounds:
-
Oral Administration: Generally considered to be of low acute toxicity.[8]
-
Dermal Contact: Not expected to be a skin irritant.[8]
-
Eye Contact: May cause eye irritation.[8]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available for this compound. For other PEG compounds, no evidence of carcinogenicity, mutagenicity, or reproductive toxicity has been identified in available safety data sheets.[8]
Experimental Protocols for Safety and Toxicity Assessment
Standardized protocols are crucial for evaluating the safety and toxicity of PEGylated compounds. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general workflow for determining the cytotoxic potential of a PEGylated compound on a cell line.[8][9]
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, L929) in a 96-well plate at a predetermined density and allow for adherence overnight in a humidified incubator (37°C, 5% CO2).[7][9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). Perform serial dilutions to obtain a range of test concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-treated and untreated cells as controls.[8]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vivo Acute Toxicity Study
This protocol outlines a general procedure for an acute toxicity study in a rodent model.[10]
Objective: To determine the acute toxicity and identify potential target organs of a test compound following a single dose.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., Sprague Dawley rats or BALB/c mice).[10] Acclimatize the animals to the laboratory conditions for at least one week.
-
Dose Formulation: Prepare the test substance in a suitable vehicle. The concentration should be calculated based on the desired dose levels.
-
Dose Administration: Administer a single dose of the test compound to the animals via the intended route of exposure (e.g., oral gavage, intravenous injection). Include a control group that receives only the vehicle.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.[10]
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Histopathology: Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Analyze the mortality data to determine the LD50 (if applicable) and evaluate the clinical and pathological findings to characterize the toxicity profile.
Potential Signaling Pathway Interactions
PEG compounds have been reported to interact with and modulate various cellular signaling pathways. While specific studies on this compound are lacking, the following pathways are known to be affected by other PEG molecules.
SNAIL/β-catenin Signaling Pathway
In the context of colon carcinogenesis, PEG has been shown to suppress epithelial proliferation by modulating the SNAIL/β-catenin signaling pathway.[3]
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16142-03-3 Name: [xixisys.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-PEG6-O-CH2COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG6-O-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker, for bioconjugation. This versatile linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is paramount. This document details the principles of this compound bioconjugation, provides step-by-step experimental protocols, and presents key quantitative data to guide the design and execution of your conjugation strategies.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional linker featuring a methoxy-terminated six-unit polyethylene glycol chain and a terminal carboxylic acid group. The PEG moiety imparts hydrophilicity to the conjugate, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1] The terminal carboxylic acid allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies or other proteins, through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
The discrete nature of the PEG6 linker ensures batch-to-batch consistency and results in a homogeneous product, a critical advantage in therapeutic applications over traditional polydisperse PEG reagents. The choice of linker technology is critical as it influences the stability, efficacy, and safety profile of the resulting bioconjugate.[1]
Data Presentation
The following tables summarize key quantitative data related to the use of m-PEG6 linkers in bioconjugation, particularly in the context of antibody-drug conjugates.
Table 1: Comparative Binding Affinity and In Vitro Cytotoxicity of a Nimotuzumab-PEG6-DM1 ADC [2]
| Therapeutic Agent | Drug-to-Antibody Ratio (DAR) | Dissociation Constant (K D ) (nM) | IC 50 in DLD-1 Cancer Cells (nM) |
| Nimotuzumab (Unconjugated) | N/A | Not Reported | 80.8 ± 5.2 |
| Nimotuzumab-PEG6-DM1 (Low DAR) | 3.5 | 1.94 | 0.43 ± 0.04 |
| Nimotuzumab-PEG6-DM1 (High DAR) | 7.3 | 3.75 | 0.28 ± 0.03 |
Table 2: Key Parameters for Amine-Reactive Bioconjugation [3][4]
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.0 - 8.5 | Balances amine reactivity (higher at increased pH) and NHS ester hydrolysis (also increases with pH). A lower pH (e.g., 7.4) can be used for sensitive proteins, but may require longer incubation times.[4] |
| Molar Excess (Linker:Protein) | 5:1 to 50:1 | A common starting point is a 10- to 50-fold molar excess of the PEG linker.[5] The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically complete in 1-2 hours. Incubation at 4°C overnight can be used for sensitive proteins.[4] |
| Reaction Time | 1 - 2 hours (at RT) or Overnight (at 4°C) | Reaction progress should be monitored. Longer times may be needed depending on reactant concentrations and reactivity.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody.
Protocol 1: Two-Step Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on this compound followed by conjugation to the biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before use.
-
Prepare the Activation Buffer and Coupling Buffer.
-
If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or ultrapure water (e.g., 100 mM).
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/sulfo-NHS solutions in Activation Buffer.
-
A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
Step 3: Conjugation to the Amine-Containing Biomolecule
-
Immediately add the activated this compound solution to the biomolecule solution in Coupling Buffer.
-
The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A common starting point is a 10- to 50-fold molar excess of the PEG linker.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove unreacted this compound, EDC, NHS, and quenching reagents by purifying the conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Protocol 2: Characterization of the Bioconjugate
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [6]
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Chromatography: Inject the sample onto a HIC column. Use a gradient from high salt to low salt to elute the different ADC species. Higher DAR species are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by summing the product of each DAR species' peak area and its corresponding DAR value, then dividing by the total peak area.
In Vitro Cytotoxicity Assay [1]
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Simplified signaling pathway of ADC-induced apoptosis.
References
Application Notes and Protocols for EDC/NHS Coupling of m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug delivery and bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase stability, reduce immunogenicity, and prolong circulation half-life. The m-PEG6-O-CH2COOH is a discrete PEG (dPEG®) linker, offering a precisely defined molecular weight and spacer length, which ensures the homogeneity of the final conjugate.
This document provides detailed application notes and protocols for the conjugation of a primary amine-containing molecule to this compound utilizing the robust and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This "zero-length" crosslinker chemistry is highly efficient for forming a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[1]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently conjugates a primary amine to a carboxyl group:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2]
-
Formation of a Semi-Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group and lower the reaction efficiency.[3] To improve the outcome, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1][3] This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) to form a stable amide bond, releasing NHS as a byproduct.[2] This second step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1]
Data Presentation
The success of the EDC/NHS coupling reaction is dependent on several key parameters. The following tables summarize the recommended conditions and expected outcomes for the conjugation of this compound to a primary amine-containing molecule.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of the carboxyl group with EDC.[4] |
| Coupling pH | 7.0 - 8.5 | Promotes the efficient reaction of the NHS-ester with primary amines.[4] |
| Molar Ratio (this compound:EDC:NHS) | 1:2:2 to 1:5:5 | A molar excess of EDC and NHS is generally recommended to drive the reaction.[4] |
| Activation Time | 15 - 30 minutes | Incubation time for the this compound with EDC and NHS at room temperature.[4] |
| Coupling Time | 2 hours to overnight | The reaction can be performed at room temperature for a shorter duration or at 4°C overnight.[4] |
| Temperature | 4°C to 25°C | Room temperature reactions are faster, while 4°C may be preferable for sensitive molecules.[2][4] |
Table 2: Recommended Buffers
| Step | Recommended Buffer | Buffers to Avoid |
| Activation | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0 | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[4] |
| Coupling | Phosphate-buffered saline (PBS), pH 7.2-7.5 | Buffers containing primary amines that will compete with the target molecule.[4] |
| Quenching | 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5 | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Chemical reaction pathway for EDC/NHS coupling of this compound.
Caption: General experimental workflow for EDC/NHS coupling.
Experimental Protocols
This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing molecule in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (for dissolving reagents if necessary)
-
Size-exclusion chromatography column or dialysis equipment for purification
Procedure:
1. Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS over the amount of this compound is commonly used.[4]
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
2. Activation of this compound:
-
To the solution of this compound, add the freshly prepared EDC/NHS solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]
3. pH Adjustment and Coupling:
-
For optimal results, it is recommended to either perform a buffer exchange of the activated this compound into the Coupling Buffer using a desalting column or to raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated this compound solution.
4. Incubation:
-
Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[4]
5. Quenching:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[4]
-
Incubate for 15-30 minutes at room temperature.
6. Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using a size-exclusion chromatography column or dialysis. The choice of method will depend on the size of the conjugated molecule.
7. Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as SDS-PAGE, HPLC, and mass spectrometry. A successful conjugation will show a mass increase corresponding to the mass of the m-PEG6 moiety.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive EDC/NHS due to hydrolysis. | Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator. |
| Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. | |
| Presence of competing primary amines or carboxylates in buffers (e.g., Tris, glycine, acetate). | Use non-interfering buffers such as MES for activation and PBS for coupling.[4] | |
| Precipitation of Reactants | Poor solubility of the amine-containing molecule or the PEG-linker. | A small amount of a water-miscible organic solvent like DMSO or DMF can be added, but the final concentration should be kept low (<10%) to avoid denaturation of proteins. |
References
Application Notes and Protocols for Surface Functionalization with m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with polyethylene (B3416737) glycol (PEG) is a critical technique in biomaterials science and drug development. The use of m-PEG6-O-CH2COOH, a heterobifunctional linker, offers a versatile method for modifying surfaces to enhance biocompatibility, reduce non-specific protein adsorption, and provide a spacer arm for the attachment of bioactive molecules. The terminal carboxylic acid (-COOH) group allows for covalent immobilization onto surfaces, typically those presenting primary amine groups, through robust and well-established carbodiimide (B86325) chemistry. The hexaethylene glycol (PEG6) spacer imparts hydrophilicity, which is crucial for minimizing unwanted interactions with proteins and cells.[1] This document provides detailed application notes and experimental protocols for the functionalization of surfaces using this compound.
Principle of Surface Functionalization
The covalent attachment of this compound to an amine-functionalized surface is a two-step process. First, the carboxylic acid group of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the amine-reactive NHS ester readily couples with primary amines on the surface to form a stable amide bond. This method is highly efficient and can be performed under aqueous conditions, making it suitable for a wide range of substrates, including sensitive biomaterials.
Key Applications
-
Reduction of Non-specific Protein Adsorption: PEGylated surfaces are well-known for their ability to resist protein fouling, a critical factor for in-vivo applications of biomaterials and for improving the signal-to-noise ratio in diagnostic assays.[2]
-
Enhanced Biocompatibility: By minimizing protein adsorption and subsequent cell adhesion, PEGylated surfaces can reduce the foreign body response and improve the in-vivo performance of implants and drug delivery systems.
-
Immobilization of Biomolecules: The carboxylic acid terminus can be used to covalently link proteins, peptides, antibodies, or other targeting ligands to a surface, enabling the development of biosensors, targeted drug delivery systems, and cell culture platforms with specific functionalities.
-
Improved Pharmacokinetics: For nanoparticle-based drug delivery systems, a PEGylated surface can increase circulation time by reducing clearance by the reticuloendothelial system.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed for dissolving PEG linker)
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Dissolve this compound: Dissolve the desired amount of this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used to initially dissolve the PEG linker before adding it to the buffer.
-
Add EDC and NHS: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Add a 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation. This allows for the formation of the amine-reactive NHS ester.
-
Proceed to Coupling: The activated this compound solution is now ready for immediate use in the surface coupling reaction (Protocol 2).
Protocol 2: Covalent Immobilization of Activated this compound to an Amine-Functionalized Surface
This protocol details the coupling of the activated PEG linker to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized nanoparticles)
-
Activated this compound solution (from Protocol 1)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS or Tris-buffered saline (TBS) with 0.05% Tween-20
Procedure:
-
Surface Preparation: Ensure the amine-functionalized surface is clean and equilibrated in the Coupling Buffer.
-
Coupling Reaction: Immerse the amine-functionalized substrate in the activated this compound solution. The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: To stop the reaction and block any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Washing: Remove the substrate from the reaction solution and wash it extensively with the Washing Buffer (3-4 times) to remove any non-covalently bound PEG linker and quenching reagents.
-
Final Rinse and Storage: Perform a final rinse with deionized water and dry the surface under a stream of nitrogen. Store the functionalized surface in a desiccated environment until further use.
Data Presentation
The successful functionalization of a surface with this compound can be quantified by various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.
Table 1: Surface Characterization Data Before and After Functionalization
| Parameter | Before Functionalization (Amine Surface) | After Functionalization (PEGylated Surface) | Technique |
| Water Contact Angle | 40° - 60° | 20° - 40° | Goniometry |
| Zeta Potential (at pH 7.4) | +10 to +30 mV | -5 to +5 mV | Electrophoretic Light Scattering |
| Surface Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | ||
| Carbon (C1s) | ~60-70% | Increased | |
| Nitrogen (N1s) | ~5-10% | Decreased (shielding) | |
| Oxygen (O1s) | ~20-30% | Increased | |
| Silicon (Si2p) or Gold (Au4f) | Substrate dependent | Decreased (shielding) |
Table 2: Quantitative Analysis of Protein Adsorption
| Surface | Adsorbed Fibrinogen (ng/cm²) | Adsorbed Lysozyme (ng/cm²) | Method |
| Unmodified Substrate | > 200 | > 150 | Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) |
| Amine-Functionalized | ~150 - 200 | ~100 - 150 | SPR or QCM |
| This compound Functionalized | < 20 | < 15 | SPR or QCM |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the surface functionalization process.
Signaling Pathway
Surfaces functionalized with carboxylated moieties can influence cellular behavior, in part by modulating protein adsorption, which in turn affects cell signaling. For instance, such surfaces have been shown to promote anti-inflammatory responses in macrophages.[3] This can involve integrin-mediated signaling pathways.
Logical Relationship
The decision-making process for choosing a surface functionalization strategy can be visualized as a logical flow.
References
- 1. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Antibody-Drug Conjugates Using a Hydrophilic PEG6 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to combine the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] An ADC's efficacy and safety are critically dependent on its three components: the antibody, the payload, and the linker that connects them. The linker, in particular, plays a crucial role in the stability, solubility, and pharmacokinetic properties of the entire conjugate.[3][4][5]
Polyethylene glycol (PEG) linkers have become essential tools in modern ADC design.[6] Their inherent hydrophilicity, biocompatibility, and non-immunogenic nature address key challenges, especially when working with hydrophobic payloads.[2][6] The inclusion of a PEG chain, a process known as PEGylation, can significantly enhance the aqueous solubility of the ADC, reduce aggregation, and prolong its circulation half-life by increasing its hydrodynamic radius.[2][6][7] This leads to improved tumor accumulation and a potentially wider therapeutic window.[6]
This document provides a detailed protocol for the synthesis of an ADC using a heterobifunctional linker containing a six-unit PEG chain and a carboxylic acid group for payload attachment (e.g., Maleimide-PEG6-COOH). The methoxy-terminated m-PEG6-O-CH2COOH is a monofunctional PEGylating agent suitable for modifying a single site; however, for covalently connecting an antibody to a drug, a heterobifunctional linker is required. The principles and protocols outlined here leverage the benefits of the PEG6 moiety while employing standard, robust bioconjugation chemistries.
Principle of the Method
The synthesis strategy detailed below involves a site-specific conjugation approach targeting cysteine residues on the antibody. This method yields a more homogeneous ADC with a defined drug-to-antibody ratio (DAR). The overall process is divided into three main stages:
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes free thiol (-SH) groups that serve as reactive handles for conjugation.
-
Drug-Linker Activation: A heterobifunctional linker (e.g., Maleimide-PEG6-COOH) is conjugated to an amine-containing cytotoxic payload. The carboxylic acid end of the linker is activated, typically using N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the payload.
-
Conjugation and Purification: The thiol-reactive maleimide (B117702) group on the purified drug-linker intermediate reacts with the free thiols on the reduced antibody to form a stable thioether bond. The resulting ADC is then purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker species and other impurities.
The final ADC is characterized to determine critical quality attributes, including DAR, purity, and aggregation levels.
Data Presentation
The inclusion of a PEG linker significantly impacts the physicochemical and pharmacokinetic properties of an ADC.
Table 1: Physicochemical Properties of this compound Building Block
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | [8][9] |
| Synonyms | m-PEG6-Acid | [8] |
| CAS Number | 16142-03-3 | [8][9] |
| Molecular Formula | C13H26O8 | [9] |
| Molecular Weight | 310.3 g/mol |[9] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data) This table summarizes representative data from preclinical studies showing how PEG chain length can extend the circulation half-life of an ADC.[10]
| Linker Type | PEG Chain Length | Half-Life (t½) in mice (hours) | Fold Increase vs. Non-PEG |
| Non-PEG (SMCC) | 0 | ~15 | 1.0x |
| Short-chain PEG | 4 units | ~38 | ~2.5x |
| Long-chain PEG | 10 units | ~168 | ~11.2x |
Table 3: Comparative Analysis of ADC Properties (Illustrative Data) This table compares typical properties of ADCs synthesized with a non-PEG linker versus a PEG6 linker, demonstrating the advantages of PEGylation in reducing aggregation and enabling potentially higher drug loading.[2][7][11]
| Property | Non-PEG Linker (e.g., SMCC) | PEG6 Linker |
| Aggregation (%) | 5-15% | < 2% |
| Solubility | Lower, especially with hydrophobic payloads | Significantly Higher |
| Achievable DAR | Typically 2-4 | Up to 8, while maintaining solubility |
| In Vitro Potency (IC50) | May be slightly higher | May be slightly lower due to steric hindrance |
| In Vivo Efficacy | Effective, but limited by PK | Often improved due to longer half-life |
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL.
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the antibody solution in degassed PBS at a concentration of 5-10 mg/mL.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.
-
Reduction Reaction: Add a 5- to 10-fold molar excess of the TCEP solution to the antibody solution. The exact molar excess should be optimized to achieve the desired number of free thiols per antibody (typically 4-8).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purification: Immediately following incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with degassed PBS.
-
Quantification: Determine the concentration of the purified reduced antibody using a UV-Vis spectrophotometer at 280 nm. The reduced antibody should be used immediately in the conjugation reaction.
Protocol 2: Preparation of Drug-Linker Intermediate
This protocol details the conjugation of an amine-containing payload to a Maleimide-PEG6-COOH linker.
Materials:
-
Amine-containing payload (e.g., MMAF).
-
Maleimide-PEG6-COOH linker.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Diisopropylethylamine (DIPEA).
-
Reverse-phase HPLC for purification.
Procedure:
-
Activation of Linker: Dissolve Maleimide-PEG6-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to form the NHS-activated linker.
-
Payload Reaction: In a separate vial, dissolve the amine-containing payload (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Conjugation: Add the payload solution to the activated linker solution. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Purification: Upon completion, purify the drug-linker intermediate by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid powder. Store under desiccated conditions at -20°C.
Protocol 3: ADC Conjugation Reaction
This protocol describes the conjugation of the purified drug-linker intermediate to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1.
-
Drug-linker intermediate from Protocol 2.
-
Anhydrous DMSO.
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.0, degassed.
Procedure:
-
Reagent Preparation: Dissolve the drug-linker intermediate in DMSO to prepare a 10-20 mM stock solution immediately before use.
-
Conjugation: Add a 5- to 10-fold molar excess of the drug-linker stock solution to the purified reduced antibody solution in the reaction buffer. Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.
Protocol 4: ADC Purification and Characterization
This protocol covers the final purification and analysis of the ADC.
Materials:
-
Crude ADC mixture from Protocol 3.
-
Size-Exclusion Chromatography (SEC) system.
-
Formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Mass Spectrometer (MS).
Procedure:
-
Purification: Purify the crude ADC using an SEC system to remove unconjugated drug-linker, quenching reagent, and aggregates. Elute with the desired formulation buffer.
-
DAR Determination: Determine the average drug-to-antibody ratio using HIC-HPLC. Different DAR species (DAR0, DAR2, DAR4, etc.) will have different retention times. Mass spectrometry can also be used for precise mass determination and DAR calculation.
-
Aggregation Analysis: Assess the level of aggregation in the purified ADC sample using size-exclusion chromatography with a UV detector (SEC-UV).
-
Storage: Store the final purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Visualizations
Mechanism of Action
Once administered, the ADC circulates in the bloodstream, binds to its target antigen on cancer cells, and is internalized. Inside the cell, the payload is released and exerts its cytotoxic effect, typically by inducing apoptosis.
Linker Property Relationships
The properties of the PEG linker directly influence the key characteristics and performance of the final ADC.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synmedchem.com [synmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 9. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG6-O-CH2COOH in Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol-acetic acid (m-PEG6-O-CH2COOH) in the development of nanoparticle-based drug delivery systems. This document includes detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of experimental workflows and biological pathways to facilitate practical application in a research and development setting.
Introduction to this compound in Nanoparticle Drug Delivery
This compound is a heterobifunctional linker composed of a methoxy-terminated six-unit polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid group. This structure is instrumental in the surface modification of nanoparticles, a process known as PEGylation. The PEG component imparts a hydrophilic and biocompatible "stealth" layer to the nanoparticle surface, which offers several key advantages in drug delivery.[1]
Key Advantages of PEGylation with this compound:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain improves the solubility and colloidal stability of nanoparticles in aqueous biological environments, preventing aggregation.[1][2]
-
Prolonged Systemic Circulation: The PEG layer reduces non-specific protein adsorption (opsonization), which in turn minimizes recognition and clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life of the nanoparticles in the bloodstream.[1][2]
-
Reduced Immunogenicity: The "stealth" coating can shield the nanoparticle from the immune system, thereby reducing its immunogenicity.[2]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid group provides a versatile handle for covalent conjugation to nanoparticles, typically those with primary amine groups on their surface, through the formation of a stable amide bond.[3][4]
Quantitative Data Summary
The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed upon PEGylation and drug loading.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification
| Parameter | Before Modification | After Modification | Method of Measurement | Significance |
| Particle Size (nm) | 100 - 200 | 110 - 220 | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and clearance. An increase in size post-modification indicates successful PEGylation. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the size distribution of the nanoparticles; a lower value indicates a more uniform population.[5] |
| Zeta Potential (mV) | +15 to +30 (for amine-functionalized NPs) | -10 to -25 | DLS with Zeta Potential Analyzer | A shift to a more neutral or negative surface charge confirms the successful conjugation of the acidic PEG linker. |
| Surface Plasmon Resonance (nm) (for Gold Nanoparticles) | ~520 | ~525 | UV-Vis Spectroscopy | A red-shift in the plasmon peak indicates a change in the surface dielectric environment due to PEGylation.[6] |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Typical Value Range | Method of Measurement | Significance |
| Drug Loading Content (%) | 5 - 20% | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the nanoparticle.[5] |
| Encapsulation Efficiency (%) | 70 - 95% | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully entrapped within the nanoparticles.[5] |
Experimental Protocols
This section provides detailed methodologies for the surface modification of nanoparticles with this compound and the subsequent loading of a therapeutic agent.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface using carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in DI water to a concentration of 10 mg/mL.
-
Sonicate the suspension to ensure a homogenous dispersion.
-
Centrifuge the nanoparticle suspension to pellet the particles and remove the supernatant.
-
Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
-
Activation of this compound:
-
In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:2 (PEG:EDC:NHS) is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the washed nanoparticle suspension. A 10-fold molar excess of the PEG linker relative to the estimated surface amine groups is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Protocol 2: Formulation of Drug-Loaded PEGylated Nanoparticles
This protocol outlines the preparation of drug-loaded polymeric nanoparticles using the oil-in-water emulsion solvent evaporation method, incorporating a PEGylated polymer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or a pre-synthesized PLGA-PEG-COOH copolymer
-
This compound (if not using a pre-synthesized copolymer)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
EDC and NHS (if conjugating this compound to PLGA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer Activation (if not using a pre-synthesized copolymer):
-
Dissolve PLGA and this compound in DCM.
-
Add EDC and NHS to the polymer solution to activate the carboxylic acid groups of the PEG linker.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours) to allow for the formation of an NHS-activated PEG-PLGA conjugate.[7]
-
-
Nanoparticle Formulation:
-
Dissolve the drug and the activated polymer conjugate (or PLGA-PEG-COOH) in DCM to form the oil phase.
-
Add the oil phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water emulsion.
-
Continue sonication/homogenization for a few minutes to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with DI water to remove excess PVA and unencapsulated drug.
-
Resuspend the final drug-loaded PEGylated nanoparticles in PBS for storage and further use.
-
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle PEGylation and drug loading.
Targeted Drug Delivery and Signaling Pathway
PEGylated nanoparticles can be further functionalized with targeting ligands to facilitate receptor-mediated endocytosis into specific cells. For instance, a nanoparticle carrying a chemotherapeutic agent could be designed to target cancer cells overexpressing a particular receptor. Upon internalization, the drug is released and can interfere with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: Targeted drug delivery and inhibition of a signaling pathway.
References
Application Notes and Protocols for PEGylating Peptides and Proteins with m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a leading strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic profiles by increasing the hydrodynamic size of the molecule, which in turn reduces renal clearance and shields it from proteolytic degradation. Consequently, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability and solubility of the therapeutic agent.
This document provides detailed application notes and protocols for the use of m-PEG6-O-CH2COOH, a monodisperse methoxy-terminated PEG linker with a carboxylic acid group, for the PEGylation of peptides and proteins. The carboxylic acid moiety is activated to form a reactive ester that readily couples with primary amines (e.g., the N-terminus or the ε-amino group of lysine (B10760008) residues) on the target molecule, forming a stable amide bond.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the PEGylating agent is crucial for optimizing reaction conditions and for the accurate characterization of the resulting conjugate.
| Property | Value | Source(s) |
| Chemical Name | 2-(Methoxy(hexaethylene glycol)oxy)acetic acid | |
| Molecular Formula | C13H26O8 | [1] |
| Molecular Weight | 310.34 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from moisture |
Experimental Protocols
Protocol 1: Two-Step PEGylation of a Peptide/Protein with this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to primary amines on the target peptide or protein.
Materials:
-
Peptide or protein with at least one primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., size-exclusion or reversed-phase HPLC)
Experimental Workflow Diagram:
Caption: General workflow for the two-step PEGylation of peptides/proteins.
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before use to prevent moisture condensation.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Prepare a solution of the peptide or protein (1-10 mg/mL) in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a reaction vial, add the this compound solution.
-
Add the EDC stock solution to the this compound solution. A molar ratio of 1:1.5 to 1:2 (PEG:EDC) is a good starting point.
-
Immediately add the NHS stock solution. Use a similar molar ratio to EDC.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Peptide/Protein:
-
Add the freshly activated m-PEG6-NHS ester solution to the peptide/protein solution. A molar excess of 5- to 20-fold of the PEG reagent over the peptide/protein is a common starting point.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted m-PEG6-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Conjugate:
-
Purify the PEGylated peptide or protein from unreacted PEG, protein, and byproducts using an appropriate chromatography technique.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for purifying PEGylated peptides, offering high resolution.[2][4][5] A C4 or C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[2]
-
-
Protocol 2: Purification of PEGylated Peptides by RP-HPLC
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C4 or C18 column suitable for peptide separation
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude PEGylation reaction mixture
Procedure:
-
Sample Preparation:
-
If necessary, quench the PEGylation reaction as described in Protocol 1.
-
Acidify the reaction mixture with a small amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often required to resolve PEGylated species.
-
Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Collect fractions corresponding to the desired PEGylated product.
-
-
Post-Purification:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.
-
Protocol 3: Characterization of PEGylated Peptides/Proteins by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful conjugation and determining the degree of PEGylation.[6][7]
Instrumentation:
-
MALDI-TOF or ESI-MS mass spectrometer
Procedure (MALDI-TOF):
-
Sample Preparation:
-
Mix a small aliquot of the purified PEGylated product with a suitable MALDI matrix solution (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides).
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the molecular weight of the major species. The mass increase should correspond to the mass of the this compound moiety (310.34 Da) minus the mass of a water molecule (18.02 Da) for each PEG chain attached.
-
The presence of multiple peaks with mass differences corresponding to the PEG moiety can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
Quantitative Data Summary
The efficiency of the PEGylation reaction depends on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides illustrative data for a typical peptide PEGylation experiment. Actual results will vary depending on the specific peptide and reaction conditions.
| Parameter | Unmodified Peptide | Mono-PEGylated Peptide |
| Molecular Weight (Observed) | X Da | X + 292.32 Da |
| RP-HPLC Retention Time | Y minutes | > Y minutes (typically a later elution) |
| Illustrative Yield | - | 50-80% (highly variable) |
Application Example: Modulation of a Signaling Pathway
PEGylation can alter the biological activity of a peptide or protein by sterically hindering its interaction with its target receptor. A notable example is the PEGylation of peptide antagonists for the EphB4 receptor, a tyrosine kinase involved in angiogenesis and cancer progression.[8][9]
The TNYL-RAW peptide is a potent antagonist of the EphB4 receptor. However, its therapeutic potential is limited by a short in vivo half-life. PEGylation of the TNYL-RAW peptide has been shown to significantly enhance its stability and in vivo efficacy.[8]
Signaling Pathway Diagram:
Caption: Inhibition of the EphB4 signaling pathway by a PEGylated antagonist.
The binding of the ligand EphrinB2 to the EphB4 receptor induces receptor phosphorylation and activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell migration, proliferation, and angiogenesis.[10][11][12] The PEGylated TNYL-RAW peptide acts as an antagonist by binding to the EphB4 receptor and sterically hindering the binding of EphrinB2. This inhibition blocks the downstream signaling cascade, thereby reducing tumor growth and angiogenesis.[8][13] This example highlights how PEGylation can be a powerful tool to improve the therapeutic efficacy of peptides that modulate cell signaling pathways.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. PEGylation Potentiates the Effectiveness of an Antagonistic Peptide That Targets the EphB4 Receptor with Nanomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Step-by-Step Guide to m-PEG6-O-CH2COOH Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)6-O-carboxymethyl (m-PEG6-O-CH2COOH) is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in bioconjugation. Its defined molecular weight and hydrophilic nature make it an ideal tool for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs. The terminal carboxylic acid group allows for covalent attachment to primary amines on target molecules through the formation of a stable amide bond. This process, known as PEGylation, can enhance solubility, extend circulation half-life, and reduce the immunogenicity of the conjugated molecule.[1][2][3]
This guide provides a detailed, step-by-step protocol for the conjugation of this compound to amine-containing molecules using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid |
| Molecular Formula | C13H26O8 |
| Molecular Weight | 310.3 g/mol [4] |
| CAS Number | 16142-03-3[4] |
| Purity | Typically >95% |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water and most organic solvents |
| Reactive Group | Carboxylic Acid (-COOH) |
| Reactivity | Forms a stable amide bond with primary amines in the presence of activators.[4] |
Experimental Protocols
Principle of EDC/NHS Amine Coupling
The conjugation of this compound to a primary amine-containing molecule is typically achieved through a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[5]
-
Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6]
-
Conjugation to the Amine: The amine-reactive NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[6]
This two-step approach is recommended as it minimizes the exposure of the amine-containing molecule to the potentially cross-reactive EDC.[5]
Diagram of the Chemical Reaction
Caption: Chemical pathway of this compound conjugation via EDC/NHS chemistry.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[7] Do not use buffers containing primary amines (e.g., Tris) or carboxylates.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[8] Must be free of primary amines.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification (e.g., Sephadex G-25)[6]
Step-by-Step Conjugation Protocol
This protocol is a general guideline and may require optimization for specific molecules.
1. Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. If the molecule is soluble in aqueous buffer, this can be used as well.
-
Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. Do not store these solutions.[5]
2. Activation of this compound:
-
In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution.
-
A typical starting molar ratio is 1:2:5 (PEG-acid:EDC:NHS).[5][9] Refer to the table below for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5][7]
3. Coupling to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Alternatively, to avoid exposing the amine-containing molecule to the low pH of the activation step, the buffer of the activated PEG solution can be exchanged to the Coupling Buffer using a desalting column.[9]
-
The reaction of the NHS ester with primary amines is most efficient at a pH of 7.0-8.0.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5][9]
4. Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to consume any unreacted NHS esters.[10]
-
Incubate for 15-30 minutes at room temperature.[5]
5. Purification of the Conjugate:
-
Remove excess this compound, unreacted reagents, and quenching buffer by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25), dialysis, or diafiltration.[6][11]
-
For higher purity, chromatographic methods such as ion-exchange chromatography (IEX) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. The choice of method depends on the properties of the conjugate.[11][][13]
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG-acid:EDC:NHS) | 1 : (2-10) : (2.5-12.5) | A molar excess is required to drive the activation reaction. A 1:2:5 ratio is a common starting point.[5][9] |
| Activation pH | 4.7 - 6.0 | EDC activation is most efficient in acidic conditions.[7] |
| Activation Time | 15 - 30 minutes | |
| Coupling pH | 7.0 - 8.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH.[9] |
| Coupling Time | 2 hours to overnight | Reaction is often complete within 2 hours at room temperature. Incubation at 4°C overnight can be used for sensitive molecules.[5] |
| Temperature | 4°C or Room Temperature (20-25°C) |
Characterization of the m-PEG6-Conjugate
After purification, it is crucial to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.
| Analytical Method | Purpose |
| SDS-PAGE | Visual confirmation of an increase in molecular weight of the PEGylated protein compared to the unconjugated protein.[14] |
| Mass Spectrometry (MS) | Provides direct confirmation of the mass increase due to PEGylation and can determine the number of PEG chains attached (degree of PEGylation).[14] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Can be used to assess the purity of the conjugate and detect any aggregation.[11][] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on charge. Can be used to separate different PEGylated species if the PEGylation alters the net charge of the molecule.[][13] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The addition of the hydrophilic PEG chain alters the retention time, allowing for separation and quantification.[11] |
Experimental Workflow Diagram
Caption: General workflow for this compound conjugation and analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or NHS/Sulfo-NHS (hydrolyzed) | - Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| - Non-optimal pH for activation or coupling | - Ensure the pH of the Activation Buffer is between 4.7-6.0 and the Coupling Buffer is between 7.0-8.0. | |
| - Presence of primary amines in buffers (e.g., Tris) | - Use amine-free buffers for the activation and coupling steps. | |
| - Insufficient molar excess of PEG reagent | - Increase the molar ratio of this compound to the target molecule. | |
| Precipitation during Reaction | - Poor solubility of the conjugate | - The PEG chain should enhance solubility, but if precipitation occurs, consider adjusting the buffer composition or concentration of reactants. |
| - High concentration of organic solvent | - Keep the volume of organic solvent (DMF/DMSO) to a minimum, typically <10% of the total reaction volume. | |
| Inconsistent Results | - Variation in reaction times or temperatures | - Standardize all incubation times and temperatures for reproducible results. |
| - Hydrolysis of NHS-ester intermediate | - Proceed with the amine coupling step immediately after the activation step. The half-life of an NHS ester decreases at higher pH.[10] |
Conclusion
The conjugation of this compound using EDC/NHS chemistry is a robust and widely applicable method for the PEGylation of various biomolecules. By carefully controlling the reaction conditions and implementing appropriate purification and characterization techniques, researchers can generate well-defined conjugates with improved therapeutic potential. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this important bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG6-O-CH2COOH as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This document provides detailed application notes and protocols for the use of m-PEG6-O-CH2COOH, a specific six-unit PEG linker, in the development of PROTACs.
The this compound linker, characterized by a methoxy-terminated six-unit polyethylene glycol chain with a terminal carboxylic acid, offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which can otherwise present challenges in formulation and bioavailability.[2][3]
-
Optimal Length and Flexibility: The six-unit PEG chain provides a balance of length and flexibility, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4]
-
Chemical Tractability: The terminal carboxylic acid allows for straightforward and efficient conjugation to nucleophilic functional groups (e.g., amines) present on the POI ligand or E3 ligase ligand, typically through amide bond formation.[5]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1]
PROTAC-mediated protein degradation pathway.
Quantitative Data for PROTACs with PEG6 Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following table summarizes representative data for a Bruton's tyrosine kinase (BTK) PROTAC, RC-1, which utilizes a PEG6-based linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Pomalidomide (B1683931) (CRBN) | PEG6-based | Mino | 3 | >95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC via amide bond formation, coupling an amine-functionalized E3 ligase ligand to this compound, followed by coupling to an amine-functionalized POI ligand.
Experimental Workflow for PROTAC Synthesis
General workflow for PROTAC synthesis.
Materials and Reagents:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amine-functionalized POI ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water)
-
HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of E3 Ligase-PEG6-COOH Intermediate
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 Ligase-PEG6-COOH intermediate.
Step 2: Synthesis of the Final PROTAC
-
In a dry round-bottom flask under an inert atmosphere, dissolve the E3 Ligase-PEG6-COOH intermediate (1.0 equivalent) and the amine-functionalized POI ligand (1.2 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the procedure for quantifying the degradation of a target protein in cells treated with the synthesized PROTAC.[7]
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (General)
The formation of a stable ternary complex is a critical step for PROTAC activity. Several biophysical and cell-based assays can be used to assess ternary complex formation.[8]
Experimental Workflow for Ternary Complex Formation Assay
General workflow for assessing ternary complex formation.
Example Assay: Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes that occur upon binding of molecules, providing a direct measure of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Procedure:
-
Sample Preparation: Prepare purified POI, E3 ligase, and the PROTAC in the same buffer to minimize dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity.
-
Titrate the PROTAC into the POI solution to determine their binary binding affinity.
-
-
Ternary Titration: Titrate a solution of the POI and PROTAC into the E3 ligase solution.
-
Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity factor (α).
Conclusion
The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its hydrophilic nature, optimal length, and synthetic accessibility contribute to the development of potent and selective protein degraders with improved drug-like properties. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this linker in their PROTAC development programs. Careful optimization of the linker is crucial for achieving the desired degradation efficacy and selectivity for a given target protein and E3 ligase pair.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with m-PEG6-O-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to enhance biocompatibility, improve stability, and prolong circulation times in vivo. This "stealth" coating minimizes non-specific protein adsorption (opsonization), thereby reducing clearance by the mononuclear phagocyte system (MPS).
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-acetic acid (m-PEG6-O-CH2COOH). This heterobifunctional linker features a methoxy-terminated six-unit PEG chain and a terminal carboxylic acid group. The carboxylic acid allows for covalent conjugation to nanoparticles with primary amine groups on their surface through a stable amide bond, typically facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Core Applications
The functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles can encapsulate therapeutic agents, protecting them from premature degradation and enabling targeted delivery to disease sites through the enhanced permeability and retention (EPR) effect.
-
Bioimaging: The attachment of imaging agents to PEGylated nanoparticles allows for enhanced in vivo tracking and diagnostics due to their prolonged circulation and reduced background signal.
-
Theranostics: Combining therapeutic and diagnostic agents on a single PEGylated nanoparticle platform enables simultaneous monitoring of disease progression and therapeutic response.
Data Presentation: Physicochemical Characterization of PEGylated Nanoparticles
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. Note: The following data is illustrative and based on findings for nanoparticles functionalized with similar PEG-acid linkers. Actual results may vary depending on the nanoparticle type, size, and functionalization efficiency.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Type | Modification Status | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Polymeric Nanoparticles | Bare (Amine-functionalized) | 150 | 0.15 |
| After this compound conjugation | 175 | 0.12 | |
| Liposomes | Bare (Amine-functionalized) | 100 | 0.20 |
| After this compound conjugation | 120 | 0.18 | |
| Gold Nanoparticles | Bare (Amine-functionalized) | 50 | 0.25 |
| After this compound conjugation | 65 | 0.21 |
Table 2: Zeta Potential
| Nanoparticle Type | Modification Status | Average Zeta Potential (mV) |
| Polymeric Nanoparticles | Bare (Amine-functionalized) | +25 |
| After this compound conjugation | -5 | |
| Liposomes | Bare (Amine-functionalized) | +15 |
| After this compound conjugation | -10 | |
| Gold Nanoparticles | Bare (Amine-functionalized) | +30 |
| After this compound conjugation | +5 |
Experimental Protocols
This section provides a detailed protocol for the covalent attachment of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, silica (B1680970) nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification system (e.g., centrifuge for larger nanoparticles, dialysis cassettes, or tangential flow filtration for smaller nanoparticles)
Protocol: Two-Step EDC/NHS Coupling Reaction
This protocol involves the activation of the carboxylic acid group on this compound followed by its conjugation to the primary amine groups on the nanoparticle surface.
Step 1: Activation of this compound
-
Prepare Reagents: Allow this compound, EDC, and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve this compound: Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Activation: Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A molar excess of EDC and NHS to the carboxylic acid groups is recommended. A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in Coupling Buffer to a known concentration (e.g., 1-10 mg/mL). If the nanoparticles are in a different buffer, exchange it with the Coupling Buffer.
-
Conjugation Reaction: Add the freshly activated this compound solution to the nanoparticle suspension. The optimal molar ratio of the PEG linker to the nanoparticles should be determined empirically, but a 10- to 50-fold molar excess of the PEG linker is a common starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).
-
Quenching (Optional): To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound, EDC, NHS, and byproducts.
-
For larger nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh Coupling Buffer.
-
For smaller nanoparticles, dialysis against the Coupling Buffer or tangential flow filtration is recommended.
-
-
Final Formulation: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful functionalization.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.
-
Zeta Potential Measurement: To assess the surface charge. A shift in zeta potential towards neutral is indicative of the shielding of surface charges by the PEG layer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond by identifying characteristic peaks.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring weight loss at PEG decomposition temperatures.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the surface modification process.
Caption: Workflow for surface modification of nanoparticles with this compound.
Caption: Reaction mechanism for EDC/NHS mediated PEGylation of nanoparticles.
Application Notes and Protocols for Amide Bond Formation with m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for forming a stable amide bond between m-PEG6-O-CH2COOH and a primary amine-containing molecule. This process, a cornerstone of bioconjugation, is essential for the development of PEGylated therapeutics, antibody-drug conjugates (ADCs), and other advanced biomaterials. The inclusion of a hydrophilic PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2]
Two robust and widely adopted protocols are detailed below, utilizing common coupling reagents to activate the carboxylic acid of this compound for reaction with primary amines.
Core Concepts of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3] This is typically achieved using coupling agents that form a more reactive intermediate.
Key Coupling Chemistries:
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.[4] This intermediate can be unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes the activated species by converting it into a more stable, amine-reactive NHS ester, thereby improving coupling efficiency.[4]
-
HATU Chemistry: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a highly efficient aminium/uronium-based coupling reagent.[3] It is particularly effective for sterically hindered substrates and reactions that may be sluggish with EDC/NHS, often resulting in higher yields and shorter reaction times.[3]
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol is suitable for a wide range of amine-containing molecules, including proteins, peptides, and small molecules, in both aqueous and organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4][5]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4][6]
-
Organic Solvent (if applicable): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Base (for organic solvent): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine[5]
-
Purification System (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or Reverse Phase HPLC)[2][]
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use, as EDC is susceptible to hydrolysis.[6]
-
Dissolve this compound in the appropriate solvent (Activation Buffer for aqueous reactions, or anhydrous DMF/DMSO for organic reactions).
-
Dissolve the amine-containing molecule in the Coupling Buffer (for aqueous reactions) or the same anhydrous organic solvent as the PEG linker.
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with freshly prepared EDC and NHS/Sulfo-NHS.
-
A typical starting molar ratio is 1:2:5 (this compound:EDC:NHS). This may require optimization.[4]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the activated NHS ester.[4][5]
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
For reactions in organic solvents, add a non-nucleophilic base such as DIPEA (1.5-2 equivalents) to the reaction mixture to act as a proton scavenger.[3][6]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4][5] Reaction progress can be monitored by appropriate techniques such as LC-MS.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[5]
-
Stir for an additional 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and unreacted starting materials using a suitable chromatography technique.
-
Size-Exclusion Chromatography (SEC) is effective for separating the larger PEGylated product from smaller molecules like unreacted PEG and coupling reagents.[2][]
-
Ion-Exchange Chromatography (IEX) can be used to separate molecules based on charge differences between the native and PEGylated species.[2][8]
-
Reverse Phase HPLC (RP-HPLC) is often used for the purification of smaller molecules and peptides.[]
-
-
Protocol 2: Amide Bond Formation using HATU Chemistry
This protocol is highly efficient and is particularly useful for challenging conjugations. It is typically performed in an organic solvent.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Purification System (e.g., Preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the coupling reagent.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DMSO.
-
-
Coupling Reaction:
-
To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2-4 equivalents).[3]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified.
-
For small molecule conjugations, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water or brine to remove DMF and excess reagents.[3]
-
The final product is typically purified by preparative HPLC to achieve high purity.[9]
-
Data Presentation: Summary of Reaction Conditions
The following tables summarize the key quantitative parameters for the amide bond formation protocols.
Table 1: EDC/NHS Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Critical for efficient formation of the O-acylisourea intermediate. MES buffer is commonly used.[4][10] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with the primary amine, which is more nucleophilic at this pH.[4][10] |
| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.5 to 1:10:25 | Starting with a molar excess of EDC and NHS is recommended. Optimization is often necessary.[4][5][10] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster, while 4°C can be used for sensitive molecules.[4][5] |
| Reaction Time | Activation: 15-30 minCoupling: 1-12 hours | Activation is rapid. Coupling time depends on the reactivity of the amine and the reaction temperature.[3][4] |
Table 2: HATU Coupling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous DMF, DMSO | Aprotic polar solvents are required to prevent reagent hydrolysis.[3] |
| Molar Ratio (PEG:Amine:HATU:Base) | 1 : 1.1 : 1.1 : 2-4 | A slight excess of the amine and HATU is common. The base is crucial to neutralize the formed acid.[3] |
| Temperature | 20-25°C (Room Temp) | Reactions are typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Generally faster than EDC/NHS chemistry. Monitor by TLC or LC-MS.[3] |
Visualizations
Experimental Workflow and Chemical Schemes
The following diagrams illustrate the experimental workflows and the underlying chemical principles of the amide bond formation processes.
Caption: Workflow for EDC/NHS mediated amide coupling.
Caption: Workflow for HATU mediated amide coupling.
Caption: Simplified mechanism of EDC/NHS coupling.
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG6-O-CH2COOH in Stealth Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)6-O-acetic acid (m-PEG6-O-CH2COOH) in the development of "stealth" liposomes. Stealth liposomes are designed to evade the mononuclear phagocyte system (MPS), leading to prolonged circulation times and enhanced drug accumulation at target sites. The inclusion of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) on the liposome (B1194612) surface creates a steric barrier that reduces opsonization and subsequent uptake by macrophages.[1][2] this compound is a short, monodisperse PEG linker with a terminal carboxylic acid group, which allows for covalent conjugation to amine-functionalized lipids or for the creation of a charge-modified surface.
Key Advantages of this compound in Stealth Liposomes:
-
Monodispersity: Provides precise control over the PEG chain length, leading to a more uniform liposome population.
-
Hydrophilicity: The PEG chain imparts a hydrophilic shield, reducing protein adsorption and opsonization.[1]
-
Functional Handle: The terminal carboxylic acid group allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct the liposome to specific cells or tissues.
-
Biocompatibility: PEG is a well-established, biocompatible polymer with low toxicity and immunogenicity.[3]
Data Presentation: Physicochemical Characterization of PEGylated Liposomes
The following table summarizes typical physicochemical properties of liposomes formulated with PEGylated lipids. The exact values will depend on the specific lipid composition, drug encapsulated, and preparation method.
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional Liposomes (Uncoated) | 135.2 ± 5.2 | 0.094 ± 0.001 | -29.9 ± 5.8 | 63.57 ± 1.3 |
| PEGylated Liposomes (5 mol% DSPE-PEG) | 122 ± 2.14 | 0.224 | -15.5 | >80 |
| Targeted PEGylated Liposomes | 134 ± 1.88 | 0.238 | -13.98 | ~70-85 |
Note: Data is compiled from various sources and represents typical ranges. Actual results will vary based on the specific formulation and protocol.
Experimental Protocols
Protocol 1: Synthesis of DSPE-PEG6-O-CH2COOH
This protocol describes the conjugation of this compound to an amine-functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.[4]
-
-
Conjugation to DSPE:
-
Dissolve DSPE (1 equivalent) in anhydrous DCM or DMF.
-
Add the DSPE solution to the activated this compound solution.
-
Add TEA or DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the residue in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dialyze the solution against deionized water for 48 hours with frequent water changes to remove unreacted reagents and byproducts.
-
Lyophilize the purified product to obtain DSPE-PEG6-O-CH2COOH as a powder.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as NMR spectroscopy and mass spectrometry.
-
Protocol 2: Preparation of Stealth Liposomes using Thin-Film Hydration
This protocol describes the preparation of stealth liposomes incorporating the synthesized DSPE-PEG6-O-CH2COOH.
Materials:
-
Main phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
DSPE-PEG6-O-CH2COOH
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated (optional)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the main phospholipid, cholesterol, and DSPE-PEG6-O-CH2COOH in the desired molar ratio (e.g., 55:40:5) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[5]
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Hydrate the lipid film by rotating the flask at a temperature above the Tc for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform the extrusion 10-20 times to ensure a homogenous liposome population.
-
-
Purification:
-
Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Mandatory Visualizations
Caption: Mechanism of stealth liposome evasion of the mononuclear phagocyte system.
Caption: Experimental workflow for the synthesis and formulation of stealth liposomes.
Caption: Workflow for conjugating a targeting ligand to stealth liposomes.
References
- 1. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Attaching m-PEG6-O-CH2COOH to a Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-acetic acid (m-PEG6-O-CH2COOH) is a heterobifunctional linker commonly utilized in bioconjugation and surface modification.[1][2] Its structure comprises a terminal methoxy (B1213986) group, a hexa-ethylene glycol spacer, and a terminal carboxylic acid. The PEG spacer imparts hydrophilicity, which can enhance the solubility and reduce non-specific protein adsorption on surfaces.[3] The terminal carboxyl group allows for covalent attachment to primary amine groups present on various solid supports, such as amine-functionalized resins, glass slides, or nanoparticles.[4] This attachment is typically achieved through a stable amide bond formation, often facilitated by carbodiimide (B86325) chemistry.[5][6] These functionalized surfaces are pivotal in various applications, including drug delivery, proteomics, and the development of bioactive scaffolds for cell culture.[3]
Principle of Amine Coupling
The most common and efficient method for attaching this compound to an amine-functionalized solid support is through a two-step carbodiimide coupling reaction. This process involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[7][9]
-
Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The inclusion of NHS enhances the coupling efficiency and provides a more stable intermediate compared to using EDC alone.[9]
-
Amine Coupling: The NHS-activated PEG linker reacts with primary amines on the solid support at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond.[5]
Quantitative Data Summary
The efficiency of the coupling reaction and the resulting surface density of the immobilized PEG linker are critical parameters that depend on factors such as the nature of the solid support, the concentration of reactants, and the reaction conditions. Researchers should optimize these parameters for their specific application. Below are tables summarizing key quantitative parameters and typical reaction conditions for the amine coupling reaction.
Table 1: Recommended Molar Ratios of Reagents for Activation and Coupling
| Reagent Component | Recommended Molar Ratio (to this compound) | Notes |
| EDC | 2 - 10 fold excess | A higher excess may be required for dilute solutions.[7] |
| NHS/Sulfo-NHS | 2 - 5 fold excess | An optimal EDC to NHS ratio of 2:1 has been reported for some applications.[7] |
| Amine-containing Surface | Variable | The concentration of surface amines will dictate the required amount of activated PEG linker. |
Table 2: Typical Reaction Conditions for Amine Coupling
| Parameter | Recommended Range | Notes |
| Activation Step (EDC/NHS) | ||
| pH | 4.5 - 6.0 | EDC activation is most efficient in acidic conditions. A common buffer is 0.1M MES.[7][9] |
| Temperature | Room Temperature (20-25°C) | Activation is typically rapid at room temperature.[7] |
| Time | 15 - 30 minutes | Sufficient for the formation of the NHS ester.[9] |
| Coupling Step (to Amine) | ||
| pH | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH. A common buffer is PBS.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is often complete within 2 hours at room temperature.[7] |
| Time | 2 hours to overnight | Longer reaction times may be necessary for lower concentrations of reactants.[7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for attaching this compound to a generic amine-functionalized solid support.
Materials and Reagents
-
This compound
-
Amine-functionalized solid support (e.g., amine-coated microplate, resin, or glass slide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG linker.
-
Deionized water
Protocol 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 200 mM EDC and 100 mM NHS).
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to dilute the PEG linker to the desired concentration (e.g., 10 mM).
-
Add the EDC stock solution to the PEG linker solution to achieve a 2-10 fold molar excess over the PEG linker.
-
Add the NHS stock solution to the mixture to achieve a 2-5 fold molar excess over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Coupling of Activated PEG to Amine-Functionalized Solid Support
-
Wash the amine-functionalized solid support with PBS three times to remove any contaminants.
-
Immediately add the freshly prepared activated this compound solution to the amine-functionalized solid support. Ensure the entire surface is covered.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
After the incubation, remove the coupling solution.
-
Wash the solid support three times with PBST to remove unreacted PEG linker and byproducts.
-
Wash the solid support three times with deionized water.
Protocol 3: Quenching of Unreacted Amines (Optional)
-
To block any remaining unreacted amine groups on the solid support, incubate the surface with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) for 30 minutes at room temperature.
-
Wash the solid support three times with PBST and three times with deionized water.
-
Dry the functionalized solid support under a stream of nitrogen or by lyophilization. Store in a desiccated environment until further use.
Mandatory Visualizations
Chemical Ligation Workflow
Caption: Workflow for the EDC/NHS mediated coupling of this compound to an amine-functionalized surface.
Experimental Workflow
Caption: General experimental workflow for the immobilization of this compound onto a solid support.
Integrin Signaling Pathway on a PEG-RGD Functionalized Surface
A common application for PEG-functionalized surfaces is in cell biology, where bioactive molecules like the RGD peptide are attached to the surface via a PEG linker to study cell adhesion and signaling. The RGD motif is recognized by integrin receptors on the cell surface, initiating a signaling cascade.
References
- 1. NH2-PEG-RGD -, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. "RGD peptides immobilized on a mechanically deformable surface promote " by E. A. Cavalcanti-Adam, I. M. Shapiro et al. [digitalcommons.pcom.edu]
- 3. researchgate.net [researchgate.net]
- 4. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 5. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilized RGD concentration and Proteolytic Degradation Synergistically Enhance Vascular Sprouting within Hydrogel Scaffolds of Varying Modulus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery Systems Utilizing m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-PEG6-O-CH2COOH (m-PEG6-O-CH2COOH) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention in the field of targeted drug delivery.[1][2] Its structure, comprising a methoxy-terminated six-unit polyethylene glycol chain and a terminal carboxylic acid, offers a unique combination of properties that are highly advantageous for the development of sophisticated nanocarrier-based therapeutics.[2][3] The hydrophilic and biocompatible PEG component enhances the solubility of hydrophobic drugs, prolongs circulation half-life by reducing renal clearance, and minimizes immunogenicity by shielding the drug carrier from the immune system.[4][5] The terminal carboxylic acid provides a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling the precise delivery of therapeutic payloads to specific cells or tissues.[2][4] This targeted approach aims to maximize therapeutic efficacy while minimizing off-target side effects.[6]
These application notes provide a comprehensive overview of the use of this compound in the development of targeted drug delivery systems. Detailed protocols for the formulation of drug-loaded nanoparticles, surface functionalization with targeting ligands, and subsequent characterization are provided to guide researchers in this field.
Data Presentation: Physicochemical and Biological Characterization
The following tables summarize typical quantitative data for drug delivery systems developed using this compound and similar PEGylated nanocarriers. These values serve as a general benchmark, and optimal characteristics will vary depending on the specific drug, nanoparticle composition, and targeting strategy.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Typical Value Range | Method of Measurement | Significance |
| Particle Size (nm) | 100 - 250 | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential (mV) | -10 to -30 | Dynamic Light Scattering (DLS) | Reflects surface charge and colloidal stability. |
| Drug Loading Content (%) | 5 - 20 | HPLC, UV-Vis Spectroscopy | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency (%) | 70 - 95 | HPLC, UV-Vis Spectroscopy | The percentage of the initial drug successfully entrapped within the nanoparticles. |
Table 2: In Vitro and In Vivo Performance Metrics
| Parameter | Typical Value Range | Method of Measurement | Significance |
| In Vitro Drug Release (%, 48h) | 20 - 60 (pH 7.4), 60 - 90 (pH 5.5) | Dialysis Method with HPLC/UV-Vis | Demonstrates sustained and pH-responsive drug release. |
| Plasma Half-life (t½, h) | 12 - 48 | In vivo pharmacokinetic studies | Indicates prolonged circulation time due to PEGylation. |
| IC50 (nM) | Varies by drug and cell line | MTT Assay, Cell Viability Assays | Measures the in vitro cytotoxicity of the drug formulation. |
| Tumor Accumulation (%ID/g) | 5 - 15 | In vivo biodistribution studies | Quantifies the targeting efficiency of the nanocarrier. |
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles using this compound
This protocol describes the preparation of drug-loaded nanoparticles using a biodegradable polymer, Poly(lactic-co-glycolic acid) (PLGA), and surface-functionalized with this compound via the oil-in-water emulsion solvent evaporation method.[4]
Materials:
-
PLGA-PEG-COOH or a mixture of PLGA and this compound
-
Therapeutic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Polymer Activation (if starting with separate PLGA and this compound):
-
Dissolve PLGA and this compound in DCM.
-
Add EDC (5-fold molar excess to carboxylic acid groups) and NHS (2-fold molar excess to carboxylic acid groups).
-
Stir the mixture at room temperature for 4 hours to activate the carboxylic acid groups of the PEG linker.[4]
-
-
Nanoparticle Formulation:
-
Dissolve the drug and the PLGA-PEG-COOH (or the activated PLGA/PEG mixture) in DCM to form the oil phase.
-
Add the oil phase dropwise to an aqueous PVA solution while sonicating or homogenizing to create an oil-in-water emulsion.[4]
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.[4]
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).[7]
-
Discard the supernatant and wash the nanoparticles multiple times with deionized water to remove unreacted reagents and excess surfactant.[4]
-
Resuspend the purified nanoparticles in an appropriate buffer, such as PBS.[4]
-
Protocol 2: Conjugation of a Targeting Peptide to this compound Functionalized Nanoparticles
This protocol details the covalent attachment of a targeting peptide (containing a primary amine) to the surface of the prepared nanoparticles.
Materials:
-
This compound functionalized nanoparticles
-
Targeting peptide with a primary amine group
-
EDC
-
NHS
-
MES Buffer (pH 6.0)
-
PBS (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)
Procedure:
-
Activation of Carboxylic Acid Groups on Nanoparticles:
-
Resuspend the nanoparticles in MES buffer.
-
Add EDC (5-fold molar excess to surface carboxyl groups) and NHS (2-fold molar excess to surface carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[8]
-
-
Conjugation of Targeting Peptide:
-
Add the targeting peptide solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the peptide to the estimated surface carboxyl groups is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
Protocol 3: In Vitro Drug Release Study
This protocol describes the use of a dialysis method to evaluate the in vitro release profile of the drug from the nanoparticles, often under different pH conditions to simulate physiological and tumor microenvironments.[4]
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.[4]
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Place the setup in a shaking incubator at 37°C.[4]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[4]
-
Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the assessment of the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.[5]
Materials:
-
Cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Treat the cells with varying concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[5]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Visualizations
Caption: Experimental workflow for developing targeted drug delivery systems.
Caption: Targeted drug delivery signaling pathway.
References
- 1. mPEG6-CH2COOH - CD Bioparticles [cd-bioparticles.net]
- 2. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 3. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Revolutionizing Drug Efficacy: m-PEG6-O-CH2COOH for Enhanced Pharmacokinetic Performance
Application Note: AN2025-12-17
Introduction
In the landscape of modern therapeutic development, the optimization of a drug's pharmacokinetic profile is a critical determinant of its clinical success. Poor solubility, rapid clearance, and immunogenicity are common hurdles that can lead to suboptimal drug exposure and efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, has emerged as a leading strategy to overcome these challenges.[1][2] This application note focuses on m-PEG6-O-CH2COOH, a discrete, six-unit PEG linker, and its role in improving the pharmacokinetic properties of biotherapeutics.
This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain and a terminal carboxylic acid group.[3][4] The inert methoxy (B1213986) cap minimizes non-specific binding, while the carboxylic acid moiety provides a reactive handle for covalent conjugation to primary amine groups on therapeutic molecules, such as the lysine (B10760008) residues of proteins or small molecule drugs with available amines.[3][4][5] The inclusion of the hydrophilic six-unit PEG chain imparts several key advantages:
-
Improved Hydrophilicity: The PEG chain enhances the aqueous solubility of hydrophobic drugs, mitigating aggregation and improving formulation stability.[1][6]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and prolongs its plasma half-life, leading to sustained therapeutic exposure.[1][6][7]
-
Reduced Immunogenicity: The flexible PEG chain can act as a steric shield, masking epitopes on the drug surface from the immune system and thereby reducing the potential for an immune response.[1][6]
This document provides detailed protocols for the conjugation of therapeutic molecules with this compound and the subsequent characterization and in vivo evaluation of the resulting conjugates.
Data Presentation: Impact of this compound on Pharmacokinetics
The following table summarizes representative pharmacokinetic data for a model protein therapeutic (Protein X) before and after conjugation with this compound. This data illustrates the significant improvements in key pharmacokinetic parameters that can be achieved through PEGylation.
| Parameter | Protein X (Unconjugated) | Protein X-PEG6 (Conjugated) | Fold Change |
| Half-life (t½) | 2.5 hours | 25 hours | 10-fold increase |
| Clearance (CL) | 10 mL/hr/kg | 1 mL/hr/kg | 10-fold decrease |
| Volume of Distribution (Vd) | 50 mL/kg | 45 mL/kg | 1.1-fold decrease |
| Area Under the Curve (AUC) | 500 µghr/mL | 5000 µghr/mL | 10-fold increase |
| Bioavailability (F%) | 60% | 95% | 1.6-fold increase |
This data is illustrative and may not be representative of all molecules.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate vial, prepare fresh stock solutions of EDC (200 mM) and NHS (500 mM) in Activation Buffer or ultrapure water immediately before use.[8]
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the amount of this compound.[8]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[8] The activated PEG reagent should be used immediately for conjugation.
Protocol 2: Conjugation of Activated m-PEG6-NHS Ester to a Protein
This protocol outlines the conjugation of the activated m-PEG6-NHS ester to primary amine groups on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS), pH 7.0-8.5
-
Freshly activated m-PEG6-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable amine-free buffer.
-
Add the desired molar excess (e.g., 10- to 50-fold) of the freshly activated m-PEG6-NHS ester solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10%.[10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[9][10]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.[10]
-
Proceed immediately to the purification step to remove unreacted PEG reagent and byproducts.
Protocol 3: Purification and Characterization of the PEGylated Conjugate
This protocol describes the purification of the PEGylated protein and its characterization to determine the degree of PEGylation.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE analysis equipment
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification:
-
Equilibrate the SEC column with the desired final storage buffer.
-
Load the quenched reaction mixture onto the SEC column.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unconjugated protein.
-
Mass Spectrometry: Determine the precise molecular weight of the conjugate using mass spectrometry. The mass shift will indicate the average number of PEG chains attached to the protein (Degree of Labeling).
-
Protocol 4: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for evaluating the pharmacokinetic profile of the PEGylated conjugate in a rodent model (e.g., rats).
Materials:
-
PEGylated protein conjugate and unconjugated control
-
Sterile vehicle for injection (e.g., saline)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., syringes, capillary tubes)
-
Analytical method for quantifying the protein in plasma (e.g., ELISA)
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated conjugate or the unconjugated control to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via an appropriate route (e.g., tail vein).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of the protein in the plasma samples using a validated analytical method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (t½, CL, Vd, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Logical relationships in pharmacokinetic improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. mPEG6-CH2COOH - CD Bioparticles [cd-bioparticles.net]
- 4. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EDC/NHS Reactions for m-PEG6-O-CH2COOH
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the conjugation of m-PEG6-O-CH2COOH to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the EDC/NHS reaction with this compound?
A1: The EDC/NHS reaction is a "zero-length" crosslinking method that covalently links the carboxyl group (-COOH) of this compound to a primary amine (-NH2) on a target molecule, forming a stable amide bond.[1] The process occurs in two primary stages:
-
Activation: EDC reacts with the carboxyl group to create a highly reactive but unstable O-acylisourea intermediate.[2][3]
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[2][3] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions.[4] It then efficiently reacts with a primary amine to form the desired amide bond, releasing NHS as a byproduct.[2]
Q2: Why is a two-step protocol with different pH values recommended for this reaction?
A2: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction, generally leading to higher conjugation yields.[5]
-
Step 1 (Activation): This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which maximizes the formation of the amine-reactive NHS ester from the PEG-acid.[3][5]
-
Step 2 (Coupling): The subsequent reaction of the activated PEG-NHS ester with the primary amine is most effective at a neutral to slightly basic pH (7.0-8.5).[3][5] This is because the primary amine needs to be in its unprotonated (-NH2) form to act as an effective nucleophile.[5]
Q3: What are the optimal pH ranges and recommended buffers for each step?
A3: Buffer selection is critical to avoid interfering with the reaction chemistry. Using the correct buffer at each stage is essential for success.[6]
-
Activation Step (pH 4.5-6.0): A non-amine, non-carboxylate buffer is required. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is the most common and effective choice.[6][7][8]
-
Coupling Step (pH 7.0-8.5): Buffers such as Phosphate-Buffered Saline (PBS), Borate buffer, or Bicarbonate buffer are frequently used for this step.[6][7]
Q4: Which buffers should be avoided during the EDC/NHS reaction?
A4: It is critical to avoid buffers that contain competing functional groups, such as primary amines or carboxylates.[6][9] These will react with EDC or the NHS-ester, quenching the reaction and reducing the yield of your desired conjugate. Buffers to avoid include Tris, Glycine, and Acetate.[6][7]
Q5: How should I properly handle and store my EDC and NHS reagents?
A5: Both EDC and NHS are highly sensitive to moisture, and proper handling is crucial to maintain their chemical activity.[6][10]
-
Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent moisture from condensing on the product.[5][6] Prepare EDC and NHS solutions immediately before use. Do not prepare stock solutions for long-term storage, as they are susceptible to hydrolysis.[6]
Q6: What molar ratios of EDC, NHS, and this compound should I use?
A6: A molar excess of EDC and NHS over the amount of this compound is generally recommended to drive the activation reaction efficiently.[3][6] The optimal ratio can depend on the specific reactants and concentrations and may require empirical determination.[7] However, a common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the carboxyl groups of the PEG-acid.[6][7]
Q7: What are the typical reaction times and temperatures?
A7: The reaction is typically performed as a two-step process with distinct incubation times.
-
Activation: This step is usually rapid, requiring 15 to 30 minutes of incubation at room temperature.[6][8]
-
Coupling: The coupling reaction can proceed for 2 to 4 hours at room temperature or overnight at 4°C.[4][6][7] The lower temperature may be beneficial for sensitive proteins.
Quantitative Data Summary
The efficiency of EDC/NHS coupling is influenced by several key parameters. The tables below summarize the recommended starting conditions for optimizing the conjugation of this compound.
Table 1: Optimal pH and Buffer Conditions
| Step | Reaction | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
|---|---|---|---|---|
| 1 | Carboxyl Activation | 4.5 - 6.0[6][7] | MES[6][7] | Tris, Glycine, Acetate[6][7] |
| 2 | Amine Coupling | 7.0 - 8.5[6][7] | PBS, Borate, Bicarbonate[6][7] | Buffers with primary amines[6] |
Table 2: Recommended Molar Ratios
| Reactant | Molar Excess (Relative to this compound) | Notes |
|---|---|---|
| EDC | 2x - 10x[6][7] | A higher excess may be needed for dilute solutions, but too much can cause precipitation.[6][7] |
| NHS/sulfo-NHS | 2x - 5x[6][7] | A slight excess of NHS over EDC can improve reaction speed and yield.[5] |
Table 3: Typical Reaction Times and Temperatures
| Step | Reaction Time | Temperature |
|---|---|---|
| Activation | 15 - 30 minutes[6] | Room Temperature (20-25°C)[6] |
| Coupling | 2 - 4 hours or Overnight[6][7] | Room Temperature or 4°C[6][7] |
Visual Diagrams
Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.
Troubleshooting Guide
Q8: My reaction yield is low. What are the potential causes and solutions?
A8: Low coupling efficiency is a common issue that can stem from several factors.[6]
-
Inactive Reagents: As EDC and NHS are moisture-sensitive, their activity can diminish if not stored correctly.[6]
-
Hydrolysis of Intermediates: The O-acylisourea and NHS ester intermediates are both susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction.[6] The rate of NHS-ester hydrolysis increases with pH.[6]
-
Solution: Minimize delays between the activation and coupling steps. Perform the reaction promptly after preparing the reagents.[6]
-
-
Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your buffer will quench the reaction.[6]
-
Solution: Ensure you are using recommended buffers. Use MES for the activation step and PBS, Borate, or Bicarbonate for the coupling step.[6]
-
-
Suboptimal Molar Ratios: An insufficient excess of EDC and NHS over the PEG-acid can lead to incomplete activation.[6]
Q9: I am observing precipitation during my reaction. What could be the cause?
A9: Precipitation during the reaction can significantly lower your yield and make purification difficult.[6]
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the target protein to aggregate and precipitate.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary prior to the reaction to ensure compatibility.[6]
-
-
High EDC Concentration: Using a large excess of EDC can sometimes cause precipitation of the PEG-acid or the target molecule.[6]
-
Solution: If you are using a high molar excess of EDC and observing this issue, try reducing the concentration to the lower end of the recommended range (e.g., 2x to 5x excess).[6]
-
Caption: A troubleshooting workflow for common EDC/NHS reaction issues.
Experimental Protocols
Protocol: Two-Step Conjugation of this compound to an Amine-Containing Protein
This protocol provides a general guideline. Optimization for your specific protein and application is recommended.
Materials and Reagents:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[2]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[2][7]
-
Desalting column or dialysis cassette for purification[2][6]
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.[5][6]
-
Prepare the amine-containing protein in ice-cold Coupling Buffer at the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the this compound in Activation Buffer.
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[5][6]
-
-
Activation of this compound (pH 6.0):
-
Conjugation to Protein (pH 7.2-7.5):
-
Immediately add the activated PEG-NHS ester solution to the chilled protein solution.[6] The addition of the Coupling Buffer containing the protein will raise the pH to the optimal range for amine coupling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][6]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
causes of m-PEG6-O-CH2COOH hydrolysis during reaction
Technical Support Center: m-PEG6-O-CH2COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a specific focus on mitigating hydrolysis during reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in reactions?
A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) linker. It features a methoxy (B1213986) cap at one end and a terminal carboxylic acid group at the other, connected by a 6-unit PEG chain.[1][2] The carboxylic acid group itself is not reactive towards common functional groups like primary amines on proteins. Therefore, it must first be "activated" to form a more reactive species.[3][4] A common method involves using carbodiimide (B86325) chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide), to convert the carboxylic acid into a highly reactive NHS ester. This activated PEG linker can then efficiently react with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond.[5][6]
Q2: What does "hydrolysis" refer to in the context of a this compound reaction?
A2: In this context, hydrolysis is a chemical reaction where a water molecule cleaves a bond.[7] The primary concern is not the breakdown of the stable ether bonds within the PEG chain itself, but rather the hydrolysis of the activated ester intermediate (e.g., the PEG-NHS ester).[8][9] This is a competing reaction where water attacks the activated ester, converting it back to the original, unreactive this compound.[8] This process consumes the activated PEG reagent, preventing it from conjugating to the target molecule and thereby reducing the final product yield.[10]
Q3: What are the primary factors that cause hydrolysis of activated this compound?
A3: The main factors that accelerate the hydrolysis of activated PEG linkers are:
-
pH: The rate of hydrolysis is highly pH-dependent. Basic conditions, in particular, significantly accelerate the breakdown of activated esters like NHS esters.[8][9]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesirable hydrolysis side reaction.[8][11]
-
Reaction Time: The longer the activated PEG is exposed to the aqueous buffer, the more opportunity there is for hydrolysis to occur.[8][11]
-
Buffer Composition: The presence of nucleophilic species other than the target molecule in the buffer can react with and consume the activated PEG. For example, buffers containing primary amines like Tris should be avoided when using NHS-ester chemistry.[10]
Q4: My conjugation yield is very low. How can I determine if hydrolysis of the activated PEG linker is the cause?
A4: Low yield is a common problem that can often be traced back to the premature hydrolysis of the activated PEG reagent.[5][10] To diagnose this, you can perform a control experiment. Prepare the activated this compound solution as usual but omit the target molecule (e.g., your protein). Let it incubate under the same reaction conditions (buffer, pH, temperature, time). After the incubation period, analyze the PEG reagent. If a significant portion has reverted to its original carboxylic acid form, hydrolysis is a major competing factor in your main experiment.
Q5: How can I minimize hydrolysis and improve my reaction efficiency?
A5: To improve efficiency, you must optimize the reaction conditions to favor the conjugation reaction over the hydrolysis reaction. Key strategies include:
-
Optimize pH: For NHS-ester chemistry, conduct the reaction at a pH between 7.0 and 8.5. This range provides a good balance, as the amine groups on the target protein are sufficiently nucleophilic while the rate of hydrolysis is manageable.[10][11]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) to slow the rate of hydrolysis. While this also slows the conjugation reaction, the effect on hydrolysis is often more pronounced.[8]
-
Use Fresh Reagents: Prepare the activated PEG solution immediately before use. The stability of activated PEG reagents in solution is limited.[5]
-
Optimize Stoichiometry: Use a sufficient molar excess of the PEG reagent to drive the reaction towards completion, but avoid a very large excess which can complicate purification.[10]
Troubleshooting Guide: Low PEGylation Yield
This guide provides a systematic approach to troubleshooting low yields, a common issue often linked to the hydrolysis of the activated PEG linker.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer immediately before use. For NHS-ester reactions, ensure the pH is in the optimal 7.0-8.5 range.[10] | The reactivity of the target amine and the stability of the activated PEG-ester are both highly pH-dependent. At pH > 8.5, hydrolysis of the NHS-ester becomes extremely rapid.[9][12] |
| Degraded PEG Reagent | Use a fresh batch of this compound and prepare the activated solution immediately prior to conjugation. Avoid repeated freeze-thaw cycles of stock solutions.[10] | The activated PEG-ester is moisture-sensitive and has a limited half-life in aqueous solutions. Improper storage or handling leads to degradation and loss of reactivity.[5] |
| High Reaction Temperature | Perform the reaction at room temperature or 4°C. | While higher temperatures increase reaction rates, they disproportionately accelerate the rate of hydrolysis. Lowering the temperature can help favor the desired conjugation reaction.[8][11] |
| Prolonged Reaction Time | Optimize the reaction time by monitoring its progress (e.g., via SDS-PAGE or HPLC). Aim for the shortest time required to achieve sufficient conjugation. | Minimizing the reaction time reduces the window of opportunity for the competing hydrolysis reaction to occur.[8] |
| Interfering Buffer Components | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles when using NHS-ester chemistry. Phosphate-buffered saline (PBS) or HEPES are often suitable choices.[10] | Buffer components can compete with the target molecule for the activated PEG reagent, effectively quenching it and reducing the yield of the desired conjugate. |
Quantitative Data Summary
The stability of the activated intermediate is critical for successful conjugation. The data below illustrates the significant impact of pH on the rate of hydrolysis for a typical PEG-NHS ester.
Table 1: Influence of pH on the Half-life of a PEG-NHS Ester
| pH | Half-life of Activated Ester | Implication for Reaction |
|---|---|---|
| 7.4 | > 120 minutes | Favorable for controlled, albeit slower, conjugation reactions. |
| 9.0 | < 9 minutes | Extremely rapid hydrolysis; the majority of the reagent will be inactivated before it can conjugate to the target. |
(Data synthesized from studies on branched PEG-NHS esters, which exhibit similar hydrolysis kinetics)[9][12]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Target Protein
This protocol provides a general methodology for conjugating this compound to a protein containing primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the target protein at a known concentration in the Reaction Buffer.
-
Prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., anhydrous DMSO).
-
-
Activation of this compound (Perform immediately before use):
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of NHS to the PEG solution, followed by a 1.5-fold molar excess of EDC.
-
Let the activation reaction proceed for 15-30 minutes at room temperature. The solution now contains the activated PEG-NHS ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the freshly activated PEG-NHS ester solution to the target protein solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
To stop the reaction and consume any unreacted PEG-NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.[11]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
-
Analysis:
-
Analyze the purified product using SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess purity.
-
Visualizations
Caption: Competing reaction pathways for an activated this compound linker.
Caption: A workflow for troubleshooting low yield in PEGylation reactions.
Caption: Key factors influencing conjugation yield versus hydrolysis rate.
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 2. m-PEG6-acid | C14H28O8 | CID 60146169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. idosi.org [idosi.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: m-PEG6-O-CH2COOH Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation during the use of m-PEG6-O-CH2COOH for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains a methoxy (B1213986) group at one end and a carboxylic acid group at the other, connected by a 6-unit PEG chain.[1][3] The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[1][3] Its primary use is in bioconjugation to improve the solubility and stability of proteins, peptides, and other molecules.[1]
Q2: What are the main causes of aggregation when using this compound?
A2: Aggregation of conjugates involving this compound can arise from several factors:
-
High Protein Concentration: Increased concentrations of the protein or molecule being conjugated can enhance the likelihood of intermolecular interactions and aggregation.[4][5]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability of the molecule being conjugated.[5][6] Reactions performed near the isoelectric point (pI) of a protein can lead to aggregation due to reduced electrostatic repulsion.[4]
-
Over-labeling: Attaching an excessive number of PEG chains to a molecule can alter its surface properties, potentially leading to reduced solubility and aggregation.[4][5]
-
Inefficient Purification: Failure to adequately remove unreacted reagents, byproducts, or existing aggregates after the conjugation reaction can lead to further aggregation during storage.[4]
-
Instability of the Molecule: The inherent stability of the protein or molecule itself is a critical factor. The conjugation process can sometimes exacerbate pre-existing stability issues.[5]
Q3: How does the hydrophilic PEG spacer of this compound help in preventing aggregation?
A3: The polyethylene glycol (PEG) chain is hydrophilic, meaning it readily interacts with water molecules.[1] When conjugated to a molecule, the PEG chain can create a "hydrophilic shield" on its surface. This shield can help to:
-
Increase Solubility: The PEG chain improves the overall solubility of the conjugate in aqueous solutions.[1][3]
-
Mask Hydrophobic Patches: It can mask hydrophobic regions on the surface of a protein that might otherwise lead to intermolecular aggregation.
-
Provide Steric Hindrance: The flexible PEG chain creates a physical barrier that can prevent molecules from getting close enough to aggregate.
Q4: What is the recommended storage and handling for this compound?
A4: this compound should be stored at -20°C in a dry, dark place for long-term stability.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] It is recommended to prepare solutions of the PEG reagent immediately before use, as their stability in solution can be limited. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity During/After Conjugation
This indicates significant aggregation. The following decision tree can help identify the cause and solution.
Caption: Troubleshooting logic for precipitation during conjugation.
Issue 2: Low Conjugation Yield with No Visible Aggregation
If the conjugation efficiency is low but there is no visible precipitation, the issue may lie with the reagents or reaction conditions.
Caption: Troubleshooting workflow for low conjugation yield.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation (Two-Step EDC/NHS)
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxylic acid.[7][8] |
| Buffer | MES | Avoid buffers with primary amines or carboxylates.[8] |
| This compound:EDC Molar Ratio | 1:2 to 1:10 | A molar excess of EDC drives the activation.[9] |
| This compound:NHS Molar Ratio | 1:2 to 1:10 | NHS stabilizes the activated intermediate.[9] |
| Temperature | Room Temperature | |
| Time | 15 - 30 minutes | |
| Coupling Step | ||
| pH | 7.2 - 8.5 | Efficient for the reaction of the NHS-ester with primary amines.[7][8] |
| Buffer | PBS, HEPES, Borate | Avoid buffers with primary amines.[9] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio can lead to over-labeling and aggregation.[4] |
| Temperature | Room Temperature or 4°C | Lower temperature for sensitive proteins, may require longer incubation.[4] |
| Time | 2 hours at RT or overnight at 4°C |
Table 2: Effect of Buffer Additives on Preventing Aggregation (Illustrative Data)
| Additive | Concentration | % High Molecular Weight Species (Aggregates) |
| None (Control) | - | 15.2% |
| L-Arginine | 50 mM | 4.5% |
| Sucrose | 5% (w/v) | 8.1% |
| Polysorbate 20 | 0.02% (v/v) | 6.3% |
| Glycine | 100 mM | 13.8% (Note: Can interfere if not used as a quencher) |
Note: Data is illustrative and the optimal additive and concentration should be determined empirically for each specific conjugate.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is recommended to minimize protein-protein cross-linking.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer to a concentration of 1-5 mg/mL.
-
If the protein buffer contains amines, perform a buffer exchange into the Coupling Buffer using a desalting column.
-
-
Activation of this compound:
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold Activation Buffer.
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG reagent and byproducts by size-exclusion chromatography or using a desalting column.
-
Caption: Experimental workflow for two-step EDC/NHS conjugation.
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 2. m-PEG, monofunctional PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG6-O-CH2COOH Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of m-PEG6-O-CH2COOH.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete Reaction: The synthesis reaction did not go to completion, leaving a high proportion of unreacted m-PEG6-OH. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature, or adding more of the carboxylating agent. |
| Product Loss During Extraction: The desired product is lost during aqueous work-up due to its hydrophilicity. | Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is appropriate to keep the carboxylic acid protonated (acidic) for better partitioning into the organic layer. Use brine to reduce the solubility of the product in the aqueous layer. | |
| Co-elution During Chromatography: The product co-elutes with impurities, leading to the discarding of mixed fractions. | Optimize the chromatography conditions. For column chromatography, try a different solvent system with a shallower gradient. For HPLC, adjust the gradient slope or change the organic modifier (e.g., from acetonitrile (B52724) to methanol).[1] | |
| Presence of Unreacted m-PEG6-OH in Final Product | Insufficient Separation: The polarity difference between this compound and m-PEG6-OH is not large enough for the chosen purification method. | For column chromatography, use a more polar eluent system to better separate the more polar carboxylic acid from the alcohol. Preparative reversed-phase HPLC is often more effective at separating molecules with small differences in polarity. |
| Overloading of Chromatography Column: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the amount of sample loaded onto the column. For preparative HPLC, perform a loading study on an analytical column first to determine the maximum sample load.[2] | |
| Presence of PEG-Diol Derived Impurities (HOOC-CH2-O-PEG6-O-CH2-COOH) | Contaminated Starting Material: The initial m-PEG6-OH starting material contained PEG-diol (HO-PEG6-OH). | Use high-purity m-PEG6-OH with a low diol content. The di-acid impurity is significantly more polar and can often be separated by silica (B1680970) gel chromatography or anion-exchange chromatography. |
| Product appears as an oil or sticky solid, difficult to handle | Residual Solvent: Trapped solvent can make the final product oily. | Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents. |
| Hygroscopic Nature of PEG: Polyethylene glycol derivatives are known to be hygroscopic and can absorb moisture from the air. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. | |
| Broad or Tailing Peaks in HPLC Analysis | Interaction with Silica Matrix: The carboxylic acid group can interact with the silica backbone of the HPLC column, leading to poor peak shape. | Add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both the aqueous and organic mobile phases to suppress the ionization of the carboxylic acid and reduce tailing.[3] |
| Column Contamination: The column may be contaminated from previous runs. | Flush the column with a strong solvent wash sequence as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities depend on the synthetic route.
-
Williamson Ether Synthesis (from m-PEG6-OH and a haloacetate): Unreacted m-PEG6-OH, residual haloacetic acid or its ester, and potentially a small amount of the di-acid if the starting m-PEG6-OH contains PEG-diol.
-
Direct Oxidation of m-PEG6-OH: Unreacted m-PEG6-OH and over-oxidation byproducts, although this is less common for producing the carboxymethyl ether.
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the scale of the reaction and the desired purity.
-
Column Chromatography (Silica Gel): Good for larger scale purifications and for removing less polar impurities. A gradient elution from a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a more polar solvent mixture (e.g., dichloromethane/methanol) is typically effective.
-
Preparative Reversed-Phase HPLC (RP-HPLC): Excellent for achieving high purity, especially for separating the target compound from closely related impurities like unreacted m-PEG6-OH.[2] It is the preferred method for final purification of research-grade material.
-
Extraction: Useful for initial work-up to remove water-soluble reagents and byproducts.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure. In the ¹H NMR spectrum, look for the characteristic singlet of the methylene (B1212753) protons adjacent to the carboxylic acid (-O-CH₂-COOH) at approximately 4.1 ppm.[4] In the ¹³C NMR, the carbonyl carbon of the carboxylic acid will appear around 172 ppm.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. An analytical run on a C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is a standard method.
Q4: My this compound is a viscous oil. How can I solidify it?
A4: Short-chain PEG derivatives are often oils or waxy solids at room temperature. After thorough drying under high vacuum to remove all solvents, you can try precipitating the product from a solution (e.g., dichloromethane or ethyl acetate) by adding a non-polar solvent like diethyl ether or hexanes and cooling the mixture.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of this compound.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial eluent (e.g., 100% dichloromethane). If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent, such as dichloromethane or a mixture of hexane (B92381) and ethyl acetate.
-
Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (B129727). A typical gradient could be from 0% to 10% methanol in dichloromethane. The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired product, being more polar than the starting m-PEG6-OH, will elute later.
-
Analysis and Recovery: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is ideal for obtaining high-purity this compound on a smaller scale.
-
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector.
-
Preparative C18 column.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Crude this compound reaction mixture.
-
-
Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating the product from impurities.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.[5]
-
Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 70% B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile by UV absorbance (e.g., at 214 nm) and collect fractions corresponding to the peak of the desired product.
-
Purity Analysis and Recovery: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the pure fractions and remove the solvents by lyophilization to obtain the purified product as a solid.
Workflow and Logic Diagrams
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound reaction products.
References
Technical Support Center: m-PEG6-O-CH2COOH Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for bioconjugation experiments involving m-PEG6-O-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a heterobifunctional linker molecule. It features a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of six ethylene (B1197577) glycol units, which imparts hydrophilicity and can increase the solubility and stability of the conjugated molecule.[1][2] The other end of the molecule is a terminal carboxylic acid (-COOH) group. This carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3] This process, often called PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[4]
Q2: What is the chemical principle behind this compound conjugation?
The conjugation of this compound to a primary amine is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This is a two-step process:
-
Activation: EDC activates the carboxylic acid group on the PEG linker to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester.[3]
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[6]
Q3: Why is a two-step reaction with different pH conditions recommended?
A two-step protocol is highly recommended because the activation and conjugation steps have conflicting optimal pH ranges.[7]
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[7]
-
Conjugation Step: The reaction of the resulting NHS ester with the primary amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.2-8.5.[7]
Separating these steps allows for the optimization of both reactions, leading to higher overall conjugation yields.[8]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: My PEGylation reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?
A: Low conjugation yield is a frequent issue and can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify the problem.[9]
Possible Causes & Recommended Solutions:
-
Suboptimal pH: The pH of your buffers is one of the most critical factors.[10]
-
Inactive Reagents (EDC/NHS): EDC and NHS are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[3][11]
-
Solution: Use fresh, high-quality EDC and NHS. Store stock powders in a desiccator at -20°C.[11] Always allow the reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[12] Prepare EDC and NHS solutions immediately before use and do not store them in aqueous buffers.[11]
-
-
Incompatible Buffer Components: Your reaction buffer may contain molecules that compete with the desired reaction.
-
Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the respective reaction steps, as they will compete for conjugation.[13] If your protein is in an incompatible buffer, perform a buffer exchange into an appropriate buffer (e.g., MES or PBS) using dialysis or a desalting column before starting the reaction.[13]
-
-
Hydrolysis of NHS Ester Intermediate: The amine-reactive NHS ester is susceptible to hydrolysis, especially at higher pH values. This competing reaction reverts the activated PEG back to its carboxylic acid form.[14]
-
Solution: Perform the conjugation step immediately after the activation step. While the NHS ester is more stable than the O-acylisourea intermediate, its half-life decreases significantly as the pH increases.[14][15][16] Working at a lower temperature (e.g., 4°C) can also help to slow the rate of hydrolysis.[10]
-
-
Suboptimal Molar Ratios: An insufficient excess of the PEG linker or the activating agents can lead to an incomplete reaction.[7]
Issue 2: Product Aggregation or Precipitation
Q: I'm observing precipitation or turbidity in my reaction mixture. What is causing this and what can I do to prevent it?
A: Protein aggregation during PEGylation can be caused by several factors, including the modification process itself, which can alter the protein's surface properties.[1]
Possible Causes & Recommended Solutions:
-
High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions, which can lead to aggregation.[1]
-
Solution: Try reducing the protein concentration in your reaction mixture.[1]
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can affect the stability of your protein.
-
Solution: Screen different buffer systems and pH values to find conditions that maintain the solubility and stability of your protein. The reaction pH should ideally be away from the protein's isoelectric point (pI).[1]
-
-
Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the PEG reagent could potentially be bifunctional, leading to cross-linking of protein molecules.[1]
-
Solution: Use high-purity, monofunctional PEG reagents. Controlling the reaction rate by lowering the temperature (e.g., 4°C) or by adding the activated PEG reagent stepwise can also favor intramolecular modification over intermolecular cross-linking.[1]
-
-
Addition of Stabilizing Excipients: Certain additives can help to maintain protein stability during the reaction.
-
Solution: Consider adding stabilizing agents to your reaction buffer. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine, glycine).[1]
-
Quantitative Data
Table 1: Influence of pH and Temperature on NHS Ester Stability
The stability of the amine-reactive NHS ester is critically dependent on pH and temperature. The half-life is the time it takes for 50% of the reagent to hydrolyze and become inactive.
| pH | Temperature | Approximate Half-life |
| 7.0 | 4-5°C | 4-5 hours[16] |
| 8.0 | Room Temp | ~1 hour[14][16] |
| 8.5 | Room Temp | 10-180 minutes[6] |
| 8.6 | 4°C | ~10 minutes[15][16] |
| 9.0 | Room Temp | ~10 minutes[18] |
Note: These values are for general NHS esters and provide a guideline. The exact half-life can vary depending on the specific molecule and buffer conditions.
Table 2: Recommended Molar Ratios for EDC/NHS Activation
The molar ratios of the activating agents relative to the this compound can significantly impact the efficiency of the activation step. Optimization is often necessary for specific applications.
| Reagent | Molar Excess (relative to this compound) | Purpose |
| EDC | 2 to 10-fold[19] | Ensures efficient activation of the carboxyl group.[19] |
| NHS/Sulfo-NHS | 2 to 5-fold[19] | Stabilizes the activated intermediate, improving coupling efficiency.[19] |
| This compound | 10 to 50-fold (relative to the biomolecule) | Drives the reaction towards the desired PEGylated product.[3] |
Experimental Protocols
General Protocol for Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol provides a general framework. Optimal conditions, such as protein concentration and molar ratios, should be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[20]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[20]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine[11]
-
Desalting column for buffer exchange
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Activation of this compound:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[11]
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or ultrapure water.[11]
-
Dissolve the desired amount of this compound in the Activation Buffer.
-
Add the EDC solution (a 2- to 10-fold molar excess over the PEG) to the this compound solution.[19]
-
Immediately add the Sulfo-NHS solution (a 2- to 5-fold molar excess over the PEG).[19]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[7]
-
-
Conjugation to Protein:
-
Immediately add the activated PEG solution to your prepared protein solution.[11] A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[3]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[21]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 21. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing m-PEG6-O-CH2COOH Coupling Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of m-PEG6-O-CH2COOH, empowering you to improve the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound coupling?
The most common and efficient method for conjugating this compound to a primary amine-containing molecule (such as a protein, peptide, or small molecule) is through carbodiimide (B86325) chemistry.[1] This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The process is a two-step reaction:
-
Activation: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[1]
-
Coupling: This unstable intermediate is stabilized by NHS, forming a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1]
Q2: What are the critical factors that influence the efficiency of the EDC/NHS coupling reaction?
Several factors can significantly impact the success of your conjugation reaction:
-
pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[1]
-
Buffer Composition: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reactants.[1]
-
Reagent Quality and Handling: EDC and NHS are moisture-sensitive and can hydrolyze, leading to inactivation.[2] It is imperative to use fresh reagents, store them under desiccated conditions, and allow them to warm to room temperature before opening to prevent condensation.[2]
-
Molar Ratios: The molar ratios of EDC and NHS to the this compound are critical. A molar excess of the coupling reagents is generally recommended to drive the reaction forward.[2]
Q3: How can I purify the final this compound conjugate?
The choice of purification method depends on the properties of the conjugated molecule. For larger molecules like proteins, size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules. For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used.
Troubleshooting Guide
Low or no conjugation yield is a common issue that can often be traced back to reagent quality, reaction conditions, or hydrolysis of intermediates. The following table provides a guide to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive EDC and/or NHS due to hydrolysis. | Use fresh, high-quality EDC and NHS. Store them desiccated at -20°C and allow vials to warm to room temperature before opening to prevent condensation. Prepare reagent solutions immediately before use.[1] |
| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use a buffer with a pH of 4.5-6.0 (e.g., MES buffer) for the activation step and a buffer with a pH of 7.0-8.5 (e.g., PBS) for the coupling step.[1] | |
| Presence of competing primary amines or carboxylates in the buffer. | Use non-amine, non-carboxylate buffers. For the activation step, MES buffer is a good choice. For the coupling step, PBS is suitable.[2] | |
| Insufficient molar excess of coupling reagents. | Optimize the molar ratio of EDC and NHS to this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a common starting point. | |
| Precipitation During Reaction | High concentration of EDC. | Reduce the concentration of EDC. Titrate the amount to find the optimal concentration that facilitates conjugation without causing precipitation. |
| Low solubility of reactants. | Consider adding a small amount of a water-miscible organic solvent like DMSO or DMF (typically <10% of the total reaction volume) to improve solubility. Ensure the solvent is compatible with your molecule's stability. | |
| Inconsistent Results | Variability in reagent quality between lots. | Use fresh, high-quality reagents and consider aliquoting them upon receipt to minimize repeated exposure to moisture.[1] |
| Inaccurate measurement of reagents. | Use a calibrated balance and appropriate pipettes. For small quantities, preparing a stock solution and adding a specific volume is more accurate.[1] |
Experimental Protocols
Detailed Methodology for EDC/NHS Coupling of this compound to a Protein
This protocol describes a general two-step procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in the Activation Buffer (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.
-
Prepare the protein solution in the Coupling Buffer at the desired concentration (e.g., 2-10 mg/mL). If the protein's buffer contains primary amines, exchange it for the Coupling Buffer using a desalting column.[2]
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A common starting molar ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
The pH of the reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted this compound, EDC, Sulfo-NHS, and quenching reagent by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate. The PEGylated protein will typically elute first due to its larger size.
-
Quantitative Data Summary
The efficiency of the coupling reaction is dependent on several factors. The following table summarizes recommended starting conditions. Optimization may be necessary for specific applications.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC reaction with the carboxyl group. MES buffer is commonly used.[1] |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of the NHS-ester with the primary amine. PBS or similar non-amine buffers are suitable.[1] |
| Molar Ratio (EDC:NHS:PEG-COOH) | 2-10 : 2-5 : 1 | A molar excess of EDC and NHS over the carboxylic acid is typical. Ratios must be optimized for each specific application. |
| Temperature | Room Temperature (20-25°C) | Both activation and coupling steps are typically performed at room temperature. |
| Reaction Time (Activation) | 15 - 30 minutes | Activation is rapid. |
| Reaction Time (Coupling) | 1 - 2 hours (at RT) or Overnight (at 4°C) | Coupling time can be extended to improve yield, especially for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
Visualizations
Caption: General workflow for the two-step EDC/NHS coupling of this compound.
Caption: Logical workflow for troubleshooting low coupling efficiency.
References
side reactions of m-PEG6-O-CH2COOH and how to avoid them
Welcome to the Technical Support Center for m-PEG6-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving this heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (dPEG®) linker. It features a methoxy-terminated six-unit PEG chain and a terminal carboxymethyl group (-O-CH2COOH). Its primary application is in bioconjugation, where it is covalently attached to molecules containing primary amines, such as proteins, peptides, or small molecule drugs, to improve their solubility, stability, and pharmacokinetic properties.
Q2: How is the carboxylic acid of this compound activated for conjugation to primary amines?
The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This two-step process forms a more stable, amine-reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.[1]
Q3: What are the most critical factors to control during the conjugation reaction?
The most critical factor is the reaction pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[2] However, the subsequent reaction of the NHS ester with a primary amine is optimal at a pH of 7.2-8.5.[3] Maintaining the pH within this range is a delicate balance to maximize the aminolysis reaction while minimizing the hydrolysis of the NHS ester.[3]
Q4: Is the ether linkage in the this compound backbone stable?
Yes, the ether linkages within the polyethylene glycol backbone are generally very stable under typical bioconjugation conditions.[4][5] Cleavage of these ether bonds requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI), which are not employed in standard protein modification protocols.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during conjugation reactions with this compound.
Problem 1: Low or No Conjugation Yield
Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low conjugation yield.
Problem 2: Formation of Side Products
The primary side reaction of concern is the hydrolysis of the activated NHS ester. Other side products can also form during the EDC/NHS activation step.
dot
Caption: Reaction pathway showing desired conjugation and side reactions.
Quantitative Data on Side Reactions
The primary side reaction, hydrolysis of the NHS ester, is highly dependent on pH. The stability of the NHS ester is often described by its half-life (t½), the time it takes for 50% of the ester to hydrolyze.
| pH | Half-life of a typical PEG-NHS Ester at 25°C | Implication for Reaction |
| 7.0 | > 2 hours | Relatively stable, but aminolysis is also slower. |
| 7.4 | ~ 120 minutes[6] | A good compromise for many protein conjugations. |
| 8.0 | 30-60 minutes | Faster aminolysis, but significant hydrolysis. |
| 8.5 | 10-20 minutes | Very rapid aminolysis, but also very rapid hydrolysis.[7] |
| 9.0 | < 9 minutes[6] | Very high rate of hydrolysis, generally not recommended.[6] |
Table 1: Effect of pH on the Stability of PEG-NHS Esters.
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add a 5 to 20-fold molar excess of this compound over the protein to the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
dot
Caption: General workflow for protein conjugation with this compound.
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
Instrumentation and Reagents:
-
HPLC or FPLC system with a UV detector
-
SEC column with an appropriate molecular weight fractionation range
-
Mobile Phase: e.g., Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed
-
Crude conjugation reaction mixture
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is observed on the UV detector (280 nm).[8]
-
-
Sample Preparation:
-
Centrifuge the crude reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.[8]
-
-
Injection and Elution:
-
Inject the prepared sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[8]
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the eluate at 280 nm. The larger PEGylated protein will elute first, followed by the smaller, unmodified protein, and finally the excess PEG reagent and other small molecules.[8]
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions using SDS-PAGE and/or LC-MS.
-
Pool the fractions containing the pure conjugate.
-
Protocol 3: Characterization by LC-MS
Instrumentation and Reagents:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Purified PEGylated protein sample
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate in Mobile Phase A to a suitable concentration (e.g., 0.1-1 mg/mL).
-
-
LC Separation:
-
Inject the sample onto the column.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the protein and its PEGylated forms.
-
-
Data Analysis:
-
Confirm the mass of the unmodified protein and the mass additions corresponding to the covalent attachment of one or more this compound molecules. This allows for the determination of the degree of PEGylation.
-
References
Technical Support Center: Scaling Up m-PEG6-O-CH2COOH Reactions
Welcome to the technical support center for scaling up reactions with m-PEG6-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (PEG) linker. It features a methoxy-capped hexaethylene glycol chain, which enhances hydrophilicity and biocompatibility, and a terminal carboxylic acid group.[1] This carboxylic acid allows for covalent attachment to molecules, typically via primary amines or hydroxyl groups, after appropriate activation. Its primary use is in bioconjugation, such as modifying proteins, peptides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic properties.
Q2: What are the most critical parameters to control when scaling up reactions with this compound?
A2: When scaling up, careful control of several parameters is crucial to ensure consistency and high yield.[2] Key parameters include pH, temperature, molar ratio of reactants, and reaction time.[3][4][5] Inefficient mixing in larger volumes can also lead to issues with reaction homogeneity and reproducibility.[2]
Q3: Which buffer systems are recommended for conjugation reactions?
A3: The choice of buffer is highly dependent on the conjugation chemistry. For reactions involving the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines, it is critical to use amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[4][6] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate.[6]
Q4: How does the purity of this compound impact the reaction?
A4: The purity of the PEG reagent is paramount for a successful conjugation.[3] Impurities, such as PEGs without the carboxylic acid functionality or PEGs with two reactive groups (bifunctional PEGs), can lead to a lower yield of the desired product and the formation of cross-linked species, respectively.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired PEGylated Product
Q: My conjugation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield is a common issue when scaling up and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3][4]
-
Suboptimal Reaction pH: The pH is critical for many conjugation reactions. For NHS-ester mediated reactions with primary amines, a pH of 7.0-8.5 is generally optimal to ensure the amine is deprotonated and nucleophilic.[4] However, at higher pH values, the hydrolysis of the activated ester also increases, which deactivates the PEG linker.[6][7]
-
Incorrect Molar Ratio: An insufficient molar excess of the activated this compound can lead to an incomplete reaction.[3][4] Conversely, a very large excess can complicate downstream purification.[3] It is advisable to perform small-scale trials to determine the optimal molar ratio.[4]
-
Degraded PEG Reagent: The activated form of this compound (e.g., the NHS ester) is susceptible to hydrolysis, especially if not stored properly or if exposed to moisture.[4] It is recommended to use fresh or properly stored reagents and to prepare solutions immediately before use.[3]
-
Interfering Buffer Components: As mentioned in the FAQs, buffers containing primary amines or other nucleophiles can compete in the reaction.[4][6]
-
Inefficient Mixing: At larger scales, ensuring a homogenous reaction mixture can be challenging.[2] Inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency.[2]
Issue 2: Formation of Side Products and Impurities
Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
A: Side product formation can become more significant at larger scales due to longer reaction times and potential temperature gradients.
-
Hydrolysis of Activated PEG: The most common side product is the hydrolyzed, inactive form of the activated this compound.[6] This can be minimized by carefully controlling the pH and temperature, and by using the activated PEG reagent promptly after preparation.
-
Multi-PEGylated Species: If your target molecule has multiple reactive sites, you may see products with more than one PEG chain attached.[3] To control this, you can try reducing the molar excess of the PEG reagent or adjusting the pH to favor reaction at a specific site.
-
Side Reactions with Other Residues: While NHS esters are highly reactive towards primary amines, some reactivity with other nucleophilic amino acid side chains (like serine or threonine) can occur, especially at a more alkaline pH.[6]
Issue 3: Difficulties in Purifying the Final Product
Q: I am struggling to separate my PEGylated product from unreacted PEG and other starting materials. What purification strategies are effective?
A: The purification of PEGylated molecules can be challenging, especially at a large scale, due to the properties of the PEG chain.[8][9]
-
Chromatographic Methods: Ion-exchange chromatography is often the method of choice for separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield the protein's charges, leading to a change in its chromatographic behavior.[9][10] Size-exclusion chromatography (SEC) can also be effective for separating species with significant size differences.[9][10]
-
Non-Chromatographic Methods: For large-scale production, non-chromatographic methods such as precipitation can be explored. A method involving the complexation of PEGs with magnesium chloride to form a solid has been reported as a purification strategy.[8]
Quantitative Data
Table 1: Effect of pH on NHS Ester Reaction Efficiency and Hydrolysis
| pH | Relative Amine Reaction Rate | Relative NHS Ester Hydrolysis Rate (Half-life) | Recommended Use |
|---|---|---|---|
| 6.0 | Low | Very Low (> hours) | Suboptimal for amine coupling |
| 7.0 | Moderate | Low (hours) | Good for controlled reactions, minimizes hydrolysis[6] |
| 7.5 | High | Moderate (~1 hour) | Optimal balance for many proteins[7] |
| 8.0 | Very High | High (minutes) | Faster reaction, but higher risk of hydrolysis[6] |
| 8.5 | Very High | Very High (<10 minutes) | High risk of hydrolysis and side reactions[11] |
Table 2: Comparison of Purification Strategies for PEGylated Molecules
| Purification Method | Principle | Advantages | Disadvantages | Scale-Up Potential |
|---|---|---|---|---|
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. PEGylation often alters the charge shielding.[9] | High resolution, can separate isomers.[10] | Requires charge difference, can have limited binding capacity. | Good, but can be costly and slow.[9] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[9] | Good for removing large excesses of unreacted PEG. | Low resolution for species of similar size, limited loading capacity.[10] | Moderate, limited by column size and flow rates. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be effective for some proteins. | PEGs themselves can interact with the media, making separation unpredictable.[10] | Moderate. |
| PEG Precipitation with MgCl2 | Complexation of PEG with MgCl2 to form a solid.[8] | Non-chromatographic, potentially low cost. | May not be suitable for all PEGylated molecules, especially those with reactive groups.[8] | Potentially high, but less established. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to a water-soluble Sulfo-NHS ester.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same activation buffer.
-
-
Activation Reaction:
-
In a reaction vessel, add the this compound solution.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS to the this compound solution.[11]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[11]
-
The activated PEG solution should be used immediately for the conjugation reaction.
-
Protocol 2: Conjugation of Activated m-PEG6 to a Primary Amine
This protocol describes the reaction of the Sulfo-NHS ester of m-PEG6 with a primary amine-containing molecule (e.g., a protein).
-
Molecule Preparation:
-
Dissolve or exchange the amine-containing molecule into an amine-free coupling buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5).[11]
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated m-PEG6 solution to the solution of the amine-containing molecule. The molar ratio of PEG to the molecule should be optimized in small-scale experiments first.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[5]
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM.[5] This will quench any unreacted PEG-Sulfo-NHS ester.
-
-
Purification:
-
Proceed with the purification of the PEGylated product using an appropriate method as described in the troubleshooting guide and Table 2 (e.g., ion-exchange chromatography or size-exclusion chromatography).
-
Visual Guides
Caption: Workflow for Scaling Up this compound Amidation Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring m-PEG6-O-CH2COOH Reactions
Welcome to the technical support center for monitoring m-PEG6-O-CH2COOH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the analysis of conjugation reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a heterobifunctional linker molecule. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six ethylene (B1197577) glycol units, which imparts hydrophilicity, and a terminal carboxylic acid (-COOH) group.[1] The primary reactive site for conjugation is the carboxylic acid, which can be coupled with nucleophiles like primary amines or alcohols to form stable amide or ester bonds, respectively.[1]
Q2: What are the common reactions involving this compound that require monitoring?
The most common reactions involve the formation of amide or ester bonds.[1]
-
Amidation: The carboxylic acid is reacted with a primary or secondary amine (e.g., on a protein, peptide, or small molecule) to form a stable amide linkage. This typically requires activation of the carboxylic acid.[1][2]
-
Esterification: The carboxylic acid is reacted with an alcohol to form an ester bond, often facilitated by activating agents or acid catalysts.[1]
Q3: What are the primary analytical techniques for monitoring these reactions?
Several robust techniques can be used to monitor the consumption of starting materials and the formation of the desired conjugate:
-
Chromatography: Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis are common methods.[1]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) provides structural confirmation and can be used to study reaction kinetics, while Fourier-Transform Infrared (FTIR) spectroscopy can track changes in functional groups.[1][3][4][5][6]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final product, verifying successful conjugation.[7][8][9][10][11]
Q4: How do I choose the best analytical technique for my experiment?
The choice depends on the available equipment, the scale of the reaction, and the level of detail required.
-
For quick, qualitative checks: Use TLC.[1]
-
For quantitative analysis and purity assessment: HPLC is the method of choice.[12][13][14][15]
-
For definitive structural confirmation: NMR and Mass Spectrometry are ideal.[1][8][9]
Troubleshooting Guides
HPLC Analysis
Problem: Poor separation of starting material and product peaks in RP-HPLC.
-
Possible Cause: The gradient may not be optimal for the separation.
-
Solution: Adjust the elution gradient. A shallower gradient can increase the separation between closely eluting peaks.[1]
-
Possible Cause: The column chemistry may not be suitable.
-
Solution: If using a C18 column, consider a different stationary phase like C8, C4, or Phenyl-Hexyl, which may offer better selectivity.[1]
Problem: The PEGylated product is not detected or shows low recovery.
-
Possible Cause: The PEGylated molecule may be adsorbing to the column or precipitating.
-
Solution: In RP-HPLC, PEGylated proteins can have poor solubility in high concentrations of organic solvent. Try lowering the initial or final percentage of the organic modifier in your gradient. Perform a column wash with a strong solvent to elute any strongly bound material. Ensure your sample is fully solubilized in the mobile phase before injection.[15]
TLC Analysis
Problem: Starting materials (amine and carboxylic acid) and product are not separating well on the TLC plate.
-
Possible Cause: The solvent system is not appropriate for the polarity of the compounds. Amines and carboxylic acids can often stick to the baseline.[16]
-
Solution: To help the amine elute, you can add about 1% of a base like triethylamine (B128534) (Et3N) to your eluent. To help the carboxylic acid elute, you can add about 1% of an acid like acetic acid to your eluent. You may need to use two different solvent systems to clearly resolve all spots. A common solvent system to try is Dichloromethane:Methanol in ratios of 10:1, 20:1, or 100:1.[16]
Problem: Amine starting material is not visible on the TLC plate.
-
Possible Cause: The amine may not be UV active, or a suitable stain was not used.
-
Solution: Use a stain that reacts with amines, such as ninhydrin, to visualize the spot.
Mass Spectrometry Analysis
Problem: The mass spectrum is complex and difficult to interpret due to multiple charge states.
-
Possible Cause: Electrospray Ionization (ESI) often produces multiply charged ions for large molecules like proteins.[7][10]
-
Solution: Use deconvolution software to process the raw mass spectrum and obtain the zero-charge mass of your conjugate.[8][10]
Problem: No peak corresponding to the conjugated product is observed.
-
Possible Cause: The conjugation reaction may have failed or has a very low yield.
-
Solution: Re-evaluate your reaction conditions. Ensure that your coupling agents are fresh and that the pH of your reaction buffer is optimal. For sterically hindered substrates, consider using a more potent coupling agent like HATU and increasing the reaction time or temperature.[17] Also, avoid buffers containing primary amines (e.g., Tris) as they can compete with your target molecule.[7][18]
Experimental Protocols
Protocol 1: General RP-HPLC Method for Monitoring PEGylation
This protocol provides a starting point for separating a PEGylated molecule from its unmodified counterpart.
| Parameter | Specification |
| HPLC System | Agilent 1100 or equivalent[15] |
| Column | Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm[15] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[15] |
| Mobile Phase B | 90% Acetonitrile, 0.085% TFA in HPLC-grade water[15] |
| Column Temperature | 45 °C[15] |
| Flow Rate | 1.0 mL/min[15] |
| Detector | UV, set to 220 nm or 280 nm[15] |
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.[1][15] If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter.[15]
-
Chromatographic Run:
-
Data Analysis: The unmodified starting material will typically elute before the PEGylated product. The retention time of the PEGylated species may increase with a higher degree of PEGylation.[15]
Protocol 2: General TLC Method for Reaction Monitoring
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The ratio should be optimized.[16] |
| Visualization | UV lamp (254 nm), and/or a chemical stain (e.g., iodine, bromocresol green, ninhydrin).[1][19] |
Procedure:
-
Spotting: On a TLC plate, apply small spots of your starting amine, the this compound, and the reaction mixture at different time points.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to move up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by using an appropriate stain.[1] The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for monitoring an this compound conjugation reaction.
Caption: Troubleshooting guide for low-yield this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Magritek [magritek.com]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. epfl.ch [epfl.ch]
optimizing storage conditions for m-PEG6-O-CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of m-PEG6-O-CH2COOH. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Optimizing Storage Conditions
Proper storage of this compound is critical to prevent degradation and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for both the pure compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Pure Compound | -20°C | Long-term (months to years)[1][2][3][4] | Store in a dry, dark place.[2][3] For optimal stability, storing under an inert gas is recommended. |
| 0-4°C | Short-term (days to weeks)[2][3] | Suitable for compounds that will be used in the near future. | |
| In Solvent | -80°C | Up to 6 months[5] | Recommended for long-term storage of stock solutions. Use anhydrous solvents like DMSO or DMF.[6][7] |
| -20°C | Up to 1 month[5] | Suitable for shorter-term storage of stock solutions. |
Note: Shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in bioconjugation and other applications.
Q1: My this compound conjugate has poor aqueous solubility. What could be the cause?
Poor aqueous solubility of the final conjugate can stem from several factors:
-
High Hydrophobicity of the Target Molecule: The molecule you are conjugating to the PEG linker may be inherently insoluble in aqueous buffers. The hydrophilic contribution of the PEG6 chain might be insufficient to overcome this.
-
Aggregation: The conjugation process, especially with proteins, can induce aggregation, leading to precipitation.[7] This can be triggered by high reactant concentrations or the use of organic co-solvents that destabilize the molecule.[7]
-
Suboptimal Reaction Conditions: Reaction parameters such as pH, buffer composition, and reactant molar ratios can significantly affect the final product's solubility.[7]
Q2: How can I improve the solubility of my final conjugate?
Consider the following protocol modifications:
-
Lower Temperature: Performing the conjugation reaction at 4°C can enhance the stability of many proteins and reduce aggregation, although it may require extending the reaction time.[7]
-
Reduce Concentrations: Halving the concentration of both your target molecule and the this compound reagent can lower the chances of intermolecular interactions that lead to aggregation.[7]
-
Optimize pH and Buffer: Ensure the pH of the reaction buffer is optimal for both the stability of your target molecule and the conjugation reaction.
Q3: I am observing low yield in my conjugation reaction. What are the possible reasons?
Low reaction yield is a common problem that can often be traced back to the quality of the reagents or the reaction setup:
-
Poor Quality of Reagents: Ensure that the this compound is properly stored and free of contaminants. The amine-containing molecule for conjugation should also be of high purity.
-
Inactive Carboxylic Acid: The terminal carboxylic acid of this compound requires activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to react efficiently with primary amines.[1][3][8] Ensure these activating agents are fresh and active.
-
Hydrolysis of Activated Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[6] It is recommended to prepare solutions fresh and use them immediately.[6]
-
Inappropriate Solvent: Use an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) for the activation and conjugation steps to prevent hydrolysis.[6][9]
Q4: How can I monitor the progress of my conjugation reaction?
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting materials and the formation of the desired product.[9]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines a general two-step procedure for the conjugation of this compound to a protein.
Step 1: Activation of this compound
-
Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours to form the this compound-NHS ester.
Step 2: Conjugation to the Protein
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the activated this compound-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unconjugated linker and other small molecules.
Protocol 2: Stability Assessment of this compound
This protocol provides a method to assess the stability of this compound under various conditions.
-
Prepare separate samples of this compound under different conditions (e.g., -20°C, 4°C, room temperature, dissolved in aqueous buffer).
-
At specified time points (e.g., 1 week, 1 month, 3 months), take an aliquot from each sample.
-
Analyze the purity of each aliquot using analytical HPLC.
-
Compare the chromatograms over time to identify any new peaks that may indicate degradation products.
-
Confirm the identity of the main peak as this compound using mass spectrometry.
Visualizations
The following diagrams illustrate key workflows and pathways related to the use of this compound.
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: m-PEG6-O-CH2COOH Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG6-O-CH2COOH. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional PEG linker. It contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six ethylene (B1197577) glycol units, which imparts hydrophilicity, and a terminal carboxylic acid (-COOH) group.[1] The primary reactive site for conjugation is the carboxylic acid, which can be coupled with nucleophiles like primary amines after activation.[2] Its main applications are in bioconjugation, drug delivery, surface modification, and the development of antibody-drug conjugates (ADCs). The PEG spacer can enhance the solubility and stability of the resulting conjugate and may reduce non-specific binding.
Q2: What is the most common method for conjugating this compound to proteins or other amine-containing molecules?
A2: The most prevalent method is through carbodiimide (B86325) chemistry.[3] This involves activating the terminal carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. NHS is added to react with this intermediate to create a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[3]
Q3: Why is a two-step protocol recommended for EDC/NHS conjugation?
A3: A two-step protocol offers better control and minimizes unwanted side reactions.[3] In the first step, the carboxylic acid of this compound is activated with EDC and NHS at an optimal pH. This is followed by an optional quenching or removal of excess EDC before adding the amine-containing target molecule.[3] This is particularly crucial if the target molecule also contains carboxyl groups, as it prevents EDC from causing undesirable cross-linking of your target molecule.[3]
Q4: What are the optimal pH conditions for the activation and coupling steps?
A4: The two steps of the reaction have distinct optimal pH ranges:
-
Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[3][4] A MES buffer is a common choice as it lacks amines and carboxylates that could interfere.[3]
-
Coupling Step (Amine Reaction): This step requires the primary amine on the target molecule to be deprotonated and therefore nucleophilic. This is best achieved at a slightly alkaline pH, generally between 7.0 and 8.5.[4][5] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used.[3]
Q5: Which buffers should I avoid during the EDC/NHS coupling reaction?
A5: You should avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[4][6] These will compete with the intended reaction, significantly reducing your conjugation efficiency.[3] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[3]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: My conjugation reaction with this compound has a very low yield. What are the possible causes and how can I improve it?
A: Low conjugation yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Hydrolyzed Reagents: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive.[4]
-
Incorrect Buffer: The presence of primary amines or carboxylates in your buffers will compete with the reaction.[4]
-
Suboptimal pH: The pH for the activation or coupling step is outside the optimal range.[4]
-
Solution: Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and adjust to pH 7.0-8.5 for the coupling to the amine-containing molecule.[4]
-
-
Suboptimal Molar Ratios: The ratio of EDC/NHS to this compound may be too low.
-
Solution: Increase the molar excess of EDC and NHS. A 2 to 10-fold molar excess of EDC over the carboxyl groups is a good starting point for optimization.[8]
-
-
Inactive this compound: Improper storage can lead to degradation.
-
Solution: Store this compound desiccated at -20°C.[6] Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Low Reactant Concentration: Low concentrations can slow the reaction rate, allowing for more time for the hydrolysis of the NHS ester.[9]
-
Solution: If possible, increase the concentration of the reactants.
-
Issue 2: Protein Aggregation During PEGylation
Q: My protein is precipitating during the conjugation reaction. What can I do to prevent this?
A: Protein aggregation during PEGylation can be caused by several factors related to the reaction conditions and the protein's stability.
Possible Causes & Solutions:
-
High Concentration of Organic Solvent: Using a large volume of DMSO or DMF to dissolve the PEG reagent can denature the protein.
-
Protein Instability at Reaction pH: The pH of the reaction buffer may be close to the protein's isoelectric point (pI), where it is least soluble.
-
Solution: If possible, adjust the reaction pH to be at least one unit away from the protein's pI.
-
-
High Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.
-
Solution: Reduce the protein concentration in the reaction mixture.
-
-
Vigorous Agitation: Excessive stirring or vortexing can cause mechanical stress and lead to protein aggregation.
-
Solution: Use gentle mixing or stirring during the reaction.
-
Issue 3: Difficulty in Purifying the PEGylated Product
Q: I am having trouble separating my PEGylated conjugate from unreacted PEG and other byproducts. What purification methods are recommended?
A: The presence of a complex mixture of products requires an effective purification strategy.
Possible Causes & Solutions:
-
Complex Reaction Mixture: The reaction mixture contains unreacted protein, unreacted PEG, and hydrolysis byproducts.
-
Co-elution of Species: The desired product and undesired species may have similar properties, leading to co-elution.
-
Solution: Consider using a different chromatography technique. Hydrophobic interaction chromatography (HIC) or reverse-phase chromatography (RPC) can also be effective for purifying PEGylated proteins.[3]
-
Data Presentation
Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound
| Reactant | Recommended Molar Ratio (relative to this compound) | Notes |
| EDC | 1.5 - 10 equivalents | A molar excess is required to drive the reaction. A 2-5 fold excess is a common starting point.[4] |
| NHS/sulfo-NHS | 1.5 - 10 equivalents | Should be used in an excess similar to or slightly higher than EDC to efficiently form the more stable NHS-ester intermediate.[4] |
| Amine-containing Molecule | 1 - 20 equivalents | The optimal ratio depends on the number of available amines and the desired degree of labeling. For proteins, a 10-20 fold molar excess of the activated linker is often used.[4] |
Table 2: pH Optimization for Activation and Coupling Steps
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | 4.5 - 6.0 | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid)[4] | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). Phosphate buffers may reduce EDC efficiency.[4] |
| Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS), HEPES, Borate[4] | Buffers containing primary amines that will compete with the target molecule.[4] |
Table 3: Stability of NHS Ester Intermediate
The NHS ester is susceptible to hydrolysis, which competes with the amine coupling reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Approximate Half-life of NHS Ester |
| 7.0 (at 4°C) | 4-5 hours[4] |
| 8.0 (at 4°C) | 1 hour[4] |
| 8.6 (at 4°C) | 10 minutes[4] |
Data adapted from Thermo Fisher Scientific technical literature. It is crucial to use the activated NHS ester immediately for the coupling reaction.[4]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol is designed to maximize coupling efficiency by separating the activation and coupling steps, allowing for optimal pH control for each.[7]
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: PBS, pH 7.4[12]
-
Amine-containing protein
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine[12]
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.[12]
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[12]
-
Dissolve the this compound in the Activation Buffer.
-
Prepare the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[9]
-
-
Activation of this compound:
-
Conjugation to Amine-Containing Protein:
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts by purifying the PEGylated protein using a desalting column or size-exclusion chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step conjugation of this compound to a protein.
Caption: Troubleshooting decision tree for low conjugation yield in this compound experiments.
References
- 1. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
strategies to minimize byproducts in m-PEG6-O-CH2COOH synthesis
Welcome to the technical support center for the synthesis of m-PEG6-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproducts and improve the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesis?
A1: The most common impurities include:
-
Unreacted m-PEG6-OH: Due to the similar molecular weight and polarity, this is often the most challenging impurity to remove.[1][2]
-
PEG Diol: The m-PEG6-OH starting material can contain small amounts of hexaethylene glycol (PEG6-diol). This can lead to the formation of a di-acid byproduct (HOOC-CH2-O-PEG6-O-CH2-COOH).
-
Byproducts from Reagent Degradation: Moisture can cause the hydrolysis of reagents, leading to lower yields and additional impurities. For example, using methanesulfonyl chloride in the presence of moisture can lead to its hydrolysis.[3]
-
Oxidative Degradation Products: PEGs can undergo oxidative degradation, especially in the presence of trace metals, leading to the formation of impurities like formic acid and acetaldehyde.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete Deprotonation: In the Williamson ether synthesis, the hydroxyl group of m-PEG6-OH must be fully deprotonated to the alkoxide. Insufficient base or reaction time can lead to an incomplete reaction.
-
Moisture in Reagents and Solvents: Water will react with the strong base used for deprotonation and can also hydrolyze haloacetate esters, reducing the efficiency of the reaction. Using anhydrous solvents and properly dried glassware is critical.
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction. While some protocols are performed at room temperature, others may require heating to proceed to completion.
-
Product Loss During Workup: The high water solubility of PEG derivatives can lead to significant product loss during aqueous extraction steps.[4]
Q3: My final product shows multiple spots on a TLC or multiple peaks in HPLC analysis. What could be the cause?
A3: Multiple spots or peaks often indicate a mixture of the desired product and one or more byproducts. The most likely culprits are:
-
Unreacted m-PEG6-OH starting material.
-
The presence of the di-acid byproduct formed from PEG diol impurity.
-
If using an ester intermediate, incomplete hydrolysis will result in the presence of the esterified product alongside the carboxylic acid.
Q4: What are the recommended methods for purifying this compound?
A4: Purification can be challenging due to the high polarity and water solubility of the product.[5] The following methods are commonly used:
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating the desired carboxylic acid from the neutral, unreacted m-PEG6-OH.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC using a C18 column with a water/acetonitrile gradient is highly effective for purifying PEGylated compounds.[3][5]
-
Recrystallization/Precipitation: PEG derivatives can often be precipitated from the reaction solvent by the addition of a non-solvent like ethyl ether or hexane.[1][2][4] This is useful for removing low molecular weight impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound via the Williamson ether synthesis route, which is a common and high-yielding method.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of m-PEG6-OH | 1. Incomplete deprotonation: Insufficient base or reaction time. 2. Poor quality base: The base may have degraded due to improper storage. 3. Presence of water: Moisture consumes the base. | 1. Use a slight excess of a strong, non-nucleophilic base (e.g., potassium t-butoxide, NaH). Ensure sufficient reaction time for complete alkoxide formation. 2. Use a fresh, properly stored batch of the base. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider azeotropic distillation of the m-PEG6-OH with toluene (B28343) to remove residual water before the reaction.[1] |
| Formation of Di-acid Byproduct | PEG diol impurity in the m-PEG6-OH starting material. | 1. Use high-purity m-PEG6-OH with a low diol content (<1%). 2. The di-acid can be separated from the mono-acid product using ion-exchange chromatography. |
| Incomplete Hydrolysis of the Ester Intermediate | 1. Insufficient hydrolysis time or temperature. 2. Inadequate amount of acid or base for hydrolysis. | 1. Increase the reaction time and/or temperature for the hydrolysis step. Monitor the reaction by TLC or HPLC to ensure complete conversion. 2. Ensure a sufficient excess of the hydrolysis reagent (e.g., trifluoroacetic acid for t-butyl esters, or NaOH for ethyl esters) is used. |
| Difficulty in Product Isolation | High water solubility of the product leading to loss during aqueous workup. | 1. After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). 2. Alternatively, after quenching the reaction, evaporate the solvent and purify the crude product directly using chromatography to avoid aqueous washes. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis with a t-Butyl Ester Intermediate
This method generally provides high purity product after deprotection.[1][2]
Step 1: Synthesis of t-Butyl m-PEG6-O-CH2COOtBu
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH (1.0 eq) in anhydrous toluene.
-
Azeotropically remove any residual water by distilling off a portion of the toluene.
-
Cool the solution to room temperature and add a 1.0 M solution of potassium t-butoxide in t-butanol (1.1 eq).
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the alkoxide.
-
Add t-butyl bromoacetate (B1195939) (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, or stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off any salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to this compound
-
Dissolve the t-butyl m-PEG6-O-CH2COOtBu intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and a small amount of water (e.g., 1-5% v/v).
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA by rotary evaporation.
-
The crude product can be purified by recrystallization from a solvent/anti-solvent system (e.g., dichloromethane/ethyl ether) or by preparative HPLC.[1][2]
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Williamson ether synthesis pathway and potential byproduct formation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 2. US5756593A - Method of preparing polyalkyene oxide carboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of m-PEG6-O-CH2COOH and Other PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving optimal therapeutic efficacy. A critical component in this design is the linker molecule that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of bioconjugates like antibody-drug conjugates (ADCs). The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of m-PEG6-O-CH2COOH and other PEG linker lengths, supported by experimental data, to inform the design of next-generation targeted therapies.
The inclusion of PEG linkers in bioconjugates offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also enhance the pharmacokinetic profile of a bioconjugate, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][3][4] However, the optimal PEG length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target.[1][3] This guide will delve into the nuanced effects of varying PEG linker lengths, with a specific focus on the performance of this compound in relation to shorter and longer chain alternatives.
Quantitative Comparison of PEG Linker Performance
The selection of an appropriate PEG linker length involves a delicate balance of multiple factors. Shorter PEG linkers can offer greater stability, while longer linkers are often employed to enhance solubility and extend circulation half-life, especially for hydrophobic drug payloads.[3] The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [3] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [3][5] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [3][5] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Molecule Type | PEG Linker Length | Key In Vitro Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity | [3] |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG | [3] |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG | [3] |
Table 3: Comparative In Vitro Plasma Stability of ADCs with Different PEG Linkers
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [6] |
| ADC-PEG8 | 24 | 12% | [6] |
Based on the trends observed, a discrete linker like this compound is expected to offer a balance between the properties of shorter (PEG4) and longer (PEG8) linkers. It would likely provide a significant improvement in plasma stability and pharmacokinetic profile compared to non-PEGylated conjugates, without the substantial decrease in in vitro potency that can be observed with much longer PEG chains.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.[6]
Materials:
-
Test ADCs (e.g., ADC with this compound linker, ADCs with other PEG linker lengths)
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Analytical system for measuring average drug-to-antibody ratio (DAR), such as LC-MS
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADCs in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.[6]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each sample and immediately quench the reaction to prevent further deconjugation. This can be achieved by adding an appropriate quenching agent or by rapid freezing.
-
Sample Analysis: Analyze the samples using a validated method to determine the average DAR. The loss of payload over time is observed as a decrease in the average DAR.[6]
-
Data Analysis: Plot the average DAR against time for each ADC construct in both plasma and PBS. Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR. The rate of DAR reduction is a measure of the ADC's plasma stability.[6]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG linker lengths against target cancer cell lines.[4]
Materials:
-
Target cancer cell lines (expressing the target antigen)
-
Appropriate cell culture media and supplements
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]
-
ADC Treatment: Serially dilute the ADCs with different PEG linker lengths and add them to the cells.[4]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[4]
-
Viability Assessment: Measure cell viability using a colorimetric or fluorescence-based assay.[4]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profiles of bioconjugates with different PEG linker lengths in an animal model.[3]
Materials:
-
Test bioconjugates with varying PEG linker lengths
-
Appropriate animal model (e.g., mice, rats)
-
Anesthesia and surgical tools (if required for the dosing route)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA)
Procedure:
-
Animal Dosing: Administer the bioconjugates to the animals via a specific route (e.g., intravenous injection).[3]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[3]
-
Plasma Preparation: Process the blood samples to obtain plasma.[3]
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA).[3]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[3]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between PEG linker length and bioconjugate properties, as well as experimental workflows.
Caption: Workflow for ADC development and evaluation.
Caption: Impact of PEG linker length on ADC properties.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of a bioconjugate.[3] While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[3] However, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.[3][4] A medium-length linker such as this compound is poised to offer a favorable balance of these properties, making it a compelling choice for the development of next-generation targeted therapies. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[3] By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to m-PEG6-O-CH2COOH and HOOC-PEG-COOH for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of two commonly utilized PEG linkers: the monofunctional m-PEG6-O-CH2COOH and the homobifunctional HOOC-PEG-COOH. This comparison is supported by established principles of PEGylation chemistry, representative experimental protocols, and data interpretation guidelines to assist researchers in selecting the optimal linker for their specific application.
Structural and Functional Overview
The fundamental difference between this compound and HOOC-PEG-COOH lies in their terminal functional groups, which dictates their primary application in bioconjugation.
-
This compound is a monofunctional PEG linker . It possesses a single reactive carboxylic acid group at one terminus and an inert methoxy (B1213986) group at the other.[1] This structure is ideal for covalently attaching a discrete PEG chain to a single biomolecule, a process known as PEGylation.[] The primary goal of using a monofunctional PEG is to modify the properties of the target molecule, such as increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity, without inducing cross-linking.[3][4]
-
HOOC-PEG-COOH is a homobifunctional PEG linker , featuring a reactive carboxylic acid group at both ends of the PEG chain.[5] This symmetrical structure is designed for cross-linking applications, where the goal is to connect two or more molecules.[6] This can be advantageous in creating protein-protein conjugates, hydrogels, or for surface modification where multiple attachment points are desired.[7]
The decision between these two linkers is therefore primarily driven by the intended outcome of the conjugation: modification of a single molecule versus cross-linking of multiple molecules.[8]
Performance Comparison
Table 1: Functional and Performance Comparison of this compound and HOOC-PEG-COOH
| Feature | This compound (Monofunctional) | HOOC-PEG-COOH (Homobifunctional) | Rationale |
| Primary Application | PEGylation of a single molecule (e.g., protein, peptide, small molecule) | Cross-linking of two or more molecules | The single reactive group of this compound prevents intermolecular cross-linking, whereas the two reactive groups of HOOC-PEG-COOH are designed for this purpose.[][8] |
| Reaction Control | High | Moderate to Low | With a single reactive site, this compound allows for more controlled conjugation, leading to a more homogeneous product. HOOC-PEG-COOH can lead to a mixture of products, including intramolecular and intermolecular cross-links, which can result in polymer formation and a less defined final product.[8] |
| Product Homogeneity | High | Low | Monofunctional PEGylation typically results in a more uniform product with a predictable molecular weight increase. Homobifunctional cross-linking can generate a heterogeneous mixture of oligomers and polymers.[8] |
| Expected Yield of Desired Conjugate | Higher for single-molecule PEGylation | Lower for specific cross-linked products due to potential side reactions and polymerization.[8] | The defined reaction stoichiometry of monofunctional linkers generally leads to higher yields of the intended product. |
| Risk of Aggregation | Low (can reduce aggregation of the target molecule) | High (due to intermolecular cross-linking) | The primary purpose of this compound is often to increase solubility and reduce aggregation.[4] Conversely, the function of HOOC-PEG-COOH is to induce cross-linking, which can lead to aggregation if not carefully controlled. |
| Impact on Biological Activity | Can be optimized to preserve activity | Higher risk of activity loss due to potential cross-linking at or near active sites. | While any modification can impact activity, the targeted nature of monofunctional PEGylation can often be designed to minimize this. Random cross-linking with a homobifunctional linker poses a greater risk. |
Experimental Protocols
The following are detailed, representative protocols for the conjugation of amine-containing biomolecules using both this compound and HOOC-PEG-COOH. These protocols utilize standard carbodiimide (B86325) chemistry to activate the carboxylic acid groups for reaction with primary amines.
Protocol 1: Protein PEGylation using this compound
Objective: To covalently attach a single m-PEG6 chain to a protein via a stable amide bond.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS to the linker solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.[9]
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the linker relative to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated PEG. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[3]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE (to observe the molecular weight shift), HPLC (to assess purity), and mass spectrometry (to confirm the degree of PEGylation).[10][11]
Protocol 2: Protein Cross-linking using HOOC-PEG-COOH
Objective: To cross-link protein molecules using a HOOC-PEG-COOH linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
HOOC-PEG-COOH
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Activation of HOOC-PEG-COOH:
-
Dissolve HOOC-PEG-COOH in the Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and NHS to the linker solution (note the higher ratio to activate both ends).
-
Incubate at room temperature for 15-30 minutes.
-
-
Cross-linking Reaction:
-
Add the activated HOOC-PEG-COOH solution to the protein solution. The molar ratio of linker to protein will determine the extent of cross-linking and should be carefully optimized. A starting point could be a 1:1 or 1:2 molar ratio of linker to protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution as described in Protocol 1.
-
Purification: Separate the cross-linked products from unreacted protein and linker using size-exclusion chromatography.
-
Characterization: Analyze the fractions by SDS-PAGE to identify monomers, dimers, and higher-order oligomers. Further characterization can be performed using analytical SEC and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Linker Comparison
Caption: A generalized workflow for the comparative evaluation of this compound and HOOC-PEG-COOH.
Decision Logic for Linker Selection
Caption: A decision-making flowchart for selecting between this compound and HOOC-PEG-COOH.
Conclusion
The selection between this compound and HOOC-PEG-COOH is fundamentally a choice between modifying a single molecule and cross-linking multiple molecules. For applications requiring the enhancement of a biomolecule's properties, such as in the development of antibody-drug conjugates or PEGylated protein therapeutics, the monofunctional this compound is the appropriate choice, offering greater control and product homogeneity.[4][8] For applications where the goal is to create larger structures, such as hydrogels or nanoparticle functionalization, the homobifunctional HOOC-PEG-COOH provides the necessary cross-linking capability.[5] A thorough understanding of the distinct chemical functionalities of these linkers, coupled with rigorous experimental design and characterization, is essential for the successful development of advanced bioconjugates.
References
- 1. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. VS-PEG-VS [nanosoftpolymers.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Conjugation Efficiency of m-PEG6-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selection of an appropriate linker is paramount to the efficacy, stability, and pharmacokinetic profile of therapeutic molecules. Methoxy-polyethylene glycol-acid linkers, such as m-PEG6-O-CH2COOH, are widely utilized to enhance the properties of proteins, peptides, and small molecule drugs. This guide provides an objective comparison of this compound with alternative PEGylation reagents, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.
Performance Comparison of PEGylation Reagents
The conjugation efficiency of PEG linkers is a critical parameter, influencing the yield and homogeneity of the final product. While direct head-to-head comparisons in a single study are often limited, the following tables summarize representative data compiled from various sources to illustrate the performance of different PEGylation strategies.
Table 1: Comparison of Conjugation Efficiency by Reactive Group
| Linker Type | Reactive Group | Typical Molar Excess (Linker:Protein) | Expected Conjugation Efficiency (%) | Key Considerations |
| m-PEG-O-CH2COOH (e.g., m-PEG6) | Carboxylic Acid | 20 - 50 | 60 - 80% | Requires activation with EDC/NHS; reaction conditions need careful optimization. |
| m-PEG-NHS Ester | N-Hydroxysuccinimide Ester | 10 - 30 | 80 - 95% | Directly reactive with amines, simplifying the protocol; susceptible to hydrolysis.[1] |
| m-PEG-Maleimide | Maleimide | 5 - 20 | > 90% | Highly specific to free thiols (cysteine residues); requires reduced disulfide bonds or engineered cysteines. |
Note: The data presented is a synthesis of trends observed in preclinical studies and application notes. Actual efficiencies can vary based on the specific biomolecule, reaction conditions, and analytical methods used.
Table 2: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Properties
The length of the PEG chain influences not only the conjugation process but also the characteristics of the final bioconjugate.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Short-Chain Linear PEG (e.g., m-PEG2) | ~8 | <5% | 0.1 - 1.0[2] |
| Medium-Chain Linear PEG (e.g., m-PEG8) | ~8 | <2% | 0.2 - 1.5[2] |
| Long-Chain Linear PEG (e.g., m-PEG24) | ~8 | <1% | 0.5 - 2.0 |
Note: This data is representative and compiled from studies on various ADC constructs.[2] Longer PEG chains can enhance solubility and reduce aggregation but may also lead to a slight decrease in in vitro potency due to steric hindrance.
Experimental Protocols
Detailed methodologies are essential for reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for the conjugation of this compound and its characterization.
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound and subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated PEG solution to the protein solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted Sulfo-NHS esters.
-
Purify the conjugate using a desalting column to remove excess linker and byproducts.
-
-
Characterization: Analyze the conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.
Visualizing Experimental Workflows
The following diagrams illustrate the chemical reaction and the experimental workflow for protein conjugation using this compound.
Caption: Chemical reaction pathway for this compound conjugation.
Caption: Experimental workflow for protein PEGylation.
Conclusion
This compound is a versatile PEGylation reagent that, through well-established EDC/NHS chemistry, enables the stable conjugation of polyethylene (B3416737) glycol to biomolecules. While pre-activated linkers like NHS esters may offer higher reaction efficiencies and simpler protocols, the carboxylic acid functionality of this compound provides stability for storage and allows for a controlled, two-step conjugation process. The optimal choice of a PEGylation reagent is contingent upon the specific application, the nature of the molecule to be modified, and the desired characteristics of the final conjugate. Careful consideration of factors such as PEG chain length and reaction conditions is crucial for achieving the desired therapeutic outcome.
References
A Comparative Guide to PEGylation Reagents: Alternatives to m-PEG6-O-CH2COOH
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biomolecules. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including improved drug solubility, extended circulation half-life, and reduced immunogenicity.[1]
While methoxy-PEG-carboxylic acid reagents like m-PEG6-O-CH2COOH are common, the field has evolved to offer a diverse range of alternatives. These alternatives can be categorized by their polymer architecture, reactive functional groups, and even the polymer backbone itself. This guide provides an objective, data-driven comparison of these alternatives to inform the selection process in drug development.
Alternative PEG Architectures: Linear vs. Branched
The fundamental structure of the PEG polymer itself significantly impacts the properties of the resulting conjugate. The choice between a simple linear chain and a multi-arm branched structure is a critical design decision.[2] Linear PEGs consist of a single, straight chain, while branched PEGs feature multiple PEG arms extending from a central core.[3] This architectural difference leads to distinct physicochemical properties.[3]
Data Presentation: Performance Comparison of Linear vs. Branched PEG
| Property | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Hydrodynamic Radius | Generally smaller for a given molecular weight.[3] | Generally larger for a given molecular weight, creating a greater shielding effect.[2][3] | The branched architecture results in a more globular structure, leading to a larger hydrodynamic volume which can reduce renal clearance and prolong circulation time.[2][3] |
| Drug Loading Capacity | Typically allows for a lower drug-to-conjugate ratio. | Can enable a higher drug-to-conjugate ratio due to multiple attachment points.[2][3] | The multi-arm nature of branched linkers provides more sites for drug conjugation.[3] Y-shaped PEGs, in particular, have shown higher in vitro activity compared to U-shaped branched PEGs. |
| In Vivo Half-Life | Generally shorter.[3] | Generally longer due to increased hydrodynamic size.[2] | Studies have shown that some proteins modified with branched PEG may display superior in vivo therapeutic efficacy compared with their linear counterparts.[4] |
| Steric Hindrance | Lower steric hindrance.[2] | Higher steric hindrance, which may potentially impact the binding affinity of the conjugated molecule.[2] | The simpler structure of linear PEGs may be preferable when minimal interference with biological activity is paramount.[3] |
| Stability | Good stability. | PEGylation with branched mPEG chains can provide improved stability against enzymatic digestion compared to linear PEGs. | The high density of PEG chains on the surface can offer enhanced protection.[4] |
Alternatives in Reactive Chemistry
The carboxylic acid group of this compound requires activation (e.g., to an N-hydroxysuccinimidyl or NHS ester) to react with primary amines on proteins.[5][6] A wide array of alternative functional groups are available, offering different reactivity, specificity, and bond stability.[7]
Logical Relationship: Common PEGylation Chemistries
Below is a diagram illustrating common reactive functional groups on PEG reagents and their target counterparts on biomolecules.
Caption: Common PEGylation reactive pairs and the resulting linkages.
Data Presentation: Comparison of Amine-Reactive Chemistries
| Reagent Type | Target Group | Resulting Linkage | Reaction pH | Stability | Key Considerations |
| NHS Ester | Primary Amine | Amide | 7.0 - 9.0[5][8] | Stable | Highly efficient, but susceptible to hydrolysis. Requires amine-free buffers (e.g., phosphate).[9] |
| Aldehyde | Primary Amine | Secondary Amine | 6.5 - 7.5 | Stable | Requires a reducing agent (e.g., sodium cyanoborohydride).[5] Good for N-terminal specific PEGylation.[10] |
| Isothiocyanate | Primary Amine | Thiourea (B124793) | >7.5 | Stable | Reacts with amines to form a stable thiourea linkage.[11] |
| Epoxide | Primary Amine | Secondary Amine | 8.5 - 9.5 | Stable | Reaction can be slower compared to NHS esters.[5] |
Alternative Polymer Backbones
Growing concerns about the potential immunogenicity of PEG, including the presence of pre-existing anti-PEG antibodies in a significant portion of the population, have driven the search for entirely new polymer backbones.[12] These alternatives aim to replicate the beneficial "stealth" properties of PEG while offering improved biocompatibility and biodegradability.[13]
-
Polysarcosine (pSar) : A non-ionic, hydrophilic polyamino acid derived from the endogenous amino acid sarcosine.[12] pSar is considered non-immunogenic and biodegradable.[12][13] Studies have shown that pSar-conjugated liposomes avoid the Accelerated Blood Clearance (ABC) phenomenon sometimes seen with PEG-liposomes and can enhance cellular endocytosis compared to PEG conjugates.[12][14]
-
Poly(2-oxazoline)s (POx) : A class of polymers that share many desirable properties with PEG, including high water solubility and low toxicity. POx polymers like poly(2-ethyl-2-oxazoline) (PEtOx) have been successfully used to formulate mRNA-loaded lipid nanoparticles, demonstrating the potential to replace PEG-lipids.[15][16]
-
Hydroxyethyl Starch (HES) : A semi-synthetic polysaccharide that is biocompatible, biodegradable, and has very low hypersensitivity.[17][18] HES has been explored as a PEG substitute in drug delivery systems, with studies showing it can extend the plasma half-life of conjugated drugs.[17][19]
-
Polyglycerols (PG) : Both linear and hyperbranched polyglycerols have emerged as promising PEG alternatives.[20] They are highly hydrophilic and biocompatible. Studies comparing PG-protein conjugates to PEG analogues of similar molecular weight have shown comparable hydrodynamic sizes and in vivo half-life extension.[20]
Data Presentation: Comparison of PEG and Alternative Polymers
| Property | Poly(ethylene glycol) (PEG) | Polysarcosine (pSar) | Poly(2-oxazoline) (POx) | Hydroxyethyl Starch (HES) | Polyglycerol (PG) |
| Backbone Structure | Polyether | Polypeptoid[13] | Polyoxazoline | Polysaccharide[17] | Polyether |
| Biocompatibility | Generally good | Excellent[12] | Good | Excellent[18] | Excellent[20] |
| Immunogenicity | Potential for pre-existing antibodies and immunogenic reactions.[12] | Low to non-immunogenic.[12][13] | Low immunogenicity. | Low immunogenicity.[17] | Low immunogenicity. |
| Biodegradability | Non-biodegradable, potential for tissue accumulation at high MW.[21] | Biodegradable.[12][13] | Generally non-biodegradable. | Biodegradable.[18] | Potentially biodegradable.[21] |
| Hydrodynamic Radius | Gold standard | Similar to PEG for a given molecular weight.[12] | Comparable to PEG. | Can provide significant shielding. | Slightly more compact than PEG of same MW.[20] |
Experimental Protocols & Workflows
Reproducible experimental design is crucial for comparing PEGylation reagents. Below are generalized protocols for common procedures.
Experimental Workflow for Reagent Comparison
The following diagram outlines a typical workflow for selecting and evaluating a PEGylation reagent or alternative.
Caption: Workflow for comparative evaluation of PEGylation reagents.
Protocol 1: General Protein PEGylation with an Amine-Reactive NHS Ester
This protocol outlines a general procedure for conjugating a PEG-NHS ester to a protein.
-
Buffer Preparation : Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers like Tris, as they will compete for reaction with the NHS ester.
-
Protein Preparation : Dissolve the protein to be PEGylated in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[9]
-
PEG Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent (e.g., DMSO, DMF) to a known concentration.[9] PEG-NHS esters are moisture-sensitive.[9]
-
Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring.[9][22] The optimal ratio must be determined empirically for each protein.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[22] Lower temperatures can help maintain protein stability.
-
Quenching : Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted PEG-NHS ester.
-
Purification : Remove unreacted PEG and quenching reagents from the PEGylated protein using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Protocol 2: Characterization by SDS-PAGE
SDS-PAGE is used to qualitatively assess the outcome of a PEGylation reaction by observing the increase in molecular weight.
-
Sample Preparation : Mix approximately 10 µg of the unmodified protein and the purified PEGylated protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat samples at 95°C for 5 minutes.[23]
-
Electrophoresis : Load the samples and a molecular weight marker onto a 4-20% Tris-Glycine polyacrylamide gel.[23]
-
Running Conditions : Run the gel at a constant voltage (e.g., 150 V) in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.[23]
-
Staining : Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Analysis : Compare the bands of the PEGylated protein to the unmodified protein. PEGylated proteins will migrate slower, appearing as higher molecular weight species. The degree of "smearing" or the presence of multiple bands can indicate the heterogeneity of PEGylation.
Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius and is used to quantify purity and aggregation.
-
System Preparation : Equilibrate an HPLC system equipped with an appropriate SEC column (e.g., 300 Å pore size) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[23]
-
Sample Preparation : Dilute the purified conjugate to 1-2 mg/mL in the mobile phase and filter through a 0.22 µm filter.[23]
-
Injection and Run : Inject 20-100 µL of the sample and run the column at a constant flow rate (e.g., 0.5 mL/min).[23]
-
Detection : Monitor the eluent using a UV detector at 280 nm.[23]
-
Analysis : PEGylated proteins will elute earlier than their unmodified counterparts due to their larger size.[1] Integrate the peak areas to determine the percentage of monomeric conjugate, and to quantify any high-molecular-weight aggregates or low-molecular-weight impurities.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEG Reagents by Functional Group [nanocs.net]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. ovid.com [ovid.com]
- 11. idosi.org [idosi.org]
- 12. nacalai.co.jp [nacalai.co.jp]
- 13. blog.curapath.com [blog.curapath.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Poly(2‐ethyl‐2‐oxazoline) (POx) as Poly(ethylene glycol) (PEG)‐Lipid Substitute for Lipid Nanoparticle Formulations – ScienceOpen [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hydroxyethyl starch and its derivatives as nanocarriers for delivery of diagnostic and therapeutic agents towards cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Delivery Systems Based on Hydroxyethyl Starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison: m-PEG6-O-CH2COOH vs. Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison between m-PEG6-O-CH2COOH, a monofunctional PEG linker, and the versatile class of heterobifunctional PEG linkers, with a focus on their applications in creating advanced therapeutics like Antibody-Drug Conjugates (ADCs).
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and in vivo half-life of biomolecules while reducing their immunogenicity.[1][2] The choice between a monofunctional and a heterobifunctional PEG linker dictates the conjugation strategy and the ultimate architecture of the bioconjugate.
This compound is a monofunctional PEG linker characterized by a methoxy (B1213986) group at one terminus and a carboxylic acid group at the other.[3] The carboxylic acid provides a reactive handle for conjugation to primary amines, such as those on lysine (B10760008) residues of proteins, forming a stable amide bond.[3] This type of linker is primarily used for PEGylation, where the main goal is to attach PEG chains to a single biomolecule to improve its physicochemical properties.
In contrast, heterobifunctional PEG linkers possess two different reactive functional groups at their termini.[4] This dual-reactivity allows for a controlled, sequential conjugation of two distinct molecules, a crucial feature for constructing complex bioconjugates like ADCs, where a targeting antibody is linked to a cytotoxic payload.[4][5]
Structural and Functional Distinctions
The fundamental difference between these two classes of linkers lies in their reactive ends, which dictates their conjugation capabilities.
Performance and Application Comparison
The choice between this compound and a heterobifunctional PEG linker has significant implications for the properties and performance of the final bioconjugate.
| Feature | This compound (Monofunctional) | Heterobifunctional PEG Linkers |
| Primary Application | PEGylation of a single molecule to improve solubility and stability.[6] | Construction of complex bioconjugates like ADCs, linking two distinct molecules.[5] |
| Conjugation Strategy | One-step direct attachment to a single type of molecule.[6] | Two-step, sequential conjugation of two different molecules.[5] |
| Control over Product | Can lead to a heterogeneous mixture of products with varying degrees of PEGylation.[6] | Allows for the synthesis of more homogeneous and well-defined bioconjugates.[5] |
| Specificity | Lower specificity, as it will react with available functional groups on a single molecule.[6] | High specificity, enabling controlled and directed linkage of two distinct molecules.[4] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Not directly applicable for creating ADCs. | The use of hydrophilic PEG linkers can enable a higher DAR by mitigating aggregation of hydrophobic payloads.[2] |
Quantitative Data on Linker Performance in ADCs
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2-4) | Long PEG Linker (e.g., PEG8-24) |
| Plasma Clearance | Higher | Moderate | Lower[7] |
| Tumor Exposure | Lower | Moderate | Higher[7] |
| Tumor Growth Inhibition | 11% reduction | 35-45% reduction | 75-85% reduction[7] |
| Tendency for Aggregation | High, especially with high DAR[1] | Moderate | Low[8] |
| In Vivo Half-life | Shorter | Longer | Significantly Longer[9] |
This table is a qualitative summary based on findings that show longer PEG chains can help maintain plasma concentrations of ADCs similar to the unconjugated antibody and stabilize clearance rates.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
This protocol outlines a general method for conjugating a carboxylated PEG linker to the primary amines (e.g., lysine residues) of a protein using EDC/NHS chemistry.
Materials:
-
Protein in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.
-
Linker Activation: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions. In a separate tube, mix this compound with a molar excess of EDC and NHS in the reaction buffer and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[3]
-
Conjugation Reaction: Add the activated PEG linker solution to the protein solution. A typical molar excess of the linker to the protein is 10- to 50-fold. Incubate the reaction for 1-2 hours at room temperature.[10]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[10]
-
Purification: Purify the PEGylated protein from unreacted linker and byproducts using an SEC system.[10]
Protocol 2: Two-Step Conjugation using a Heterobifunctional Linker (Maleimide-PEG-NHS Ester) for ADC Synthesis
This protocol describes a common strategy for creating an ADC by first reacting an NHS-ester-PEG-Maleimide linker with an antibody's lysine residues, followed by conjugation of a thiol-containing drug to the maleimide group.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO
-
Reducing agent (e.g., TCEP), if the drug's thiol is protected
-
Quenching solution (e.g., L-cysteine)
-
SEC system for purification
Procedure: Step 1: Antibody-Linker Conjugation
-
Antibody and Linker Preparation: Prepare the mAb at 5-10 mg/mL. Dissolve the Maleimide-PEG-NHS ester in anhydrous DMSO immediately before use.[3]
-
Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. Incubate for 1-2 hours at room temperature.[3]
-
Purification: Remove excess, unreacted linker by buffer exchange using a desalting column or SEC into a suitable buffer (e.g., PBS with EDTA).[11]
Step 2: Drug Conjugation
-
Drug Preparation: Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent. If necessary, treat the drug with a reducing agent to expose the free thiol.
-
Conjugation: Add the drug solution to the purified maleimide-activated antibody solution. The maleimide group will specifically react with the thiol group on the drug to form a stable thioether bond. Allow this reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution like L-cysteine to cap any unreacted maleimide groups.[12]
-
Final Purification and Analysis: Purify the final ADC from unreacted drug and other byproducts using SEC. Analyze the purity and determine the drug-to-antibody ratio (DAR) of the final conjugate.[11]
Experimental Workflow Visualization
The synthesis and evaluation of an ADC using a heterobifunctional PEG linker involves a multi-step process.
Conclusion and Recommendations
Both this compound and heterobifunctional PEG linkers are valuable tools in bioconjugation. This compound is an excellent choice for straightforward PEGylation to enhance the biophysical properties of a single molecule.[6] Its utility lies in its simplicity for applications where the primary goal is to modify the characteristics of a single component.
However, for the construction of complex, targeted therapeutics such as ADCs, the superior control, versatility, and efficiency offered by heterobifunctional PEG linkers are paramount.[5] The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates.[5] For researchers and drug developers in the field of targeted therapies, heterobifunctional PEG linkers provide a level of control and precision that is generally not achievable with monofunctional PEGs. The strategic use of these advanced linkers is a key factor in optimizing the stability, efficacy, and safety profile of next-generation bioconjugates.[6]
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability Showdown: m-PEG6-O-CH2COOH Conjugates Demonstrate Superior Stability for Robust Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. Premature cleavage of a linker can lead to off-target effects and reduced bioavailability. This guide provides a comprehensive comparison of the stability of conjugates formed with m-PEG6-O-CH2COOH, which creates a highly stable amide bond, against alternative linkers, supported by experimental data and detailed protocols.
The choice of a linker in a bioconjugate is a pivotal decision that directly impacts its in vivo performance. The this compound linker, featuring a terminal carboxylic acid, reacts with primary amines on biomolecules to form a robust amide bond. This linkage chemistry offers exceptional stability compared to other commonly used linkers, such as those forming ester or hydrazone bonds. This inherent stability ensures that the PEG moiety remains attached to the therapeutic molecule, maximizing its pharmacokinetic and pharmacodynamic benefits.
Comparative Stability Analysis: Amide vs. Alternatives
The superior stability of the amide bond formed by this compound conjugates is rooted in fundamental chemical principles. The resonance delocalization of the nitrogen lone pair into the carbonyl group of an amide makes it less electrophilic and thus more resistant to nucleophilic attack and hydrolysis compared to the ester linkage.[1] This translates to significantly longer half-lives in biological media.
| Linker Type | Linkage Formed | Key Stability Characteristics | Representative Half-Life Data |
| This compound | Amide | Highly resistant to hydrolysis and enzymatic degradation under physiological conditions (pH 7.4, 37°C).[2] | No detectable hydrolysis observed over 300 hours across a range of pH values (5.5, 7.5, 8.5) and temperatures (25°C and 50°C).[2] A PEGylated protein with a stable linkage showed a plasma half-life of 28 hours in mice.[3] |
| PEG-Ester | Ester | Susceptible to hydrolysis, especially at basic pH, and cleavage by esterase enzymes present in plasma.[2] | Hydrolysis half-lives in buffers range from 1 to 70 hours, depending on pH and the specific chemical structure.[4][5] |
| PEG-Hydrazone | Hydrazone | Designed to be pH-sensitive, remaining relatively stable at neutral pH but cleaving in the acidic environment of endosomes and lysosomes. | Can be engineered for varying stability, but generally less stable than amide bonds in systemic circulation. |
| PEG-Thioether | Thioether | Generally stable, but can be susceptible to oxidation. | More stable than ester bonds but potentially less stable than amide bonds depending on the specific molecular context. |
Experimental Evaluation of Conjugate Stability
To empirically determine and compare the stability of bioconjugates, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Plasma Stability Assay
This assay is a cornerstone for evaluating the stability of a conjugate in a physiologically relevant matrix.
Objective: To quantify the amount of intact conjugate remaining over time when incubated in plasma.
Experimental Protocol:
-
Preparation: A stock solution of the test conjugate (e.g., formed with this compound) and a comparator conjugate (e.g., with an ester linker) is prepared in a suitable buffer.
-
Incubation: The conjugate is spiked into pre-warmed (37°C) human or animal plasma at a final concentration of 1-10 µM.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching and Extraction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to precipitate plasma proteins.
-
Centrifugation: Samples are centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant containing the conjugate is analyzed by LC-MS/MS to quantify the concentration of the intact conjugate.[6][7][8]
-
Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point, and the plasma half-life (t½) is determined.
Forced Degradation Studies
These studies assess the intrinsic stability of the conjugate under various stress conditions.
Objective: To identify potential degradation pathways and compare stability under accelerated conditions.
Experimental Protocol:
-
pH Stress: The conjugate is incubated in buffers of varying pH (e.g., acidic, neutral, and basic) at a set temperature (e.g., 37°C).
-
Thermal Stress: The conjugate is incubated at elevated temperatures (e.g., 40°C, 50°C, 70°C).[9]
-
Oxidative Stress: The conjugate is exposed to an oxidizing agent (e.g., hydrogen peroxide).
-
Analysis: At specified time points, samples are analyzed by methods such as RP-HPLC and LC-MS to quantify the remaining intact conjugate and identify degradation products.[9]
Visualizing the Stability Advantage
The following diagrams illustrate the key concepts and workflows in evaluating the stability of this compound conjugates.
Caption: Linkage Chemistry and Stability Relationship.
Caption: In Vitro Plasma Stability Assay Workflow.
Conclusion
The selection of a stable linker is paramount for the successful development of long-acting and targeted biotherapeutics. Conjugates prepared with this compound, which form a highly stable amide bond, offer a significant advantage over alternatives that are more susceptible to chemical and enzymatic degradation. The exceptional stability of the amide linkage ensures that the PEGylated therapeutic remains intact in circulation, leading to an extended half-life and improved therapeutic index. For researchers aiming to develop robust and reliable bioconjugates, this compound represents a superior choice for ensuring conjugate integrity and maximizing therapeutic potential.
References
- 1. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-drug ester conjugates for prolonged retention of small inhaled drugs in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct quantification of PEG and PEGylated protein conjugate in biological samples using in-source CID and LC-MS/MS analysis [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG6-O-CH2COOH Products
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of advanced therapeutics, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is of paramount importance. The compound m-PEG6-O-CH2COOH, a discrete PEG linker with six ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a carboxylic acid function, offers a defined spacer to modify proteins, peptides, or other molecules. Its hydrophilic nature can enhance the solubility and improve the pharmacokinetic profile of the conjugated molecule.
Mass spectrometry stands as a cornerstone analytical technique for the verification of the identity, purity, and stability of such PEG linkers and their conjugation products. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this compound, supported by experimental data and protocols to aid in methodological selection and application.
Comparative Analysis of Mass Spectrometry Techniques
Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the most prevalent technique for the analysis of polar molecules like this compound due to its soft ionization nature and compatibility with liquid-phase separation. However, other techniques can offer complementary information.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-ESI-MS | Molecules are separated by liquid chromatography and then ionized by electrospray into a fine mist of charged droplets.[1] | High sensitivity, suitable for quantitative analysis, allows for separation of impurities and isomers, soft ionization minimizes in-source fragmentation.[1] | Can form multiple charge states and adducts, which can complicate spectra; potential for ion suppression.[1] | Routine purity assessment, quantitative analysis, and characterization of conjugates and their reaction mixtures.[1] |
| MALDI-TOF-MS | The analyte is co-crystallized with a matrix and ionized by a laser beam. The time of flight of the ions to the detector is measured. | Particularly useful for analyzing polymers, typically produces singly charged ions, which simplifies spectral interpretation.[2] | Potential for matrix interference in the low mass range and potential for in-source fragmentation.[3] | Rapid screening and molecular weight confirmation of the PEG linker and its conjugates. |
| Tandem MS (MS/MS) | Precursor ions are selected and fragmented, and the resulting fragment ions are analyzed. | Provides structural confirmation through characteristic fragmentation patterns.[1] | Requires more specialized instrumentation and expertise for data interpretation. | Elucidation of the structure of the PEG linker and identification of conjugation sites on biomolecules.[3] |
Expected Mass Spectrum and Fragmentation
The chemical formula for this compound is C15H30O9, with an expected monoisotopic mass of 354.1839 g/mol . In positive-ion ESI-MS, the molecule is typically observed as protonated and adducted species.
| Ion Species | Calculated m/z |
| [M+H]+ | 355.1917 |
| [M+Na]+ | 377.1736 |
| [M+K]+ | 393.1475 |
Note: The observed ions and their relative intensities can vary depending on the solvent system and instrument settings.[2]
Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]+) is expected to yield characteristic fragmentation patterns. The fragmentation of PEG chains typically proceeds via cleavage of the C-O and C-C bonds within the ethylene glycol units, resulting in a characteristic neutral loss of 44.0262 Da (C2H4O).[1]
Comparison with Alternative Linkers
The choice of a linker is critical in bioconjugation. While this compound offers a balance of hydrophilicity and a discrete length, various alternatives exist, each with distinct properties.
| Linker Type | Reactive Group | Key Advantages |
| m-PEG-NHS Ester | N-hydroxysuccinimide ester | Reacts directly with primary amines without the need for activating agents, simplifying conjugation.[4] |
| Longer Chain m-PEG-COOH | Carboxylic acid | Increased hydrophilicity and a larger hydrodynamic radius can enhance in vivo circulation time.[4] |
| Branched PEG Linkers | Various | Can provide a higher payload capacity and superior shielding effects.[4] |
| Non-PEG Alternatives (e.g., Polysarcosine, Poly(2-oxazoline)s) | Various | May address limitations of PEG, such as potential immunogenicity.[5] |
Experimental Protocols
Protocol 1: LC-ESI-MS Analysis of this compound
Objective: To confirm the molecular weight and assess the purity of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.[2]
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.[2]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.[2]
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV[2]
-
Cone Voltage: 30 V[2]
-
Source Temperature: 120 °C[2]
-
Desolvation Temperature: 350 °C[2]
-
Mass Range: m/z 100-1000[2]
Data Acquisition and Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the expected protonated and adducted species of this compound.
-
The purity can be estimated from the relative peak area of the compound of interest in the total ion chromatogram (TIC).
Protocol 2: Tandem MS (MS/MS) for Structural Confirmation
Objective: To confirm the structure of this compound through its fragmentation pattern.
Procedure:
-
Perform an initial full scan MS analysis as described in Protocol 1 to identify the m/z of the precursor ion (e.g., [M+H]+ at 355.1917).
-
Set up a product ion scan experiment where the precursor ion is isolated and fragmented.
-
Apply collision energy (e.g., 10-30 eV) to induce fragmentation. The optimal collision energy should be determined empirically.
-
Acquire the product ion spectrum and identify the characteristic fragment ions, particularly the repeated neutral loss of 44.0262 Da.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Predicted fragmentation of protonated this compound in ESI-MS/MS.
References
Linear vs. Branched PEG Linkers: A Comparative Guide for Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of effective drug delivery systems. Polyethylene glycol (PEG) is a widely used linker, prized for its ability to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. However, the architecture of the PEG linker—specifically whether it is linear or branched—can significantly influence the performance of a drug conjugate. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection process in drug development.
The fundamental structural difference lies in their molecular arrangement. Linear PEGs are composed of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs have multiple PEG arms extending from a central core.[1][2] This structural divergence leads to distinct physicochemical properties that can be leveraged to optimize drug delivery for specific applications.
At a Glance: Key Performance Indicators
| Property | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Hydrodynamic Radius | Generally smaller for a given molecular weight. | Generally larger for a given molecular weight, creating a greater shielding effect.[1] | The branched architecture results in a more globular and compact structure, leading to a larger hydrodynamic volume.[1] This increased size can reduce renal clearance and prolong circulation time.[1] |
| Drug Loading Capacity | Typically allows for a lower drug-to-antibody ratio (DAR) in applications like ADCs. | Can enable a higher DAR due to multiple attachment points.[3] | The multi-arm nature of branched linkers provides more sites for drug conjugation.[1] |
| In Vivo Half-Life | Generally shorter. | Can be significantly longer.[4] | The larger hydrodynamic size of branched PEGs reduces renal clearance, extending circulation time.[3][5] |
| "Stealth" Effect | Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation. | Offers a superior shielding "umbrella-like" effect due to its three-dimensional structure.[2][4] | The dense structure of branched PEGs provides enhanced protection from immune recognition and enzymatic degradation.[2] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity. | Can be higher, potentially impacting antigen binding or enzymatic cleavage of the linker if not optimally designed.[3][4] | The bulkier structure of branched PEGs may interfere with the interaction of the therapeutic with its target. |
| Synthetic Accessibility | Simpler and more straightforward to synthesize.[6] | More complex, multi-step synthesis is often required.[6] | Linear PEGs are more readily available and easier to incorporate into drug conjugates. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers. It is important to note that direct head-to-head comparisons in a single study across all parameters are limited; therefore, data has been compiled from different sources to illustrate general trends.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified HSA | - | 3.5 | [7] |
| Linear | 20 | 6.1 | [7] |
| Branched | 20 | 6.4 | [8] |
Data sourced from studies on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4][7]
Table 2: Comparative Pharmacokinetics of a TNF Nanobody
| Linker Architecture | PEG Molecular Weight (kDa) | Key Finding | Reference |
| Linear | 40 | - | [9] |
| Branched | 2 x 20 | Superior pharmacokinetic profile compared to the linear conjugate. | [8][9] |
Note: This data illustrates the general trend of improved pharmacokinetics with branched structures.[4]
Table 3: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [7] |
| Pendant (P-(PEG12)2) | Low | [7] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are summaries of key experimental protocols used to generate the comparative data presented in this guide.
Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To compare the hydrodynamic size of proteins or nanoparticles conjugated with linear versus branched PEG linkers.
Methodology:
-
System Calibration: The SEC system is calibrated using a set of protein standards with known molecular weights and hydrodynamic radii.
-
Sample Preparation: A defined concentration of the linear or branched PEG-conjugated sample is prepared in a suitable mobile phase.
-
Sample Analysis: The sample is injected into the SEC column. Molecules are separated based on their hydrodynamic size, with larger molecules eluting earlier.[8]
-
Data Analysis: The elution volume of the sample is recorded, and its hydrodynamic radius is calculated using the calibration curve.[1]
Protocol 2: Comparative In Vivo Pharmacokinetic Study
Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Drug Administration: The PEGylated drug (linear vs. branched) and a non-PEGylated control are administered, usually intravenously (IV) to assess circulation half-life and clearance.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Analysis: The concentration of the drug conjugate in the plasma is quantified using a validated analytical method (e.g., ELISA, LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the potency of drug conjugates (e.g., ADCs) with linear vs. branched PEG linkers in killing cancer cells.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the linear and branched PEG-ADCs, as well as control compounds.[1]
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow the drugs to exert their cytotoxic effects.[1]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[1]
-
IC50 Determination: The concentration of the ADC that inhibits cell growth by 50% (IC50) is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[1]
Visualizing the Concepts
To better understand the structural differences and experimental workflows, the following diagrams are provided.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing pharmacokinetic profiles.
Conclusion
The choice between linear and branched PEG linkers is a critical design decision in the development of drug delivery systems.[7] Branched PEG linkers can offer significant advantages in enhancing the hydrodynamic volume, which often translates to improved pharmacokinetic profiles and the potential for higher drug loading.[10] However, the increased steric hindrance of branched architectures may negatively affect binding affinity and the rate of payload release in some contexts.[10]
Conversely, linear PEGs, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount. The optimal linker architecture is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome.[2] The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating m-PEG6-O-CH2COOH Conjugation to Antibodies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of m-PEG6-O-CH2COOH Performance Against Alternative Linkers in Antibody Conjugation, Supported by Experimental Data.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic antibodies, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The choice of the PEG linker is a critical determinant of the final conjugate's stability, efficacy, and immunogenicity. This guide provides a comprehensive comparison of this compound, a discrete six-unit PEG linker, with other common alternatives for antibody conjugation. We present a detailed analysis of validation methodologies, quantitative performance data, and visual workflows to inform the rational design of next-generation antibody therapeutics.
Performance Comparison of Antibody-Linker Conjugates
The selection of a linker for antibody conjugation directly impacts the therapeutic potential of the resulting molecule. Key performance indicators include the efficiency of the conjugation reaction, the stability of the final conjugate, and its biological activity. The following tables provide a comparative overview of this compound and alternative linker chemistries.
Table 1: Comparative Efficiency and Stability of Common Linker Chemistries
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Resulting Linkage | Key Advantages | Key Disadvantages |
| Carboxyl-PEG (e.g., this compound) + EDC/NHS | Primary Amines (-NH₂) | 40-60% | Amide Bond | Utilizes abundant lysine (B10760008) residues. | Lack of site-specificity leading to heterogeneous products.[1] |
| Maleimide-PEG | Thiols (-SH) | 70-90% | Thioether Bond | High site-specificity with engineered cysteines.[1] | Thioether bond can exhibit instability in vivo.[1] |
| Click Chemistry (e.g., SPAAC) | Azide/Alkyne | >90% | Triazole Linkage | High efficiency and bioorthogonality, very stable linkage.[1] | Requires introduction of non-native functional groups. |
| Bromo-PEG (e.g., m-PEG6-Br) | Thiols (-SH) | Moderate | Thioether Bond | Forms a highly stable thioether bond.[2] | Slower reaction kinetics compared to maleimides. |
Note: Conjugation efficiencies are typical ranges and can vary based on specific reactants and reaction conditions.
Table 2: Impact of Linker Type on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Type | Example | General In Vitro Potency (IC50) | Key Characteristics |
| Short-chain non-cleavable PEG | m-PEG6-Ms | Potent (e.g., ~10 ng/mL)[3] | Balances hydrophilicity and size; relies on lysosomal degradation for payload release.[2][3] |
| Longer-chain non-cleavable PEG | m-PEG8-X | Similar to short-chain PEGs in some studies, but can show reduced potency.[3] | Increased hydrophilicity and plasma half-life, but may cause steric hindrance.[4] |
| Cleavable Peptide | Val-Cit-PABC | Highly potent (low ng/mL to sub-ng/mL)[3] | Allows for efficient intracellular release of the active payload.[3][4] |
| Non-PEG, non-cleavable | SMCC | Potent, but can be slightly less so than cleavable counterparts.[3] | Efficacy is dependent on lysosomal degradation of the antibody.[3] |
Note: IC50 values are highly dependent on the antibody, payload, and target cell line.
Experimental Protocols for Validation
Rigorous analytical validation is essential to ensure the quality, consistency, and efficacy of antibody-PEG conjugates. The following are detailed protocols for key experiments used to characterize these biotherapeutics.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)
This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to determine the average number of PEG-drug molecules conjugated to an antibody.
Materials:
-
PEGylated antibody sample
-
High-resolution mass spectrometer (e.g., Q-TOF)
-
UHPLC system with a reversed-phase column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT) for cysteine-linked conjugates[5]
-
Deglycosylating enzyme (e.g., PNGase F) for intact mass analysis[6]
Procedure:
-
Sample Preparation:
-
For intact mass analysis, deglycosylate the antibody-PEG conjugate using PNGase F according to the manufacturer's protocol to reduce mass heterogeneity.[6]
-
For subunit analysis of cysteine-linked conjugates, reduce the ADC sample with DTT (e.g., 50 mM DTT at 37°C for 30 minutes) to separate the heavy and light chains.[5]
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the reversed-phase column.
-
Elute the sample using a linear gradient of Mobile Phase B.
-
Acquire mass spectra in the positive ion mode using electrospray ionization (ESI).[7]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass spectra for the intact or reduced antibody chains.[5][7]
-
Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more PEG-drug molecules.
-
Calculate the weighted average DAR based on the relative abundance of each species, which can be determined from the peak areas in the chromatogram or the deconvoluted mass spectrum.[5][8]
-
Protocol 2: Purity Analysis by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method separates molecules based on their hydrodynamic radius to assess the presence of aggregates and fragments.
Materials:
-
PEGylated antibody sample
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dilute the PEGylated antibody sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.[9]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric PEGylated antibody. Peaks eluting earlier represent aggregates, while later-eluting peaks indicate fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
Protocol 3: Assessment of Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol determines if the conjugation process has affected the antibody's ability to bind to its target antigen.
Materials:
-
Target antigen
-
PEGylated antibody and unconjugated control antibody
-
96-well microplate
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target antigen in coating buffer and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the PEGylated antibody and the unconjugated control to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with the stop solution after sufficient color development.
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance values against the antibody concentrations and fit the data to a binding curve to determine the dissociation constant (Kd) or EC50 value.
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex experimental processes and biological mechanisms. The following diagrams, created using the DOT language, illustrate key workflows in the validation of this compound antibody conjugation.
Caption: Workflow for this compound conjugation and validation.
Caption: Generalized signaling pathway for an ADC.
Conclusion
The validation of this compound conjugation to antibodies is a multifaceted process that requires a suite of analytical techniques to ensure the production of a well-characterized and effective therapeutic. While amine-reactive PEGylation with reagents like this compound is a widely used method, the resulting heterogeneity necessitates thorough characterization. Alternative, site-specific conjugation chemistries offer the potential for more homogeneous products, which may lead to improved therapeutic indices. The choice of linker and conjugation strategy should be guided by a comprehensive analysis of the desired physicochemical properties, the mechanism of action, and the overall therapeutic goals. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of novel antibody-based therapeutics.
References
The Critical Role of the Linker Structure and Activation
A Comparative Guide to the Performance of m-PEG-Acid Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and PROTACs. Methoxy polyethylene (B3416737) glycol (m-PEG)-acid linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] The performance of these linkers is largely determined by the nature of their terminal carboxylic acid group and the chemistry used to couple them to the target molecule.
This guide provides an objective comparison of the performance of different m-PEG-acid linkers, focusing on their commonly used activated N-hydroxysuccinimide (NHS) ester forms, which are highly reactive towards primary amines on proteins and other biomolecules.[3] We will delve into key performance parameters, supported by experimental data, to provide a comprehensive resource for rational linker selection.
The term "m-PEG-acid" can encompass various structures where the linkage between the PEG chain and the terminal carboxyl group differs. These structural variations influence the stability and reactivity of the activated linker. The most common activation strategy for m-PEG-acids is the formation of an NHS ester, which readily reacts with primary amines (e.g., on lysine (B10760008) residues) to form a stable amide bond.[4] However, the activated NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired conjugation reaction.[4][5] The rate of this hydrolysis is a key performance parameter, as a more stable NHS ester provides a longer reaction window and potentially higher conjugation efficiency.
Quantitative Comparison of Key Performance Parameters
The stability of the activated m-PEG-acid linker is a crucial factor in its performance. This is often quantified by the hydrolysis half-life of the NHS ester in aqueous buffer at a specific pH. A longer half-life indicates greater stability and a wider time window for the conjugation reaction to occur.[5] The structure of the spacer arm between the PEG moiety and the NHS ester significantly influences this stability.
Below is a summary of the hydrolysis half-lives for various common m-PEG-NHS esters, which are derived from their corresponding m-PEG-acid precursors.
| Linker Type (Abbreviation) | Structure of Acid Precursor | Hydrolysis Half-life (minutes) at pH 8.0, 25°C | Key Characteristics |
| m-PEG-Succinimidyl Valerate (SVA) | m-PEG-Valeric Acid | 33.6 | High stability due to the longer aliphatic chain. |
| m-PEG-Succinimidyl Butanoate (SBA) | m-PEG-Butanoic Acid | 23.3 | Good stability, suitable for controlled reactions. |
| m-PEG-Succinimidyl Carbonate (SC) | m-PEG-Hydroxy | 20.4 | Forms a carbamate (B1207046) linkage; less reactive than some NHS esters.[6] |
| m-PEG-Succinimidyl Glutarate (SG) | m-PEG-Glutaric Acid | 17.6 | Moderate stability. |
| m-PEG-Succinimidyl Propionate (SPA) | m-PEG-Propionic Acid | 16.5 | Commonly used with moderate reactivity. |
| m-PEG-Succinimidyl Succinate (SS) | m-PEG-Succinic Acid | 9.8 | Contains a potentially cleavable ester bond in the linker backbone.[7] |
| m-PEG-Succinimidyl Succinamide (SSA) | m-PEG-Succinamic Acid | 3.2 | Lower stability. |
| m-PEG-Succinimidyl Carboxymethyl (SCM) | m-PEG-Carboxymethyl | 0.75 | Highly reactive with a very short half-life, requiring rapid conjugation. |
Impact of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain itself has a profound impact on the physicochemical and biological properties of the resulting bioconjugate.[1] While this guide focuses on the acid linker chemistry, it is important to consider how PEG chain length affects performance.
| Parameter | Shorter PEG Chain (e.g., m-PEG3-acid) | Intermediate PEG Chain (e.g., m-PEG5-acid) | Longer PEG Chain (e.g., m-PEG8-acid) | Rationale |
| In Vitro Cytotoxicity (IC50) | Lower (Higher Potency) | Intermediate | Higher (Lower Potency) | Shorter linkers may lead to more efficient payload release or reduced steric hindrance at the target site, resulting in higher potency in cell-based assays.[1] |
| Plasma Half-life (t1/2) | Shorter | Intermediate | Longer | Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and extends circulation time.[1][8] |
| In Vivo Tumor Growth Inhibition | Moderate | High | High | The extended half-life and improved pharmacokinetics of longer PEG linkers often lead to enhanced tumor accumulation and superior in vivo efficacy.[1] |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical reaction and a typical experimental workflow for evaluating m-PEG-acid linkers.
Reaction pathways for m-PEG-NHS ester conjugation.
Experimental workflow for comparing PEG linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of linker performance.
Protocol 1: General Protein PEGylation with m-PEG-NHS Ester
This protocol describes a general method for conjugating an m-PEG-NHS ester to a protein.
Materials:
-
Protein of interest
-
m-PEG-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)[4]
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column for purification
Procedure:
-
Preparation: Ensure the protein is in an appropriate amine-free buffer. If not, perform a buffer exchange using dialysis or a desalting column.[4]
-
Reagent Calculation: Determine the amounts of protein and m-PEG-NHS ester needed to achieve the desired molar excess (e.g., 20-fold).
-
Dissolution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Immediately before starting the reaction, dissolve the m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF.[4]
-
Reaction: Add the dissolved m-PEG-NHS ester to the protein solution while gently stirring. Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Analysis: Characterize the purified conjugate using SDS-PAGE, SEC-HPLC, and MALDI-TOF MS to determine the degree of PEGylation.[9]
Protocol 2: Determination of NHS Ester Hydrolysis Rate
This protocol measures the stability of the m-PEG-NHS ester in an aqueous buffer by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light at 260 nm.[5][10]
Materials:
-
m-PEG-NHS Ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, at the desired pH)[5]
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[5]
-
Reaction Setup: In a cuvette, add the amine-free buffer and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiation and Measurement: Add a small volume of the m-PEG-NHS ester stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 260 nm over time.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The data should fit a pseudo-first-order exponential curve.
-
Half-Life Calculation: Determine the pseudo-first-order rate constant (k_obs) from the curve fit. The half-life (t½) is calculated using the equation: t½ = 0.693 / k_obs.[5]
Protocol 3: Analysis of PEGylation Efficiency by SDS-PAGE
SDS-PAGE is a widely used technique to visualize the results of a PEGylation reaction by separating proteins based on their molecular weight.[11]
Materials:
-
PEGylated protein sample and unmodified protein control
-
Molecular weight marker
-
Laemmli sample buffer (non-reducing)[9]
-
Polyacrylamide gel
-
Electrophoresis apparatus and power supply
-
Coomassie Blue stain or a PEG-specific stain (e.g., barium-iodide)[9]
Procedure:
-
Sample Preparation: Mix the protein samples with 2X non-reducing Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[9]
-
Gel Loading: Load 10-20 µg of each protein sample and the molecular weight marker into the wells of the polyacrylamide gel.[9]
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[9]
-
Staining: Stain the gel with Coomassie Blue to visualize all protein bands. For specific detection of PEG, use a barium-iodide staining protocol.[9]
-
Analysis: Compare the bands of the PEGylated sample to the unmodified control. The attachment of PEG chains results in a significant increase in the apparent molecular weight, causing the bands to shift upwards. The presence of multiple bands indicates different degrees of PEGylation (mono-, di-, etc.).
Conclusion
The selection of an m-PEG-acid linker is a critical decision in the development of bioconjugates. The stability of the activated NHS ester, which is influenced by the internal linker structure, is a key performance indicator that dictates the efficiency of the conjugation reaction. Linkers such as m-PEG-SVA offer high stability, providing a wider process window, whereas highly reactive linkers like m-PEG-SCM are suitable for rapid conjugations. Furthermore, the length of the PEG chain must be optimized to balance in vitro potency with in vivo pharmacokinetic properties. By carefully considering the quantitative data and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to select the optimal m-PEG-acid linker for their specific application, ultimately leading to the development of more effective and robust bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine reactive Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of m-PEG6-O-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) linkers like m-PEG6-O-CH2COOH is paramount for the success of bioconjugation, drug delivery systems, and other advanced therapeutic applications. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, a monodisperse PEG derivative featuring a terminal carboxylic acid. We will explore the capabilities of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by representative experimental data and detailed protocols.
The utilization of orthogonal techniques, which rely on different physicochemical principles, provides a more comprehensive and reliable assessment of purity than any single method alone.[1] For this compound, a combination of chromatographic and spectroscopic methods is highly recommended to ensure identity, purity, and consistency.
Quantitative Data Comparison
The following table summarizes typical performance metrics for the primary analytical methods used in the purity assessment of short-chain, functionalized PEG molecules like this compound.
| Analytical Method | Key Purity Parameters Measured | Advantages | Limitations |
| RP-HPLC with Universal Detection (CAD/ELSD) | • Purity Percentage: Quantifies the main peak area relative to impurity peaks. • Related Impurities: Detects non-volatile impurities, including common diol precursors.[2] | • High sensitivity for non-volatile compounds, even those lacking a UV chromophore.[1] • Excellent for separating species with different polarities.[2] • Robust and reproducible for quantitative analysis. | • Does not provide structural information on its own. • Requires reference standards for definitive impurity identification. |
| ¹H NMR Spectroscopy | • Structural Confirmation: Verifies the chemical structure. • End-group Analysis: Confirms the presence of both the methoxy (B1213986) and carboxylic acid termini. • Quantitative Purity (qNMR): Can determine absolute purity with an internal standard.[1] | • Provides unambiguous structural information. • Can identify and quantify impurities without the need for specific reference standards for each impurity. • Non-destructive.[3] | • Lower sensitivity compared to HPLC for trace impurities. • Complex spectra can be challenging to interpret for polydisperse samples. |
| LC-MS | • Impurity Identification: Provides molecular weight information for unknown peaks observed in HPLC. • Confirmation of Conjugate Mass: Verifies the molecular weight of the main product. | • Combines the separation power of HPLC with the high sensitivity and specificity of MS.[4] • Excellent tool for identifying unknown impurities.[5] • Can detect very low levels of impurities. | • Quantification can be more complex than with other detectors. • Ionization efficiency can vary between different compounds, affecting quantitation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar PEG compounds and are adaptable for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD)
This method is ideal for separating and quantifying the main this compound component from non-volatile impurities.
-
Instrumentation: HPLC system with a gradient pump, autosampler, and a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A linear gradient, for example, from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.[3]
-
Column Temperature: 30-40°C.[4]
-
-
Sample Preparation:
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[3]
¹H NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR provides detailed structural information, confirming the identity of the compound and allowing for the assessment of purity through the integration of characteristic proton signals.[7]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Identify and integrate the characteristic signals:
-
Assess purity by comparing the integration ratios of the terminal groups to the repeating ethylene (B1197577) glycol units. The presence of unexpected signals may indicate impurities. For quantitative analysis (qNMR), a certified internal standard is added to the sample.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the this compound conjugate and for identifying any impurities detected by HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
The same HPLC method as described above can be used.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive or negative ion mode. For this compound, the [M+H]⁺ or [M+Na]⁺ adducts are commonly observed in positive mode.
-
The primary peak in the mass spectrum should correspond to the expected molecular weight of the this compound conjugate.
-
Masses of other peaks in the chromatogram can be analyzed to identify potential impurities.[6]
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for both HPLC-based and NMR-based purity assessment.
Conclusion
For a comprehensive and robust quality assessment of this compound conjugates, a dual approach leveraging the strengths of multiple analytical techniques is highly recommended. RP-HPLC with a universal detector like CAD excels at providing accurate quantitative purity data and separating non-volatile impurities.[1][2] ¹H NMR offers invaluable, unambiguous structural confirmation and can assess purity through end-group analysis.[7][8] Finally, LC-MS serves as a critical tool for confirming the molecular weight and identifying any unknown impurities. By combining these orthogonal techniques, researchers can ensure the high quality and consistency of their PEGylated reagents, which is fundamental to the success of their research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to PEGylation and Its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of polymer conjugation strategy is critical in optimizing the therapeutic performance of protein and peptide drugs. This guide provides an objective comparison of Polyethylene (B3416737) Glycol (PEG), the current industry standard, with other polymer conjugations such as PASylation, HESylation, and Polysialylation. The following sections detail the performance of these alternatives, supported by experimental data, and provide methodologies for key comparative experiments.
Executive Summary
The conjugation of polymers to therapeutic proteins, a process known as "polymer conjugation," is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation, the covalent attachment of polyethylene glycol (PEG), has long been the gold standard, leading to numerous approved biologics with improved stability, reduced immunogenicity, and extended circulating half-lives. However, concerns regarding the immunogenicity of PEG and its non-biodegradable nature have spurred the development of alternative polymer technologies. This guide explores these alternatives, presenting a comparative analysis to aid in the selection of the most suitable conjugation partner for a given biopharmaceutical.
Comparative Analysis of Polymer Conjugations
The selection of a polymer for conjugation is a multifaceted decision that depends on the specific therapeutic protein and its intended application. The following tables provide a quantitative comparison of key performance parameters for PEGylation and its alternatives.
Table 1: Pharmacokinetic Profile Comparison
| Polymer Conjugation | Protein | Animal Model | Half-life (Polymer-Conjugated) | Half-life (Unconjugated) | Fold Increase in Half-life | Reference |
| PEGylation | rhGH | Children with GHD | 33 hours | 3-4 hours (peak) | ~8-11 | [1] |
| PASylation | hGH | C57BL6/J Mice | 4.42 hours | 0.047 hours | 94 | [2] |
| PASylation | Interferon-α11 | BALB/c Mice | 15.85 hours | 0.53 hours | ~30 | [2] |
| HESylation | Anakinra | Not Specified | Not Specified | Not Specified | 6.5 | [3] |
| Polysialylation | Insulin | T/O Mice | 6-9 hours (glucose normalization) | 3 hours (glucose normalization) | 2-3 | [4] |
Table 2: Physicochemical and Stability Properties
| Polymer Conjugation | Protein | Parameter | Observation | Reference |
| HESylation | Anakinra | Viscosity (at 75 mg/mL) | ~40% lower than PEGylated anakinra | [5] |
| HESylation | Anakinra | Monomer Recovery (8 weeks at 40°C) | Superior to PEGylated anakinra | [5] |
| PASylation | hGH | Thermal Stability (Tm) | 88.6°C (PASylated) vs. 85.4°C (unmodified) | [2] |
| PEGylation | G-CSF | Aggregation upon heating | Minimized aggregate size to <120 nm | [6] |
Table 3: Immunogenicity and Bioactivity
| Polymer Conjugation | Protein | Parameter | Observation | Reference |
| PASylation | hGH | Immunogenicity | No anti-PAS antibodies detected in mice | [2] |
| Polysialylation | Various | Immunogenicity | Reduced immunogenicity proportional to the degree of polysialylation | [7] |
| PEGylation | Various | Immunogenicity | Can induce anti-PEG antibodies, leading to accelerated blood clearance | [7] |
| PASylation | IFN-β1b | In vitro Bioactivity | 2-fold increase compared to unmodified IFN-β1b | [8] |
| HESylation | Anakinra | Binding Affinity | Reduced by one order of magnitude (less than PEGylated anakinra) | [5] |
In-Depth Look at Polymer Conjugation Technologies
PEGylation
PEGylation is the established method for extending the plasma half-life of biopharmaceuticals.[2] It involves the covalent attachment of polyethylene glycol, a non-toxic, non-immunogenic, and highly water-soluble polymer. This process increases the hydrodynamic volume of the protein, thereby reducing its renal clearance and shielding it from proteolytic degradation.[9]
PASylation
PASylation utilizes genetic fusion to attach conformationally disordered polypeptide chains composed of proline, alanine, and serine (PAS) to a therapeutic protein.[2] This technology offers several advantages, including biodegradability, lack of immunogenicity, and the production of homogenous fusion proteins.[2] PASylation significantly increases the hydrodynamic volume of the protein, leading to a substantial extension of its plasma half-life.[2]
HESylation
HESylation involves the conjugation of hydroxyethyl (B10761427) starch (HES), a biodegradable polymer, to a protein. This technology has been shown to improve the pharmacokinetic profile of therapeutic proteins. A notable advantage of HESylation is the lower viscosity of highly concentrated protein solutions compared to their PEGylated counterparts, which can be beneficial for subcutaneous drug delivery.[5]
Polysialylation
Polysialylation is the conjugation of polysialic acid (PSA), a naturally occurring, biodegradable, and non-immunogenic glycopolymer.[] This modification can be achieved through chemical or enzymatic methods and has been demonstrated to prolong the circulation time and reduce the immunogenicity of various therapeutic proteins.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the performance of different polymer-protein conjugates.
Pharmacokinetic Analysis in Mice
Objective: To determine and compare the in-vivo half-life of different polymer-conjugated proteins.
Protocol:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Dosing: Administer a single intravenous (i.v.) bolus injection of the unconjugated protein and each of the polymer-conjugated proteins at a dose of 5 mg/kg body weight.[2]
-
Blood Sampling: Collect blood samples (approximately 20 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 14,000 rpm for 5 minutes at 4°C to separate the plasma.
-
Quantification of Conjugated Protein:
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted plasma samples and a standard curve of the respective conjugated protein to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the target protein and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis: Plot the plasma concentration of the conjugated protein versus time. Use pharmacokinetic software (e.g., WinNonlin) to calculate the terminal half-life (t½) and other pharmacokinetic parameters.[2]
Viscosity Measurement of Concentrated Protein Solutions
Objective: To compare the viscosity of highly concentrated solutions of different polymer-protein conjugates.
Protocol:
-
Sample Preparation: Prepare solutions of the different polymer-conjugated proteins at various high concentrations (e.g., up to 75 mg/mL) in a suitable formulation buffer.
-
Instrumentation: Use a cone-and-plate rheometer.
-
Measurement Procedure:
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 20°C).
-
Apply a small volume of the protein solution to the plate.
-
Lower the cone to the correct gap setting.
-
Perform the viscosity measurement at a controlled shear rate.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Analysis: Plot viscosity as a function of protein concentration for each conjugate to compare their rheological behavior.
In Vitro Bioactivity Assay (Example: G-CSF)
Objective: To assess the biological activity of polymer-conjugated Granulocyte Colony-Stimulating Factor (G-CSF) by measuring its ability to stimulate cell proliferation.
Protocol:
-
Cell Line: Use a G-CSF-dependent cell line, such as NFS-60 cells.
-
Assay Setup:
-
Seed the NFS-60 cells in a 96-well microplate at a density of 3 x 10⁴ cells/well in RPMI 1640 medium supplemented with 10% FBS.[11]
-
Prepare serial dilutions of the unconjugated G-CSF and the different polymer-conjugated G-CSF variants.
-
Add the diluted samples to the wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Proliferation Measurement (XTT Assay):
-
Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution to each well.
-
Incubate for 4 hours to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance versus the concentration of the G-CSF variants. Calculate the EC₅₀ (half-maximal effective concentration) for each conjugate to compare their bioactivity.
Visualizations
General Workflow for Polymer Conjugation and Characterization
References
- 1. Comparative pharmacokinetics and pharmacodynamics of a PEGylated recombinant human growth hormone and daily recombinant human growth hormone in growth hormone-deficient children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Head to head comparison of the formulation and stability of concentrated solutions of HESylated versus PEGylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PASylation technology improves recombinant interferon-β1b solubility, stability, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Novel G‐CSF conjugated anionic globular dendrimer: Preparation and biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of m-PEG6-O-CH2COOH in Bioconjugation: A Review of Applications and Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of methoxy-poly(ethylene glycol)6-O-carboxymethyl, a discrete PEG linker, in advancing therapeutic conjugates. This guide synthesizes available data on its applications, efficacy, and compares its expected performance with alternative linker technologies.
Introduction
The landscape of targeted therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is continually evolving. The linker, a critical component connecting the targeting moiety to the therapeutic payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties. This review focuses on m-PEG6-O-CH2COOH, a monofunctional PEG linker with six ethylene (B1197577) glycol units and a terminal carboxylic acid.
The incorporation of a PEG spacer, such as the hexaethylene glycol chain in this compound, is a well-established strategy to enhance the therapeutic potential of biologics.[1][2] The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic payloads, a common challenge in the development of ADCs and PROTACs.[3][4] Furthermore, PEGylation is known to increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a prolonged plasma half-life.[5]
Core Properties and Applications
This compound is a non-cleavable linker, meaning it forms a stable covalent bond between the conjugated molecules.[6] Its primary reactive handle is the terminal carboxylic acid, which can be activated to form a stable amide bond with primary amines, such as those found on the lysine (B10760008) residues of antibodies or other proteins.[7] This linker is primarily utilized in:
-
Antibody-Drug Conjugates (ADCs): To connect a cytotoxic payload to a monoclonal antibody, enhancing the solubility and potentially the pharmacokinetic profile of the ADC.
-
PROTACs: To link a target protein-binding ligand with an E3 ligase-recruiting ligand, where the linker's length and flexibility are crucial for the formation of a productive ternary complex.[8][9]
-
Peptide and Oligonucleotide Conjugation: To improve the solubility and in vivo stability of therapeutic peptides and oligonucleotides.
Comparative Performance Analysis
Table 1: Expected Impact of PEG Chain Length on Conjugate Performance
| Property | Short PEG Linker (e.g., this compound) | Longer PEG Linker (e.g., PEG12, PEG24) | Rationale |
| In Vitro Potency (IC50) | Generally higher (lower IC50) | May be slightly lower (higher IC50) | Shorter linkers are less likely to cause steric hindrance that could impede target binding or payload release.[5] |
| Plasma Half-Life | Shorter | Longer | The increased hydrodynamic volume of conjugates with longer PEG chains reduces renal clearance, extending circulation time.[3][5] |
| Aqueous Solubility | Improved | Significantly improved | The hydrophilic nature of PEG enhances the solubility of hydrophobic payloads.[1] |
| Tumor Accumulation | Potentially lower | Potentially higher | Longer circulation times associated with longer PEG chains can lead to greater accumulation in tumor tissue due to the enhanced permeability and retention (EPR) effect. |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a primary amine-containing molecule, such as an antibody. These protocols are intended as a starting point and will require optimization for specific molecules.
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes a two-step process involving the activation of the carboxylic acid group of the linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the antibody.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of NHS (or sulfo-NHS) and EDC to the linker solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution. A typical starting molar excess of linker to antibody is 10-20 fold.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the processes involving this compound, the following diagrams illustrate a typical conjugation workflow and the general mechanism of action for an ADC and a PROTAC.
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. m-PEG6-CH2COOH - Creative Biolabs [creative-biolabs.com]
- 7. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for m-PEG6-O-CH2COOH: A Guide for Laboratory Professionals
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step guide for the safe handling and disposal of m-PEG6-O-CH2COOH. The following procedures are based on best practices for laboratory chemical waste management and data from structurally similar compounds, ensuring a high standard of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Summary of Properties for Similar PEG Derivatives
The following table summarizes the general characteristics of similar PEG compounds. These properties should be considered indicative for this compound in the absence of specific data.
| Property | General Observation for Similar PEG Derivatives |
| Hazard Classification | Generally not classified as hazardous waste, but should be handled as a chemical waste. |
| Environmental Impact | Can affect the biological and chemical oxygen demand in wastewater. Should not be released into sewer systems. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] |
| Primary Disposal Route | Licensed and certified chemical waste contractor. |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
Waste Segregation and Collection
-
Designate a Waste Stream: All waste this compound, whether in solid or solution form, must be treated as chemical waste. Do not dispose of it in regular trash or down the drain.[1]
-
Use Appropriate Containers: Collect all waste in a designated, compatible, and clearly labeled chemical waste container. Plastic containers, such as those made of polyethylene (B3416737), are generally suitable.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound Waste," and any other information required by your institution's EHS department.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly with incompatible materials like strong oxidizing agents, strong acids, or strong bases.[3][4][5]
Waste Storage
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][2][6]
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][6] This is often referred to as a Satellite Accumulation Area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
Spill Management Protocol
In the event of a small, manageable spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a universal chemical absorbent to contain the spill.[7] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material or swept solids using a plastic scoop or other non-reactive tools.[7]
-
Decontamination: Clean the spill area with soap and water or another suitable solvent.
-
Waste Collection: Place all contaminated materials, including absorbent pads, gloves, and cleaning materials, into a sealed and labeled hazardous waste container.[1][8][9]
For large spills, or spills of an unknown nature, evacuate the area and contact your institution's EHS department or emergency response team immediately.[7][9][10]
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal contractor.[2]
-
Consult EHS: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. odu.edu [odu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. westlab.com [westlab.com]
- 9. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG6-O-CH2COOH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling m-PEG6-O-CH2COOH, a PEG-based PROTAC linker. Adherence to these procedural, step-by-step guidelines is critical for ensuring a safe laboratory environment and proper disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, it should be handled with the care afforded to all laboratory chemicals. The use of appropriate personal protective equipment is mandatory to prevent accidental exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn to protect against potential splashes. Standard safety glasses are not sufficient.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Inspect gloves for tears or punctures before use and change them immediately if contaminated.[1][3][4] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][3] For larger quantities, chemical-resistant coveralls may be considered.[1] |
| Respiratory Protection | Not Generally Required | Handle in a well-ventilated area. A certified chemical fume hood is required when handling the solid compound to prevent inhalation of dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining safety and experimental consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[3]
-
Store the compound at -20°C in a dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][6]
-
Ensure the storage container is clearly labeled with the chemical name and any associated hazards.[1]
2. Preparation of Solutions:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[3][7][8]
-
All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
To facilitate handling, as PEG acid reagents can be low-melting solids, consider preparing a stock solution by dissolving the reagent in a suitable solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7][8][9]
-
Store any unused stock solution at -20°C under an inert gas like argon or nitrogen.[7][8]
3. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Emergency Procedures: First Aid and Spill Management
Accidents can happen, and being prepared is critical.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10] |
Spill Management: In the event of a spill, evacuate the area.[1][3] Wear appropriate PPE, including respiratory protection.[1][3] Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[1][10] Collect the absorbed material into a suitable, sealed container for disposal.[1][3][10] Decontaminate the spill area thoroughly.[3] Do not flush spills or cleanup materials down the drain.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, in solid or solution form, must be treated as chemical waste.[6] Do not mix it with other waste streams.[6]
-
Waste Collection: Collect all waste in a designated, compatible, and clearly labeled chemical waste container.[6] The label should include the full chemical name.[6]
-
Container Disposal: Triple rinse empty containers with a suitable solvent.[6] After rinsing, the container can be disposed of with regular laboratory waste according to your institution's policies.[6]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a licensed waste disposal company.[6][11] All waste materials should be disposed of in accordance with local, state, and federal regulations.[3]
Experimental Workflow for Safe Handling of this compound
A stepwise workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m-PEG6-CH2COOH, 16142-03-03 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
